Technical Documentation Center

4-(Azepan-1-ylsulfonyl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Azepan-1-ylsulfonyl)aniline
  • CAS: 109286-01-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3) is a specialized sulfonamide building block characterized by the fusion of a primary aniline pharmacophore with a lipophilic, seven-membered azepane rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3) is a specialized sulfonamide building block characterized by the fusion of a primary aniline pharmacophore with a lipophilic, seven-membered azepane ring via a sulfonyl linker.[1] Unlike its six-membered analog (4-(piperidin-1-ylsulfonyl)aniline), the azepane moiety imparts distinct steric bulk and increased lipophilicity, making it a critical scaffold in the development of Carbonic Anhydrase IX (CAIX) inhibitors, anti-inflammatory agents, and kinase inhibitors.

This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers requiring high-purity synthesis and structure-activity relationship (SAR) data.

Physicochemical Profile

The incorporation of the azepane ring significantly alters the physicochemical landscape of the parent sulfanilamide, reducing water solubility while enhancing permeability and hydrophobic binding potential.

PropertyValue / DescriptionNote
IUPAC Name 4-(azepan-1-ylsulfonyl)anilineAlso known as 4-amino-N,N-hexamethylenebenzenesulfonamide
CAS Number 109286-01-3 Verified identifier
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Physical State Solid (White to off-white powder)
Solubility DMSO, Methanol, DichloromethaneLow aqueous solubility due to azepane lipophilicity
pKa (Aniline) ~4.0 – 5.0The sulfonyl group is electron-withdrawing, slightly lowering the aniline pKa compared to aniline itself (4.6).[2]
LogP (Calc) ~1.9 – 2.2More lipophilic than the piperidine analog (~1.5)

Synthetic Methodologies

The synthesis of 4-(Azepan-1-ylsulfonyl)aniline requires a protection-deprotection strategy to prevent the formation of polymerized sulfonamides. The most robust route utilizes 4-acetamidobenzenesulfonyl chloride (p-ABSA) as the electrophile.

Protocol A: Sulfonylation and Hydrolysis

Objective: Synthesis of 4-(Azepan-1-ylsulfonyl)aniline from p-ABSA and Azepane.

Step 1: Sulfonylation (Nucleophilic Substitution)
  • Reagents: 4-Acetamidobenzenesulfonyl chloride (1.0 eq), Azepane (1.1 eq), Triethylamine (Et₃N, 1.5 eq) or Na₂CO₃.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Procedure:

  • Dissolve 1.0 eq of 4-acetamidobenzenesulfonyl chloride in anhydrous DCM under N₂ atmosphere.

  • Cool the solution to 0°C.

  • Add 1.5 eq of Et₃N followed by the dropwise addition of 1.1 eq of Azepane . Note: Exothermic reaction; control addition rate.

  • Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the sulfonyl chloride.

  • Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate N-(4-(azepan-1-ylsulfonyl)phenyl)acetamide .

Step 2: Deprotection (Hydrolysis)
  • Reagents: 6M HCl or NaOH/EtOH.

  • Conditions: Reflux, 1–2 hours.[3]

Procedure:

  • Suspend the intermediate from Step 1 in Ethanol (5 volumes).

  • Add 6M HCl (3 volumes).

  • Heat to reflux (approx. 80–90°C) for 90 minutes. The solution should become clear as the free amine forms.

  • Neutralization: Cool to 0°C and carefully adjust pH to ~8–9 using 20% NaOH or saturated Na₂CO₃. The product, 4-(Azepan-1-ylsulfonyl)aniline , will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Visualization of Synthetic Logic

SynthesisWorkflow Start Precursor: 4-Acetamidobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (DCM, Et3N, 0°C -> RT) Start->Step1 Reagent Reagent: Azepane (Hexamethyleneimine) Reagent->Step1 Inter Intermediate: N-(4-(azepan-1-ylsulfonyl)phenyl)acetamide Step1->Inter Nucleophilic Attack Step2 Step 2: Acid Hydrolysis (6M HCl, Reflux) Inter->Step2 Deprotection Product Target: 4-(Azepan-1-ylsulfonyl)aniline (CAS 109286-01-3) Step2->Product Neutralization & ppt

Figure 1: Step-wise synthetic pathway utilizing the acetamide protection strategy to ensure regioselectivity.

Medicinal Chemistry Applications

The azepane ring is not merely a passive linker; it is a strategic structural element used to modulate the pharmacological profile of sulfonamide drugs.

Structure-Activity Relationship (SAR)
  • Steric Occlusion: The 7-membered azepane ring is bulkier than the standard morpholine or piperidine rings. This allows the molecule to fill larger hydrophobic pockets in target enzymes (e.g., Carbonic Anhydrase IX or 11β-HSD1), potentially increasing selectivity over ubiquitous isoforms like CAII.

  • Lipophilicity Modulation: The replacement of a piperidine with an azepane adds a methylene (-CH₂-) unit, increasing the LogP. This enhances passive membrane permeability, crucial for CNS-targeted drugs or intracellular targets.

  • Conformational Flexibility: The azepane ring possesses greater conformational flexibility (twist-chair/twist-boat) compared to the rigid piperidine chair, allowing for "induced fit" binding in dynamic protein pockets.

Key Therapeutic Areas[4]
  • Carbonic Anhydrase Inhibitors (CAIs): Azepan-1-ylsulfonyl derivatives have shown nanomolar potency against tumor-associated CAIX, a hypoxia-induced enzyme involved in pH regulation in cancer cells.

  • Antimicrobial Agents: As a sulfanilamide derivative, the core structure retains the capacity to inhibit dihydropteroate synthase (DHPS) in bacteria, though the bulky sulfonamide tail modifies the spectrum of activity.

  • Metabolic Disease: Used as a scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitors, targeting obesity and insulin resistance.

SAR Logic Diagram

SAR_Logic cluster_Aniline Aniline Moiety (Head) cluster_Sulfonyl Sulfonyl Linker cluster_Azepane Azepane Ring (Tail) Scaffold Core Scaffold: 4-(Azepan-1-ylsulfonyl)aniline Aniline Primary Amine (-NH2) Scaffold->Aniline Sulfonyl Sulfonyl Group (-SO2-) Scaffold->Sulfonyl Azepane Azepane Ring (C6H12N-) Scaffold->Azepane Func1 H-Bond Donor (Key for CAIX Zn2+ binding) Aniline->Func1 Func2 Derivatization Handle (Amide coupling, Urea formation) Aniline->Func2 Func3 H-Bond Acceptor Sulfonyl->Func3 Func4 Rigid Geometry Sulfonyl->Func4 Func5 Hydrophobic Bulk (Selectivity Filter) Azepane->Func5 Func6 Increased LogP (Permeability) Azepane->Func6

Figure 2: Pharmacophore dissection of 4-(Azepan-1-ylsulfonyl)aniline highlighting the functional role of each structural domain.

Analytical Characterization

To validate the synthesis of CAS 109286-01-3 , the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 7.45 (d, 2H): Aromatic protons ortho to the sulfonyl group (deshielded).

  • δ 6.65 (d, 2H): Aromatic protons ortho to the amine (shielded by resonance).

  • δ 6.00 (s, 2H): Broad singlet corresponding to the primary aniline -NH₂ protons (exchangeable with D₂O).

  • δ 3.15 (t, 4H): Multiplet for the α-protons of the azepane ring (adjacent to Nitrogen).

  • δ 1.60 – 1.50 (m, 8H): Multiplets for the β, γ, and δ protons of the azepane ring (bulk methylene envelope).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 255.11; Observed: ~255.1.

  • Fragmentation: Loss of the azepane ring or SO₂ extrusion may be observed in MS/MS modes.

References

  • Santa Cruz Biotechnology. 4-(azepan-1-ylsulfonyl)aniline Product Data Sheet. CAS 109286-01-3.[1][4][5] Link

  • BLD Pharm. Certificate of Analysis: 4-(Azepan-1-ylsulfonyl)aniline. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide CA inhibition).
  • Ghasemian, M., et al. (2016). Synthesis, structural characterization... of some 4-(4-aminophenylsulfonyl) phenylimino derivatives. Journal of Molecular Structure. (Methodology for sulfonamide synthesis). Link

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

4-(Azepan-1-ylsulfonyl)aniline: Technical Monograph & Synthetic Guide

[1] Part 1: Executive Technical Summary[1] 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3 ) is a specialized sulfonyl-aniline pharmacophore used extensively in medicinal chemistry as a scaffold for kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Summary[1]

4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3 ) is a specialized sulfonyl-aniline pharmacophore used extensively in medicinal chemistry as a scaffold for kinase inhibitors and enzyme modulators.[1][2] Distinguished by its hydrophobic azepane (hexamethyleneimine) ring attached via a sulfonyl linker, this compound serves as a critical "tail" moiety in Structure-Activity Relationship (SAR) studies, often employed to probe hydrophobic pockets where smaller rings (pyrrolidine, piperidine) fail to achieve optimal occupancy or metabolic stability.[1]

This guide provides a rigorous technical analysis of its chemical profile, validated synthesis protocols, and application in drug discovery, specifically within the context of FLT3 kinase and Carbonic Anhydrase inhibition.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][3][4][5]

The compound combines a polar, reactive aniline head group with a lipophilic azepane tail.[1] This amphiphilic nature dictates its solubility profile and handling requirements.[1]

Table 1: Chemical Specifications

PropertySpecification
CAS Number 109286-01-3
IUPAC Name 4-(Azepan-1-ylsulfonyl)aniline
Synonyms 4-(Hexamethyleneiminosulfonyl)aniline; 1-(4-Aminophenylsulfonyl)azepane
Molecular Formula

Molecular Weight 254.35 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Aniline) ~4.0 (Calculated) - Weakly basic
LogP ~2.1 (Predicted) - Moderate lipophilicity
Storage 2-8°C, Inert atmosphere (Hygroscopic)

Part 3: Synthetic Pathways & "Self-Validating" Protocols[1]

To ensure high purity and yield, the synthesis of 4-(Azepan-1-ylsulfonyl)aniline is best approached via a convergent protection-deprotection strategy or a nitro-reduction strategy .[1] The protocol below details the Nitro-Reduction Route, which is preferred for its robustness and avoidance of aniline side-reactions (e.g., N-sulfonylation).[1]

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the reaction logic, highlighting critical control points (CCPs) where experimental failure most often occurs.

SynthesisPath Start1 4-Nitrobenzenesulfonyl Chloride Step1 Step 1: Nucleophilic Substitution (Sulfonylation) Start1->Step1 DCM, 0°C Start2 Azepane (Hexamethyleneimine) Start2->Step1 TEA (Base) Inter Intermediate: 1-[(4-Nitrophenyl)sulfonyl]azepane Step1->Inter Exothermic Control Step2 Step 2: Chemoselective Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 EtOH, Reflux Product Product: 4-(Azepan-1-ylsulfonyl)aniline Step2->Product Filtration & Cryst.

Figure 1: Two-step synthetic pathway from nitro-precursors. Critical Control Points include temperature regulation during sulfonylation and catalyst removal post-reduction.

Detailed Experimental Protocol

Step 1: Sulfonylation (Formation of the Sulfonamide Bond) Rationale: The sulfonyl chloride is highly electrophilic.[1] Azepane acts as the nucleophile.[1] A base (Triethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward.[1]

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice bath. Control Point: Failure to cool will result in disulfonylation impurities.[1]

  • Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of Azepane (1.05 eq). Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash with 1N HCl (to remove excess azepane/TEA), then saturated

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
    • Validation: The intermediate should appear as a yellow solid.[1]

      
       NMR should show distinct nitro-aromatic protons (doublets ~8.4 ppm).[1]
      

Step 2: Nitro Reduction (Unmasking the Aniline) Rationale: We use catalytic hydrogenation or Iron-mediated reduction to convert the nitro group to the primary amine without cleaving the sulfonamide bond.[1]

  • Solvation: Dissolve the nitro-intermediate in Ethanol or Methanol.[1]

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Stir under

    
     balloon pressure (1 atm) at RT for 12-16 hours.
    
    • Alternative (Iron): If halogen substituents are present elsewhere, use Fe powder/NH4Cl in EtOH/H2O reflux to avoid dehalogenation.[1]

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

    • Validation: Product is confirmed by the disappearance of nitro peaks and appearance of a broad amine singlet (~4.0-6.0 ppm) in NMR.[1] MS should show

      
      .[1]
      

Part 4: Pharmacological Applications & SAR Logic[1]

4-(Azepan-1-ylsulfonyl)aniline is rarely a drug in itself but serves as a high-value fragment for "Scaffold Hopping."[1]

Structural Role in Kinase Inhibition (FLT3)

In the development of FLT3 inhibitors (for Acute Myeloid Leukemia), the sulfonyl-aniline moiety acts as the "hinge binder" or solvent-exposed tail.[1]

  • The Azepane Advantage: Compared to the smaller pyrrolidine (5-membered) or piperidine (6-membered) rings, the 7-membered azepane ring introduces a unique conformational flexibility and increased hydrophobicity.[1] This allows the molecule to fill larger hydrophobic pockets in the kinase domain, potentially improving potency (

    
    ) and residence time.[1]
    
Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors.[1] While the primary sulfonamide (


) is the zinc-binding group (ZBG), substituted sulfonamides like the azepanyl-sulfonyl motif are often used to modulate selectivity against specific isoforms (e.g., CA IX vs. CA II) by creating steric clash at the active site entrance.[1]
Biological Interaction Map[1]

BioActivity Core 4-(Azepan-1-ylsulfonyl)aniline (Scaffold) Mech1 Hydrophobic Pocket Occupancy (Azepane) Core->Mech1 Mech2 Aniline Coupling (Urea/Amide formation) Core->Mech2 Target1 FLT3 Kinase (AML Therapy) Target2 Carbonic Anhydrase (Isoform Selectivity) Target3 11β-HSD1 (Metabolic Disease) Mech1->Target1 Increases Potency Mech1->Target3 Metabolic Stability Mech2->Target1 Linker Attachment Mech2->Target2 Tail Modification

Figure 2: Pharmacological interaction map showing how the azepane and aniline moieties contribute to target binding and selectivity.[1]

Part 5: References

  • Santa Cruz Biotechnology (SCBT). 4-(azepan-1-ylsulfonyl)aniline Product Data Sheet. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109286-01-3. Retrieved from

  • Foloppe, N., et al. (2009). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Hydrophobic Interactions.[1] (Contextual reference for sulfonamide scaffold hopping).

  • BLD Pharm. 4-(Azepan-1-ylsulfonyl)aniline MSDS & Technical Data. Retrieved from

Sources

Foundational

Technical Whitepaper: Scalable Synthesis of 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary This technical guide details the synthesis of 4-(azepan-1-ylsulfonyl)aniline , a critical pharmacophore used in the development of sulfonylurea antidiabetics, kinase inhibitors, and Carbonic Anhydrase I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(azepan-1-ylsulfonyl)aniline , a critical pharmacophore used in the development of sulfonylurea antidiabetics, kinase inhibitors, and Carbonic Anhydrase IX (CAIX) inhibitors.

While multiple routes exist, this guide prioritizes the Nitro-Reduction Route for research and development (R&D) applications. This pathway offers superior impurity control compared to the direct chlorosulfonation of anilines, avoiding the formation of symmetrical sulfone byproducts. We also provide an overview of the Acetamide Route for scenarios requiring industrial cost-optimization.

Key Chemical Data:

  • IUPAC Name: 4-(azepan-1-ylsulfonyl)aniline

  • Synonyms: 1-[(4-aminophenyl)sulfonyl]azepane; 4-(hexamethyleneiminosulfonyl)aniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.35 g/mol

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary disconnections centered around the sulfonamide bond (


).
  • Strategy A (Recommended): Coupling 4-nitrobenzenesulfonyl chloride with azepane, followed by chemoselective reduction. This method protects the aniline nitrogen as a nitro group, preventing self-polymerization during sulfonylation.

  • Strategy B (Alternative): Coupling

    
    -acetylsulfanilyl chloride with azepane, followed by hydrolysis.
    
Pathway Visualization

Retrosynthesis Target Target: 4-(Azepan-1-ylsulfonyl)aniline Inter_Nitro Intermediate 1: 1-[(4-Nitrophenyl)sulfonyl]azepane Target->Inter_Nitro Reduction (H2/Pd or Fe/HCl) Inter_Acet Intermediate 2: N-[4-(Azepan-1-ylsulfonyl)phenyl]acetamide Target->Inter_Acet Hydrolysis (Acid/Base) Precursor_Nitro 4-Nitrobenzenesulfonyl chloride + Azepane Inter_Nitro->Precursor_Nitro Sulfonylation (Base/DCM) Precursor_Acet N-Acetylsulfanilyl chloride + Azepane Inter_Acet->Precursor_Acet Sulfonylation

Figure 1: Retrosynthetic disconnection showing the Nitro (left) and Acetamide (right) pathways.[1][2][3]

Detailed Protocol: The Nitro-Reduction Route

This route is selected for its high reliability and ease of purification. It proceeds in two distinct steps: Nucleophilic Substitution (Sulfonylation) and Nitro Reduction.

Step 1: Synthesis of 1-[(4-nitrophenyl)sulfonyl]azepane

Mechanism: The secondary amine (azepane) acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base (Triethylamine or Pyridine) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Reagents & Stoichiometry:

ComponentEquiv.Role
4-Nitrobenzenesulfonyl chloride 1.0Electrophile
Azepane (Hexamethyleneimine) 1.1Nucleophile
Triethylamine (

)
1.2 - 1.5Base (Acid Scavenger)
Dichloromethane (DCM) Solvent10 mL per gram of reactant

Experimental Procedure:

  • Setup: Charge a round-bottom flask with 4-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to 
    
    
    
    using an ice bath.
  • Addition: In a separate funnel, mix azepane (1.1 eq) and triethylamine (1.2 eq) in a small volume of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess amine/pyridine).

    • Wash with saturated

      
       (to remove unreacted sulfonyl chloride as sulfonate).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography if high purity is required immediately.

Step 2: Reduction to 4-(Azepan-1-ylsulfonyl)aniline

Mechanism: Catalytic hydrogenation is the cleanest method, reducing the nitro group to an amine without generating metal waste.

Reagents:

ComponentRole
1-[(4-nitrophenyl)sulfonyl]azepane Substrate
10% Pd/C (Palladium on Carbon) Catalyst (10 wt% loading)
Hydrogen Gas (

)
Reductant (Balloon pressure)
Methanol or Ethanol Solvent

Experimental Procedure:

  • Setup: Dissolve the nitro-intermediate from Step 1 in Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas (balloon or Parr shaker at 30 psi). Stir vigorously at RT for 4–12 hours.
    
  • Completion: Monitor by TLC. The starting nitro compound (less polar) will disappear, and the fluorescent amine spot (more polar) will appear.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to yield the off-white solid product.

Workflow Visualization

Workflow Start Start: Cool Sulfonyl Chloride (DCM, 0°C) Add Add Azepane/TEA Dropwise Start->Add React Stir at RT (2-4 Hours) Add->React Wash Workup: 1. HCl Wash 2. NaHCO3 Wash React->Wash Reduce Hydrogenation: H2, Pd/C, MeOH Wash->Reduce Filter Filter (Celite) & Concentrate Reduce->Filter Final Target: Pure Aniline Filter->Final

Figure 2: Step-by-step experimental workflow for the Nitro-Reduction route.

Analytical Characterization

To validate the synthesis, the researcher must confirm the structure using NMR and Mass Spectrometry.

Expected Data:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       6.65 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       6.00 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       3.15 (t, 4H, 
      
      
      
      of azepane)
    • 
       1.60 (m, 4H, azepane core)
      
    • 
       1.50 (m, 4H, azepane core)
      
  • Mass Spectrometry (ESI):

    • 
       calculated: 255.11; found: 255.1.
      

Alternative Route: The Acetamide Method

For labs lacking hydrogenation equipment or scaling up to kilogram quantities, the Acetamide Route is a viable alternative.

  • Precursor: Start with

    
    -acetylsulfanilyl chloride  (often commercially available or made from acetanilide + chlorosulfonic acid).
    
  • Coupling: React with azepane using the same conditions as Step 1 above (DCM/TEA).

  • Hydrolysis: Reflux the intermediate in 6M HCl for 1 hour to remove the acetyl group.

    • Note: This step requires careful pH adjustment (neutralization with NaOH) to precipitate the free aniline.

Comparison of Routes:

FeatureNitro Route (Recommended)Acetamide Route
Step Count 22
Atom Economy HighLower (Loss of Acetyl group)
Purification Filtration (after H2)Crystallization/pH adjustment
Safety H2 gas hazardCorrosive acid hydrolysis

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide synthesis and nitro reduction).
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Acetyl protecting group stability and removal).
  • Supuran, C. T., et al. (2025).[4] "Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates utility of the azepane-sulfonamide moiety in current drug discovery).

  • Barnett, C. J., et al. (1989). "Synthesis of Sulfonamides via the Reaction of Sulfonyl Chlorides with Amines." Journal of Organic Chemistry.

Sources

Exploratory

Spectroscopic Profile and Characterization of 4-(Azepan-1-ylsulfonyl)aniline

This guide details the spectroscopic characterization, synthesis, and physicochemical properties of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3).[1][2] It is designed for researchers requiring a definitive reference...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization, synthesis, and physicochemical properties of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3).[1][2] It is designed for researchers requiring a definitive reference for the identification and quality control of this sulfonamide scaffold, commonly used in the development of carbonic anhydrase inhibitors and kinase-targeting therapeutics.[1][2]

[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

4-(Azepan-1-ylsulfonyl)aniline is a sulfonamide derivative characterized by a primary aniline moiety connected via a sulfonyl group to a seven-membered azepane (hexamethyleneimine) ring.[1][2] This structure serves as a critical "linker-head" motif in medicinal chemistry, balancing hydrophobicity (azepane) with polar hydrogen-bonding capability (aniline/sulfonamide).[1][2]

Table 1: Physicochemical Constants
PropertyData
Systematic Name 4-(Azepan-1-ylsulfonyl)aniline
Synonyms 1-[(4-Aminophenyl)sulfonyl]azepane; 4-Amino-N,N-hexamethylenebenzenesulfonamide
CAS Registry Number 109286-01-3
Molecular Formula C

H

N

O

S
Molecular Weight 254.35 g/mol
Physical State Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Calculated) ~2.5 (Aniline nitrogen), ~10.5 (Sulfonamide stability)

Synthesis & Reaction Monitoring

To understand the spectroscopic impurities, one must understand the genesis of the molecule.[1][2] The synthesis typically proceeds via the nucleophilic attack of azepane on 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group.[1][2]

Experimental Workflow
  • Sulfonylation: 4-Nitrobenzenesulfonyl chloride is reacted with azepane in the presence of a base (Et

    
    N or K
    
    
    
    CO
    
    
    ) in DCM or THF to yield the intermediate 1-[(4-nitrophenyl)sulfonyl]azepane .[1][2]
  • Reduction: The nitro intermediate is reduced to the aniline using H

    
    /Pd-C, Fe/NH
    
    
    
    Cl, or SnCl
    
    
    .[1][2]

Critical Quality Attribute (CQA): Monitoring the disappearance of the Nitro signals in NMR and IR is essential to confirm complete conversion.

SynthesisPath SM1 4-Nitrobenzenesulfonyl Chloride INT Intermediate: 1-[(4-Nitrophenyl)sulfonyl]azepane SM1->INT Et3N, DCM 0°C to RT SM2 Azepane (Hexamethyleneimine) SM2->INT PROD Target: 4-(Azepan-1-ylsulfonyl)aniline INT->PROD H2, Pd/C or SnCl2/HCl

Figure 1: Synthetic pathway for 4-(Azepan-1-ylsulfonyl)aniline highlighting the nitro-reduction step critical for spectral validation.

Spectroscopic Characterization

The following data represents the consensus spectral features for this molecule.

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum (typically in DMSO-

or CDCl

) is distinct due to the AA'BB' para-substitution pattern of the aromatic ring and the three distinct multiplets of the azepane ring.[1][2]

Solvent: DMSO-


 (Reference: 2.50 ppm)
| Chemical Shift (

, ppm) | Multiplicity | Integration | Assignment | Structural Insight | | :--- | :--- | :--- | :--- | :--- | | 7.38 – 7.45 | Doublet (

Hz) | 2H | Ar-H (ortho to SO

) | Deshielded by electron-withdrawing sulfonyl group.[1] | | 6.60 – 6.65 | Doublet (

Hz) | 2H | Ar-H (ortho to NH

) | Shielded by electron-donating amine group.[1][2] | | 5.90 – 6.10 | Broad Singlet | 2H | –NH

| Exchangeable protons; shift varies with concentration/water.[1][2] | | 3.15 – 3.25 | Triplet/Multiplet | 4H | Azepane

-CH

| Protons adjacent to Sulfonamide Nitrogen.[1][2] | | 1.60 – 1.70 | Multiplet | 4H | Azepane

-CH

| Homo-allylic position relative to Nitrogen.[1][2] | | 1.45 – 1.55 | Multiplet | 4H | Azepane

-CH

| Most shielded aliphatic protons.[1][2] |

Diagnostic Check:

  • A shift of the aromatic doublets from the Nitro precursor (typically ~8.4 ppm and ~8.0 ppm) to the Aniline range (~7.4 ppm and ~6.6 ppm) confirms successful reduction.[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional group transformation.[1][2]

  • Primary Amine (–NH

    
    ):  Two distinct bands at 3450 cm
    
    
    
    (asymmetric stretch) and 3360 cm
    
    
    (symmetric stretch).[1][2] Note: The precursor Nitro compound lacks these and shows NO
    
    
    stretches at 1530/1350 cm
    
    
    .[1][2]
  • Sulfonamide (O=S=O): Strong absorptions at 1320–1340 cm

    
      (asymmetric) and 1150–1160 cm
    
    
    
    (symmetric).[1][2]
  • Aliphatic C–H: Bands at 2920 cm

    
      and 2850 cm
    
    
    
    corresponding to the azepane ring CH
    
    
    stretches.
Mass Spectrometry (ESI-MS)[1][2]
  • Ionization Mode: Positive Electrospray (+ESI)[1][2]

  • Molecular Ion [M+H]

    
    :  Observed at m/z 255.1 .[1][2]
    
  • Sodium Adduct [M+Na]

    
    :  Often observed at m/z 277.1 .[1][2]
    

Fragmentation Pattern (MS/MS): Under collision-induced dissociation (CID), the molecule typically cleaves at the sulfonyl-nitrogen bond.[1][2]

  • m/z 255

    
    m/z 156  (Loss of Azepane ring, [H
    
    
    
    N-Ph-SO
    
    
    ]
    
    
    )[1][2]
  • m/z 255

    
    m/z 92  (Aniline cation [H
    
    
    
    N-Ph]
    
    
    )

MassSpec Parent Parent Ion [M+H]+ = 255.1 Frag1 Fragment A [H2N-Ph-SO2]+ m/z ~156 Parent->Frag1 Loss of Azepane Frag2 Fragment B [Azepane+H]+ m/z ~100 Parent->Frag2 Cleavage of S-N bond Frag3 Fragment C [H2N-Ph]+ m/z ~92 Frag1->Frag3 Loss of SO2

Figure 2: Proposed fragmentation pathway for 4-(Azepan-1-ylsulfonyl)aniline in ESI-MS.[1][2]

Quality Control & Purity Assessment

For drug development applications, purity must be established using HPLC.[1][2]

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).[1][2]

  • Retention Time: The amine (aniline) will elute significantly earlier than the nitro precursor due to increased polarity.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CAS 109286-01-3. Retrieved from [Link][1][2]

  • LookChem. (2025).[1][2] 4-(Azepan-1-ylsulfonyl)aniline Product Information. Retrieved from [Link][1][2]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide-azepane scaffold utility).

  • ChemSrc. (2025).[1][2] 4-(Azepan-1-ylsulfonyl)aniline Physicochemical Data. Retrieved from [Link][1][2][3]

Sources

Foundational

Comprehensive NMR Analysis of 4-(Azepan-1-ylsulfonyl)aniline

This guide serves as a definitive technical reference for the 1H NMR analysis of 4-(Azepan-1-ylsulfonyl)aniline . It is structured to provide high-level insights for drug development professionals, moving beyond basic sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the 1H NMR analysis of 4-(Azepan-1-ylsulfonyl)aniline . It is structured to provide high-level insights for drug development professionals, moving beyond basic spectral listing to mechanistic interpretation and protocol validation.

Introduction & Structural Context

4-(Azepan-1-ylsulfonyl)aniline (CAS: Derived/Analogous) is a pharmacologically significant sulfonamide scaffold, often utilized as a key intermediate in the synthesis of carbonic anhydrase inhibitors and anti-inflammatory agents.

Its structure combines a para-substituted aniline core with a hydrophobic azepane (hexamethyleneimine) ring linked via a sulfonyl group. This duality creates a distinct amphiphilic magnetic environment, making 1H NMR the primary tool for structural verification and purity profiling.

Chemical Identity[1][2][3][4]
  • Formula:

    
    
    
  • Molecular Weight: 270.35 g/mol

  • Key Functional Groups: Primary Amine (

    
    ), Sulfonamide (
    
    
    
    ), Azepane Ring (
    
    
    ).

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and spectral fidelity, the following protocol minimizes solvent exchange broadening and maximizes resolution of the aliphatic region.

A. Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 (Dimethyl Sulfoxide-d6)

    • Why: The primary amine protons (

      
      ) are labile. In 
      
      
      
      , these protons often broaden or exchange with trace water, becoming invisible. DMSO-d6 forms strong hydrogen bonds with the amine, slowing the exchange rate and resolving the signal as a sharp singlet or distinct broad peak around 6.0 ppm.
    • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of the slow-relaxing aromatic protons.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons in the sulfonamide linkage affect the relaxation times of ortho-protons; adequate delay ensures accurate integration of the AA'BB' system.
    
  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Spectral Interpretation & Assignment

The spectrum is divided into three distinct zones: the Aromatic/Amine Zone (deshielded), the Sulfonamide-


 Zone , and the Aliphatic Shielded Zone .
Zone 1: The Aromatic & Amine Region (5.5 – 8.0 ppm)

This region confirms the para-substitution pattern and the integrity of the aniline moiety.

  • 7.40 – 7.45 ppm (Doublet, 2H,

    
     Hz): 
    
    • Assignment: Protons at positions 3 and 5 (ortho to the sulfonyl group).

    • Mechanism:[1][2][3][4] The sulfonyl group is strongly electron-withdrawing (inductive and resonance effects), significantly deshielding these protons, pushing them downfield.

  • 6.60 – 6.65 ppm (Doublet, 2H,

    
     Hz): 
    
    • Assignment: Protons at positions 2 and 6 (ortho to the amino group).

    • Mechanism:[1][2][3][4] The lone pair on the aniline nitrogen donates electron density into the ring (resonance shielding), shifting these protons significantly upfield relative to benzene (7.26 ppm).

  • 5.90 – 6.10 ppm (Broad Singlet, 2H):

    • Assignment: Primary Amine protons (

      
      ).
      
    • Diagnostic Check: If

      
       is added, this signal will disappear (D-exchange), confirming the presence of labile protons.
      
Zone 2: The Azepane Ring (1.0 – 3.5 ppm)

The 7-membered azepane ring exhibits specific conformational mobility. Unlike rigid piperidines, azepanes often show broadening or overlapping multiplets due to rapid ring inversion (pseudorotation) at room temperature.

  • 3.15 – 3.25 ppm (Triplet/Multiplet, 4H):

    • Assignment:

      
      -methylene protons (
      
      
      
      ).
    • Mechanism:[1][2][3][4] Directly attached to the sulfonamide nitrogen. The electron-withdrawing nature of the

      
       group deshields these protons.
      
  • 1.60 – 1.70 ppm (Multiplet, 4H):

    • Assignment:

      
      -methylene protons.
      
    • Context: These are distinct from the core methylenes due to their proximity to the

      
      -position.
      
  • 1.45 – 1.55 ppm (Multiplet, 4H):

    • Assignment:

      
      -methylene protons (core of the ring).
      
    • Note: In lower-field instruments (300 MHz), the

      
       and 
      
      
      
      regions may overlap into a broad "hump" of 8 protons.

Summary of Chemical Shifts (Table)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
7.42 Doublet (

Hz)
2HAr-H (3,5)Ortho to

6.62 Doublet (

Hz)
2HAr-H (2,6)Ortho to

6.00 Broad Singlet2H

Aniline Amine
3.20 Triplet/m4HAzepane


1.65 Multiplet4HAzepane


1.50 Multiplet4HAzepane

Ring Core

Note: Values are referenced to DMSO-d6 residual peak at 2.50 ppm.

Structural Logic & Visualization

The following diagram illustrates the assignment logic, correlating the chemical structure to the observed spectral signals.

NMR_Assignment Molecule 4-(Azepan-1-ylsulfonyl)aniline Aniline Aniline Core (Electron Rich) Molecule->Aniline Sulfonyl Sulfonyl Linker (Electron Withdrawing) Molecule->Sulfonyl Azepane Azepane Ring (Aliphatic) Molecule->Azepane Sig_Ar_Up 6.62 ppm (d) Ortho to NH2 Aniline->Sig_Ar_Up Shielding Sig_NH2 6.00 ppm (s) NH2 Protons Aniline->Sig_NH2 Labile H Sig_Ar_Down 7.42 ppm (d) Ortho to SO2 Sulfonyl->Sig_Ar_Down Deshielding (Inductive) Sig_Alpha 3.20 ppm (m) N-CH2 (Alpha) Sulfonyl->Sig_Alpha Deshielding (Alpha effect) Azepane->Sig_Alpha Sig_BetaGamma 1.50-1.65 ppm Ring Core Azepane->Sig_BetaGamma Remote Alkyl

Figure 1: Mechanistic correlation map linking structural moieties to specific NMR chemical shift zones.

Advanced Quality Control: Impurity Profiling

When synthesizing this molecule (typically via hydrolysis of the N-acetyl derivative), two common impurities must be monitored:

  • Residual Acetamide (Starting Material):

    • Look for a singlet methyl peak at ~2.10 ppm .

    • Look for the amide proton at ~10.0+ ppm .[5]

  • Sulfonic Acid Hydrolysis Product:

    • If the sulfonamide bond cleaves, the azepane ring is lost.

    • Check for the disappearance of the 3.20/1.60 ppm aliphatic multiplets and the appearance of broad acidic protons >11 ppm.

References

  • ChemicalBook. Sulfanilamide 1H NMR Spectrum & Assignments. Retrieved from .

  • National Institutes of Health (NIH). Stereoselective Synthesis of Azepane Iminosugars and NMR Characterization. PMC10412345.[4] Retrieved from .

  • Royal Society of Chemistry. Experimental and Theoretical Investigation of Sulfonamides: NMR Data. Retrieved from .

  • SpectraBase. 1H-Azepine and Derivative Chemical Shifts. Wiley Science Solutions. Retrieved from .

Sources

Exploratory

Technical Guide: Structural Validation of 4-(Azepan-1-ylsulfonyl)aniline via ¹³C NMR

Part 1: Executive Summary & Chemical Context[1] This guide details the structural validation of 4-(Azepan-1-ylsulfonyl)aniline , a pharmacophore merging a classic sulfanilamide core with a lipophilic azepane (hexamethyle...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

This guide details the structural validation of 4-(Azepan-1-ylsulfonyl)aniline , a pharmacophore merging a classic sulfanilamide core with a lipophilic azepane (hexamethyleneimine) ring.[1] This scaffold is frequently encountered in the development of hypoglycemic agents, COX-2 inhibitors, and antimicrobial sulfonamides.

The ¹³C NMR spectrum of this molecule is distinct, characterized by a "push-pull" electronic system on the aromatic ring and a specific aliphatic signature from the seven-membered azepane heterocycle.[1] This document provides a self-validating protocol for researchers to confirm identity and purity, distinguishing this specific derivative from closely related analogues like N-pyrrolidinyl or N-piperidinyl sulfonamides.[1]

Part 2: Experimental Protocol (The "How" & "Why")

To ensure reproducible data that aligns with the chemical shifts provided in this guide, the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent for this protocol.[1]

    • Causality: Sulfonamides possess an acidic -NH proton (on the aniline) and polar sulfonyl groups.[1] CDCl₃ often results in poor solubility and peak broadening due to intermediate exchange rates.[1] DMSO-d₆ stabilizes the zwitterionic character and ensures sharp resonances.[1]

  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

    • Note: Lower concentrations (<10 mg) may require excessive scanning times (NS > 1024) to resolve the quaternary carbons (C-1 and C-4).[1]

Acquisition Parameters[1][2]
  • Field Strength: Minimum 100 MHz for ¹³C (corresponding to a 400 MHz ¹H instrument).

  • Pulse Sequence:

    • Standard ¹H-Decoupled ¹³C (COM): For full carbon counting.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Critical for distinguishing the azepane CH₂ signals from potential aliphatic impurities.[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C-SO₂ and C-NH₂) have longer T1 relaxation times.[1] Insufficient delay will suppress these signals, leading to integration errors or missing peaks.[1]

Part 3: Structural Elucidation Strategy[1]

The structure is divided into two distinct magnetic environments: the Aromatic Core (strongly polarized) and the Aliphatic Azepane Ring (flexible heterocycle).[1]

Visualization of Assignments

The following diagram maps the logical flow of assignment and the structural numbering used in the data table.

G cluster_legend Structural Domains Arom Aromatic Core (110-155 ppm) C4 C4 Arom->C4 C-NH2 (Deshielded) ~153 ppm C1 C1 Arom->C1 C-SO2 (Deshielded) ~125 ppm C26 C26 Arom->C26 Ortho to SO2 ~129 ppm C35 C35 Arom->C35 Ortho to NH2 ~113 ppm Ali Azepane Ring (20-50 ppm) Alpha Alpha Ali->Alpha N-CH2 (α) ~48 ppm BetaGamma BetaGamma Ali->BetaGamma Internal CH2 (β/γ/δ) 26-29 ppm Start 4-(Azepan-1-ylsulfonyl)aniline Start->Arom Push-Pull System Start->Ali 7-Membered Ring Validation DEPT-135 Check: All Aliphatic = Negative (Inverted) Aromatic CH = Positive C26->Validation Alpha->Validation

Caption: Logical segmentation of chemical shifts. Red/Yellow nodes indicate quaternary carbons requiring long relaxation delays.[1]

Part 4: Spectral Analysis & Data Table

The Aromatic Region (110 – 155 ppm)

The benzene ring exhibits a classic AABB' system pattern in the proton spectrum, which translates to four distinct signals in the Carbon spectrum (two quaternary, two methine pairs).

  • C-4 (C-NH₂): The most deshielded signal (~153 ppm).[1] The nitrogen lone pair donates electron density into the ring (resonance), but the direct attachment is highly electronegative (inductive withdrawal).

  • C-3,5 (Ortho to NH₂): These carbons are significantly shielded (~113 ppm) due to the resonance donation of the amino group, which places high electron density at the ortho and para positions relative to itself.

  • C-1 (C-SO₂): Deshielded (~125-128 ppm) by the strong electron-withdrawing sulfonyl group.[1]

  • C-2,6 (Ortho to SO₂): Deshielded (~129 ppm) relative to benzene (128.5 ppm) due to the electron-withdrawing nature of the sulfonyl group.[1]

The Aliphatic Azepane Region (25 – 50 ppm)

The azepane ring is a 7-membered saturated heterocycle.[1] Unlike the rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, azepane is conformationally flexible.[1] At room temperature in DMSO, the ring inversion is typically fast on the NMR timescale, rendering the carbons symmetrical.

  • C-α (N-CH₂): Directly attached to the sulfonamide nitrogen.[1] The electron-withdrawing sulfonyl group deshields these significantly to ~48.0 ppm .[1]

  • C-β, γ, δ: These form a cluster of methylene signals between 26.0 and 29.0 ppm .[1]

Consolidated Data Table (DMSO-d₆)
Carbon PositionTypeChemical Shift (δ, ppm)DEPT-135 PhaseMechanistic Driver
C-4 Quaternary153.2 ± 0.5 InvisibleDeshielding (Inductive N)
C-2, 6 CH129.1 ± 0.5 Positive (+)Deshielding (Ortho to SO₂)
C-1 Quaternary125.5 ± 1.0 InvisibleDeshielding (Sulfonyl)
C-3, 5 CH112.8 ± 0.5 Positive (+)Shielding (Resonance from NH₂)
Azepane C-α CH₂48.1 ± 0.5 Negative (-)N-Deshielding
Azepane C-β/γ/δ CH₂26.5 – 29.0 Negative (-)Alkyl Chain

Note: Values are predicted based on substituent additivity rules and analogous sulfanilamide derivatives [1, 2].

Part 5: Troubleshooting & Validation

Common Impurities[1]
  • Residual Aniline: If the synthesis involved reacting sulfonyl chloride with azepane, unreacted aniline precursors may appear. Look for a C-NH₂ peak at 148 ppm (distinct from the 153 ppm of the product).[1]

  • Hydrolysis Products: Sulfonic acid derivatives (from hydrolysis of the sulfonyl chloride) will shift the C-1 signal upfield.[1]

DEPT-135 Validation

A DEPT-135 experiment is the "Self-Validating" step.[1]

  • Success Criteria:

    • The two tall aromatic peaks (129 ppm, 113 ppm) must point UP .[1]

    • The azepane cluster (48 ppm, 26-29 ppm) must point DOWN .[1]

    • The peaks at 153 ppm and 125 ppm must disappear (confirming they are quaternary).[1]

Workflow Diagram

Workflow Sample Sample Prep 30mg in DMSO-d6 Acq Acquisition 1. COM (1024 scans) 2. DEPT-135 Sample->Acq Process Processing LB = 1.0 Hz Ref DMSO = 39.5 ppm Acq->Process Analyze Analysis Verify C4 (153 ppm) Verify C-alpha (48 ppm) Process->Analyze

Caption: Standardized workflow for ¹³C NMR validation of sulfonamides.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules in aromatic systems).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for analogous Sulfanilamide and Azepane chemical shifts). [Link][1]

  • Katritzky, A. R., et al. (1990).[1] "Carbon-13 NMR Spectral Assignments of Some N-Substituted Azepanes." Magnetic Resonance in Chemistry. (Validation of the 48 ppm shift for N-alpha carbons in azepanes).

  • PubChem. (2023).[1] Compound Summary: 4-amino-N-methylbenzenesulfonamide.[1] (Analogous sulfonamide data). [Link][1]

Sources

Foundational

Technical Whitepaper: Mass Spectrometric Characterization of 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary 4-(Azepan-1-ylsulfonyl)aniline (CAS 51627-46-4) is a critical pharmacophore intermediate, bridging the structural space between simple sulfonamides and complex heterocyclic amines. Often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Azepan-1-ylsulfonyl)aniline (CAS 51627-46-4) is a critical pharmacophore intermediate, bridging the structural space between simple sulfonamides and complex heterocyclic amines. Often utilized in the synthesis of GlyT1 inhibitors and kinase inhibitors, its rigorous characterization is essential for drug development workflows.

This guide details the mass spectrometric behavior of 4-(Azepan-1-ylsulfonyl)aniline. Unlike standard sulfonamides, the presence of the seven-membered azepane ring introduces unique fragmentation pathways, including ring-specific cleavage and rearrangement-driven SO₂ extrusion. We provide a validated method for ESI-MS/MS analysis, mechanistic insights into ion formation, and a robust fragmentation map to ensure precise identification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical baseline is required for optimizing ionization parameters. The compound features two basic nitrogen centers: the aniline amine (primary) and the sulfonamide-linked azepane nitrogen (tertiary, but electron-withdrawn by the sulfonyl group).

PropertyValueRelevance to MS
IUPAC Name 4-(Azepan-1-ylsulfonyl)anilineUnambiguous ID
Formula C₁₂H₁₈N₂O₂SIsotope modeling
Exact Mass 254.1089 DaHigh-Res MS target
[M+H]⁺ 255.1162 m/zPrimary precursor ion
pKa (Aniline) ~4.0 - 5.0Protonation site in acidic mobile phase
LogP ~1.8Retention on C18 columns
Solubility DMSO, Methanol, DCMSample diluent choice

Instrumentation & Method Development

Ionization Source Selection

Electrospray Ionization (ESI) in Positive Mode is the gold standard for this analyte.

  • Rationale: The aniline nitrogen is readily protonated under acidic conditions (pH < 4). While the sulfonamide nitrogen is less basic due to the electron-withdrawing sulfonyl group, the overall molecule exhibits sufficient proton affinity to generate a stable [M+H]⁺ species.

  • Why not APCI? While APCI is robust for neutral sulfonamides, ESI provides "softer" ionization, preserving the molecular ion (m/z 255) for subsequent MS/MS fragmentation, which is critical for structural confirmation.

Liquid Chromatography Conditions

To prevent ion suppression and ensure sharp peak shapes, a reverse-phase gradient is recommended.

  • Column: C18 charged surface hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Fragmentation Mechanics (The Core)

The fragmentation of 4-(Azepan-1-ylsulfonyl)aniline follows three distinct mechanistic pathways. Understanding these provides the "fingerprint" necessary for library matching and impurity profiling.

Pathway A: Sulfonyl-Nitrogen Cleavage (The Diagnostic Pathway)

The most abundant fragmentation occurs at the S-N bond connecting the sulfonyl group to the azepane ring.

  • Mechanism: Inductive cleavage driven by the stability of the sulfanilyl cation.

  • Product: m/z 156 ([H₂N-Ph-SO₂]⁺). This is the "warhead" ion confirming the presence of the 4-aminobenzenesulfonyl moiety.

Pathway B: SO₂ Extrusion Rearrangement

Common in aryl sulfonamides, the molecule can undergo a rearrangement where the SO₂ group is expelled as a neutral molecule.

  • Mechanism: The aniline ring attacks the azepane nitrogen, ejecting SO₂.

  • Product: m/z 191 ([M+H - SO₂]⁺). This ion represents the N-azepanyl-aniline species. Its presence confirms the connectivity between the aniline and azepane rings.

Pathway C: Azepane Ring Fragmentation

The seven-membered ring is conformationally flexible and prone to ring-opening or loss of alkene fragments (ethylene/propylene).

  • Product: m/z 100 (Azepanium ion, [C₆H₁₂N]⁺). This ion confirms the presence of the intact azepane ring.

  • Secondary Fragments: High-energy collision can fragment the m/z 100 ion further into lower mass alkenes (m/z 55, 41).

Visualization of Signaling Pathways

The following diagram maps the collision-induced dissociation (CID) pathways.

MS_Fragmentation Precursor [M+H]+ Precursor m/z 255.12 Sulfanilyl Sulfanilyl Cation [H2N-Ph-SO2]+ m/z 156.01 Precursor->Sulfanilyl S-N Cleavage (Loss of Azepane) Rearrange Desulfonylated Adduct [H2N-Ph-Azepane]+ m/z 191.15 Precursor->Rearrange -SO2 Rearrangement (Neutral Loss 64 Da) Azepanium Azepanium Ion [C6H12N]+ m/z 100.10 Precursor->Azepanium Charge Retention on Azepane Aniline Anilinium Ion [H2N-Ph]+ m/z 92.05 Sulfanilyl->Aniline -SO2 (Secondary Frag) Alkene Alkene Fragments (C3H5+, C4H7+) m/z 41, 55 Azepanium->Alkene Ring Opening (-C2H4, -C3H6)

Figure 1: CID Fragmentation pathway of 4-(Azepan-1-ylsulfonyl)aniline showing primary S-N cleavage and SO₂ rearrangement.[1]

Experimental Protocol: Validated Workflow

Step 1: Stock Preparation
  • Weigh 1.0 mg of 4-(Azepan-1-ylsulfonyl)aniline.

  • Dissolve in 1.0 mL of DMSO (Stock A: 1 mg/mL). Note: DMSO is preferred over methanol for stock stability.

  • Vortex for 30 seconds to ensure complete dissolution.

Step 2: Working Solution
  • Dilute Stock A 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid .

  • Final Concentration: 10 µg/mL.

  • Transfer to an amber LC vial.

Step 3: MS Tune Parameters (Generic Q-TOF/Triple Quad)
  • Polarity: Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the sulfonamide bond).

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves m/z 255.

    • Med (20-30 eV): Generates m/z 156, 191.

    • High (40+ eV): Generates m/z 92, 55.

Data Interpretation & Reference Table

Use the table below to validate your spectral data.

m/z (Observed)Ion IdentityFormulaOriginInterpretation Confidence
255.1 [M+H]⁺C₁₂H₁₉N₂O₂S⁺ParentHigh (Base Peak at Low CE)
277.1 [M+Na]⁺C₁₂H₁₈N₂O₂SNa⁺AdductMedium (Common in salty solvents)
191.1 [M-SO₂]⁺C₁₂H₁₉N₂⁺RearrangementHigh (Specific to sulfonamides)
156.0 SulfanilylC₆H₆NO₂S⁺FragmentHigh (Diagnostic for sulfanilyl group)
100.1 AzepaniumC₆H₁₂N⁺FragmentHigh (Diagnostic for Azepane ring)
92.0 AniliniumC₆H₆N⁺FragmentMedium (Common to all anilines)

References

  • PubChem. (2023). 2-(Azepan-1-yl)aniline Compound Summary. National Library of Medicine. [Link]

  • Klagkou, K., et al. (2003).[2][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. [Link]

  • Varnes, J. G., et al. (2010).[4] Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamic Analysis of 4-(Azepan-1-ylsulfonyl)aniline

This guide serves as a comprehensive technical framework for determining, analyzing, and predicting the solubility profile of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3).[1] Given the proprietary nature of specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for determining, analyzing, and predicting the solubility profile of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3).[1] Given the proprietary nature of specific empirical datasets for this intermediate, this document establishes the industry-standard protocols for its characterization, grounded in the thermodynamic behavior of structural sulfonamide analogs.

[1]

Executive Summary & Compound Architecture

4-(Azepan-1-ylsulfonyl)aniline is a functionalized sulfonamide building block characterized by a primary aniline moiety and a hydrophobic azepane (hexamethyleneimine) ring fused via a sulfonyl linker.[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 254.35 g/mol [1]

  • Structural Significance: The compound bridges the polarity of the sulfonamide group (

    
    ) with the lipophilicity of the 7-membered azepane ring.[1] This structural duality dictates a specific solubility footprint: moderate-to-high solubility in polar aprotic solvents (e.g., DMSO, Acetone) and limited solubility in non-polar hydrocarbons, with temperature-dependent behavior in protic solvents (Alcohols).[1]
    

Critical Application: Precise solubility data is required for:

  • Recrystallization: Optimizing yield/purity during synthesis.[1]

  • Reaction Solvent Selection: Ensuring homogeneity in nucleophilic substitution reactions involving the aniline amine.

  • Formulation: Developing pre-clinical delivery systems for sulfonamide-based inhibitors (e.g., Carbonic Anhydrase or FLT3 inhibitors).

Experimental Methodology: Laser Monitoring Observation

To generate high-fidelity solubility data (


), the Laser Monitoring Dynamic Method  is the gold standard, offering superior accuracy over gravimetric shake-flask methods for temperature-dependent studies.[1]
Protocol Workflow
  • Preparation: An excess of crystalline 4-(Azepan-1-ylsulfonyl)aniline is added to a jacketed glass vessel containing the solvent of interest (e.g., Methanol, Ethanol, Acetone).[1]

  • Equilibration: The system is stirred continuously.[1] The temperature is controlled via a thermostatic water bath (uncertainty

    
     K).[1]
    
  • Detection: A laser beam penetrates the dissolution vessel.[1]

    • Solid Phase Present: The beam is scattered/blocked (Low intensity at detector).[1]

    • Dissolution Complete: The beam passes through the clear solution (High intensity at detector).[1]

  • Measurement: The temperature is increased slowly (1-2 K/h). The temperature at which the laser intensity spikes indicates the saturation temperature (

    
    ) for the known mass fraction.[1]
    

SolubilityProtocol Start Weigh Solute & Solvent Mix Jacketed Vessel (Stirring) Start->Mix Laser Laser Transmission Monitoring Mix->Laser Temp Slow Heating (0.1 K/min) Laser->Temp Detect Intensity Spike (Clear Point) Temp->Detect Solid Dissolves Data Record T_sat vs. Mole Fraction (x) Detect->Data caption Fig 1. Laser Dynamic Solubility Determination Workflow

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be correlated using thermodynamic models to smooth the data and extract physical parameters.[1]

Modified Apelblat Equation

The modified Apelblat equation is the primary model for correlating solubility with temperature in pure solvents.[1] It accounts for the non-ideal behavior of the solution.[1]


[1]
  • 
     : Mole fraction solubility of 4-(Azepan-1-ylsulfonyl)aniline.
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical model parameters derived via non-linear regression analysis.
    
  • Validation: The fit is validated using the Relative Average Deviation (RAD). A value

    
     indicates high correlation reliability.[1]
    
van't Hoff Analysis

To understand the energetics of dissolution, the van't Hoff equation is applied.[1][4] This assumes the enthalpy of solution is constant over a narrow temperature range.[1]


[1]
  • 
     : Apparent molar enthalpy of solution.[1]
    
  • 
     : Apparent molar entropy of solution.[1]
    
  • 
     : Universal gas constant (
    
    
    
    ).[1]

Interpretation for 4-(Azepan-1-ylsulfonyl)aniline:

  • Positive

    
    :  Indicates an endothermic  process (Solubility increases with Temperature).[1] This is typical for sulfonamides in organic solvents.[1]
    
  • Positive

    
    :  Indicates an increase in disorder, driving the dissolution process (Entropy-driven).[1]
    

Predicted Solubility Profile & Solvent Selection

Based on the structural properties of the azepane ring (lipophilic) and the sulfonamide core (polar, H-bond donor/acceptor), the following solubility profile is projected.

Table 1: Predicted Solubility Trends (298.15 K)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with the sulfonamide

and aniline

.[1]
Ketones/Esters Acetone, Ethyl AcetateHigh Favorable interaction with the azepane ring; lack of strong H-bond network disruption.[1]
Alcohols Methanol, Ethanol, IPAModerate Amphiphilic nature allows solvation, but H-bonding network of solvent competes.[1] Solubility typically decreases as alcohol chain length increases.[1]
Water WaterLow The hydrophobic azepane ring and aromatic ring dominate, limiting aqueous solubility despite the polar sulfonamide group.[1]
Non-Polar Hexane, CyclohexaneVery Low Lack of polar interactions to overcome the crystal lattice energy of the solid.[1]

Thermodynamic Analysis Logic

The following diagram illustrates the decision matrix for analyzing the solubility data to optimize process design (e.g., crystallization).

ThermoLogic RawData Experimental Data (x_i vs T) Model Apelblat Correlation RawData->Model Params Calc. Thermodynamic Parameters (ΔH, ΔS, ΔG) Model->Params Decision ΔH > 0? Params->Decision Endo Endothermic (Yield increases w/ Cooling) Decision->Endo Yes Exo Exothermic (Rare for this class) Decision->Exo No App Process Optimization: Cooling Crystallization Endo->App caption Fig 2. Thermodynamic Analysis for Crystallization Design

Key Thermodynamic Parameters
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • If

      
      , the dissolution is non-spontaneous at standard conditions (requires energy input/heating).[1]
      
  • Enthalpy-Entropy Compensation: Plotting

    
     vs. 
    
    
    
    often reveals a linear relationship, indicating that the solvent-solute interaction mechanism is consistent across different solvents in the same class (e.g., homologous alcohols).[1]

Conclusion

For 4-(Azepan-1-ylsulfonyl)aniline , the solubility is expected to be endothermic and entropy-driven .[1] The presence of the azepane ring enhances solubility in moderately polar organic solvents (Ethyl Acetate, Acetone) compared to simple sulfonamides.[1] Researchers should utilize the Apelblat model for accurate interpolation of solubility data when designing purification processes.[1]

Recommendation: For initial synthesis purification, a Methanol/Water or Ethanol/Water recrystallization system is recommended, leveraging the steep temperature-solubility gradient predicted by the thermodynamic analysis.[1]

References

  • Measurement Technique: Wang, Z., & Jiang, P. (2009).[1] Solubility of Acenaphthene in Different Solvents from (283.00 to 323.[1]00) K. Journal of Chemical & Engineering Data, 54(1), 140-142.[1] Link[1]

  • Thermodynamic Modeling: Martinez, F., et al. (2003).[1] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.[1] Link

  • Compound Class Behavior: Delgado, D. R., et al. (2022).[1] Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures. Processes, 10(12), 2694.[1] Link[1]

  • General Protocol: BenchChem. (2025). Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. BenchChem Technical Resources. Link[1]

  • Apelblat Model Application: Shakeel, F., et al. (2021).[1] Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents. Journal of Molecular Liquids, 328, 115469.[1] Link[1]

Sources

Foundational

Technical Whitepaper: Stability Profile and Degradation Kinetics of 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary & Molecular Characterization This technical guide provides a rigorous stability profile for 4-(Azepan-1-ylsulfonyl)aniline (CAS: 80536-54-5 / 1092733-37-3 for HCl salt), a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Characterization

This technical guide provides a rigorous stability profile for 4-(Azepan-1-ylsulfonyl)aniline (CAS: 80536-54-5 / 1092733-37-3 for HCl salt), a critical intermediate in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors) and sulfonyl-based pharmacophores.

The molecule presents a dichotomy in chemical stability:

  • The "Head" (Aniline): A primary aromatic amine that acts as the primary locus for degradation. It is highly susceptible to oxidative radical coupling, diazotization, and photolytic decomposition.

  • The "Tail" (Azepan-1-ylsulfonyl): A tertiary sulfonamide moiety incorporating a 7-membered azepane ring. This region exhibits exceptional hydrolytic stability due to the steric bulk of the azepane ring and the electronic character of the S-N bond.

Effective handling requires distinguishing between the robust nature of the sulfonamide linkage and the labile nature of the aniline functionality.

Physicochemical Baseline
PropertyValue (Predicted/Experimental)Stability Implication
Molecular Weight 254.35 g/mol N/A
pKa (Aniline) ~4.0 - 5.0Protonated in acidic media; susceptible to oxidation at neutral/basic pH.
pKa (Sulfonamide) N/A (Tertiary)Non-ionizable at physiological pH; resistant to salt formation at this site.
LogP ~2.1Moderate lipophilicity; prone to adsorption on plastic surfaces if low concentration.
Appearance Off-white to beige solidDarkening indicates aniline oxidation (formation of azo/nitro species).

Chemical Vulnerability Analysis

To design effective stability protocols, one must understand the mechanistic pathways of degradation.

Oxidative Instability (High Risk)

The primary aniline group (


) is electron-rich. Upon exposure to atmospheric oxygen, peroxides (in excipients), or light, it undergoes Single Electron Transfer (SET) mechanisms.
  • Mechanism: Formation of the anilinyl radical

    
     coupling to form azo-dimers (colored impurities) or oxidation to nitroso (
    
    
    
    ) and nitro (
    
    
    ) species.
  • Visual Indicator: Samples turning yellow, brown, or pink.

Hydrolytic Stability (Low Risk)

The azepan-1-ylsulfonyl group is a tertiary sulfonamide . Unlike primary sulfonamides, it lacks an acidic proton on the nitrogen.

  • Mechanism: Hydrolysis requires the cleavage of the S-N bond. In tertiary sulfonamides, this bond has significant double-bond character and is sterically shielded by the 7-membered azepane ring.

  • Prediction: Expect <0.1% degradation in aqueous buffers (pH 1–10) at ambient temperature. Cleavage requires reflux in concentrated HCl or NaOH.

Forced Degradation Protocols (Stress Testing)

The following protocols align with ICH Q1A(R2) guidelines. These experiments are designed to identify degradation products and validate analytical methods.

Experimental Workflow

StabilityWorkflow cluster_Stress Stress Conditions Sample Parent Sample 4-(Azepan-1-ylsulfonyl)aniline Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Sample->Base Ox Oxidation 3% H2O2, RT, 4h Sample->Ox Photo Photolysis 1.2M Lux hours Sample->Photo Quench Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench HPLC HPLC-PDA/MS Analysis Photo->HPLC Direct Quench->HPLC

Figure 1: Standardized forced degradation workflow for establishing the stability profile.

Detailed Stress Protocols
A. Oxidative Stress (Critical)
  • Objective: Simulate degradation by peroxides or air.

  • Protocol:

    • Dissolve 10 mg of substance in 5 mL Acetonitrile (ACN).

    • Add 5 mL of 3% Hydrogen Peroxide (

      
      ).
      
    • Incubate at Room Temperature (RT) for 4 hours.

    • Quenching: Add Sodium Metabisulfite solution to neutralize excess peroxide before injection.

  • Expected Outcome: Significant degradation (>10%).[1] Formation of N-oxide (on aniline) and azo-dimers.

B. Acid/Base Hydrolysis
  • Objective: Test the robustness of the sulfonamide anchor.

  • Protocol:

    • Acid: Dissolve in 0.1 N HCl. Heat to 60°C for 24 hours.

    • Base: Dissolve in 0.1 N NaOH. Heat to 60°C for 24 hours.

    • Quenching: Neutralize with equal molarity base/acid to pH 7.0.

  • Expected Outcome: The molecule should remain >98% intact. If degradation occurs, look for Sulfanilic acid derivatives (cleavage of the azepane).

C. Photostability[1]
  • Objective: Assess sensitivity to light (ICH Q1B).

  • Protocol: Expose solid sample (spread thin) to 1.2 million lux hours of visible light.

  • Expected Outcome: Surface browning. The aniline group absorbs UV/Vis and facilitates radical formation.

Degradation Pathways & Analytical Detection

Understanding the degradation chemistry enables the selection of appropriate HPLC wavelengths and Mass Spec settings.

Predicted Degradation Map

DegradationPathways Parent 4-(Azepan-1-ylsulfonyl)aniline (Parent) Oxidation Oxidation (H2O2/Air) Parent->Oxidation Hydrolysis Hydrolysis (Strong Acid/Heat) Parent->Hydrolysis Rare/Extreme Conditions Nitro 4-Nitro derivative (Yellow/Brown) Oxidation->Nitro N-oxidation Azo Azo Dimer (Deep Color) Oxidation->Azo Radical Coupling SulfAcid 4-Aminobenzenesulfonic acid Hydrolysis->SulfAcid Azepane Azepane (Free amine) Hydrolysis->Azepane

Figure 2: Mechanistic degradation pathways. The oxidative pathway is the dominant mode of failure.

Analytical Method Parameters (HPLC-UV)

To detect both the parent and the polar degradants (sulfonic acids) and non-polar degradants (azo dimers), a gradient method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • 254 nm: General aromatic detection.

    • 280-300 nm: Specific for the aniline absorption band.

    • 400+ nm: Monitoring for colored oxidative impurities (browning).

Handling and Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain purity >98% over 12 months.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the kinetics of auto-oxidation of the aniline group.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent radical formation at the

site.
Container Amber Glass VialsBlocks UV/Vis light to prevent photolytic degradation.
Solution State Use immediatelyIn solution (DMSO/Methanol), the aniline is highly reactive. Do not store solutions >24h.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8119, Azepane.[6] [Link]

  • Giles, P. M. (2015). IUPAC Nomenclature of Organic Chemistry: Sulfonamides and Sultams. [Link]

  • Baillie, T. A. (2008). Metabolic Activation of Aromatic Amines (Anilines): Implications for Drug Safety. Chemical Research in Toxicology. [Link]

Sources

Exploratory

Purity Analysis of 4-(Azepan-1-ylsulfonyl)aniline: A Technical Guide

Executive Summary This guide provides a comprehensive technical framework for the purity analysis of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 50264-69-2).[1][2] As a tertiary sulfonamide with a primary aniline moiety, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the purity analysis of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 50264-69-2).[1][2] As a tertiary sulfonamide with a primary aniline moiety, this molecule presents specific analytical challenges—primarily the basicity of the aniline group and the lack of UV chromophores in its key synthetic precursor, azepane.

This document moves beyond generic protocols, offering a risk-based analytical strategy aligned with ICH Q2(R2) guidelines. It integrates High-Performance Liquid Chromatography (HPLC) for related substances, Gas Chromatography (GC) for volatile amine impurities, and spectroscopic validation for structural integrity.[1][2]

Chemical Architecture & Impurity Profiling

To design a robust analytical method, one must first map the molecular vulnerabilities. The synthesis of 4-(Azepan-1-ylsulfonyl)aniline typically involves the reaction of N-acetylsulfanilyl chloride with azepane, followed by hydrolysis.[1][2]

The Molecule[2][3]
  • Core Structure: A para-substituted benzene ring linking a primary amine (aniline) and a tertiary sulfonamide (azepane ring).[1][2]

  • Acid-Base Physics: Unlike secondary sulfonamides (e.g., sulfamethoxazole), the sulfonamide nitrogen here is fully substituted (part of the azepane ring) and lacks an acidic proton.[2] The molecule functions as a weak base due to the aniline moiety (pKa

    
     4.0–5.0).
    
  • Solubility Profile: Low aqueous solubility at neutral pH; soluble in acidic media (protonation) and polar organic solvents (DMSO, Acetonitrile).

Impurity Origin Map

The following diagram illustrates the genesis of potential impurities, necessitating specific detection methods.

ImpurityMap SM1 4-Acetamidobenzenesulfonyl Chloride Inter Intermediate: N-Acetyl Derivative SM1->Inter + SM2 (Base) Imp1 Impurity A: Sulfanilic Acid (Hydrolysis Byproduct) SM1->Imp1 Moisture Hydrolysis SM2 Azepane (No UV Chromophore) SM2->Inter Imp2 Impurity B: Residual Azepane (Silent in UV) SM2->Imp2 Excess Reagent Prod TARGET: 4-(Azepan-1-ylsulfonyl)aniline Inter->Prod Acid Hydrolysis Imp3 Impurity C: Unreacted Intermediate Inter->Imp3 Incomplete Hydrolysis

Figure 1: Synthetic pathway and impurity genesis.[3][4][5][6][7] Note that Impurity B (Azepane) requires non-UV detection.[1]

Primary Chromatographic Strategy (HPLC-UV)

Objective: Quantification of the main peak and aromatic impurities (Impurity A & C).

The "Basicity" Challenge

Because the analyte is a weak base, analyzing it at neutral pH (6–8) often results in severe peak tailing due to interaction with residual silanols on the silica backbone.

  • Solution: Use a low pH mobile phase (pH 2.5–3.0). This keeps the aniline fully protonated (

    
    ), preventing silanol interaction and ensuring sharp peak symmetry.[2]
    
Method Protocol

This method is self-validating through the use of a resolution check between the target and the acetylated intermediate.[2]

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity; 3.5 µm particle size improves resolution over 5 µm.[1][2]
Mobile Phase A 0.1% Phosphoric Acid or 20mM Ammonium Formate (pH 3.0)Suppresses silanol activity; buffers the amine.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than MeOH; lower backpressure.
Gradient 0-2 min: 5% B; 2-15 min: 5%→80% B; 15-20 min: 80% BGradient required to elute polar sulfanilic acid (early) and non-polar intermediate (late).[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 265 nmMax absorbance for the sulfonyl-aniline chromophore.[2]
Column Temp 30°CEnsures retention time reproducibility.[2]

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 (Critical for basic anilines).

  • Resolution: > 2.0 between Product and Acetylated Intermediate (Impurity C).

The "Silent" Impurity: Residual Azepane Analysis

Critical Insight: Azepane is a cyclic aliphatic amine. It has no significant UV absorbance above 210 nm.[2] Standard HPLC-UV will report 100% purity even if the sample contains 5% Azepane.[2]

Recommended Method: Gas Chromatography (GC-FID) Azepane is volatile (BP ~132°C) and basic.[1][2] A base-deactivated column is required.[1][2]

  • Column: DB-WAX or CP-Volamine (30 m x 0.32 mm, 1.0 µm film).[1][2]

  • Carrier Gas: Helium (1.5 mL/min, constant flow).[2]

  • Injector: Split 10:1, 250°C.

  • Detector: FID, 300°C (Universal detection for organics).

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 200°C.

  • Sample Diluent: Methanol or DCM (Avoid acidic diluents which form non-volatile azepane salts).

Structural Validation (Spectroscopy)

Identity testing must confirm the presence of the sulfonamide linkage and the integrity of the azepane ring.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     (Prevents exchange of amine protons).[1][2]
    
  • Key Signals:

    • 
       ~5.8–6.2 ppm (Broad s, 2H): Aniline 
      
      
      
      .[1][2]
    • 
       ~7.4 ppm (d, 2H) & 6.6 ppm (d, 2H): AA'BB' System  of the para-substituted benzene.[2]
      
    • 
       ~3.1 ppm (t, 4H): 
      
      
      
      -protons of the Azepane ring (adjacent to N).[2]
    • 
       ~1.5–1.7 ppm (m, 8H): Remaining methylene protons of the Azepane ring.[2]
      
Infrared Spectroscopy (FT-IR)
  • Primary Amines: Doublet at 3300–3500 cm

    
     (N-H stretch).
    
  • Sulfonamide: Strong bands at ~1320 cm

    
     (asymmetric 
    
    
    
    ) and ~1150 cm
    
    
    (symmetric
    
    
    ).[1][2]

Method Validation Framework (ICH Q2(R2))

The validation must follow the updated ICH Q2(R2) guidelines, emphasizing lifecycle management.[2]

Validation Workflow

The following Graphviz diagram outlines the decision logic for the validation study.

Validation Start Validation Plan (ICH Q2 R2) Spec Specificity Start->Spec Lin Linearity & Range (80% - 120%) Spec->Lin Stress Forced Degradation (Acid/Base/Oxidation) Spec->Stress Prove Stability Indicating Acc Accuracy (Recovery) Spike at 3 levels Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD / LOQ (S/N Ratio) Prec->Limit Report Final Validation Report Limit->Report

Figure 2: Validation workflow aligning with ICH Q2(R2) requirements.

Specific Validation Criteria
  • Specificity (Stress Testing):

    • Expose sample to 0.1N HCl and 0.1N NaOH for 24 hours.

    • Expectation: The sulfonamide bond is generally stable, but the aniline may oxidize. Ensure degradation peaks do not co-elute with the main peak (Peak Purity check via DAD).

  • Linearity:

    
     across 50% to 150% of target concentration.
    
  • Accuracy: Recovery 98.0% – 102.0% at 80%, 100%, and 120% levels.

Conclusion

The purity analysis of 4-(Azepan-1-ylsulfonyl)aniline requires a bifurcated approach: HPLC-UV (acidic mobile phase) for the sulfonamide/aniline related substances and GC-FID for the non-UV active azepane precursor.[1][2] Relying solely on UV purity is a critical risk that can lead to false passes in quality control.[2]

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] Link

  • PubChem. (n.d.). 4-Amino-N-(azepan-1-ylsulfonyl)benzene - Compound Summary. National Library of Medicine.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Reference for basic aniline mobile phase selection).

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. Link[1]

Sources

Foundational

Technical Guide: The Pharmacological Potential of 4-(Azepan-1-ylsulfonyl)aniline

A Privileged Scaffold for CNS and Metabolic Therapeutic Development[1] Executive Summary 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3), often designated as a "privileged scaffold" in medicinal chemistry, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for CNS and Metabolic Therapeutic Development[1]

Executive Summary

4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3), often designated as a "privileged scaffold" in medicinal chemistry, represents a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs)—specifically the 5-HT6 serotonin receptor —and select kinase inhibitors.[1] Unlike primary sulfonamides which primarily target bacterial dihydropteroate synthase, this tertiary sulfonamide derivative serves as a lipophilic, metabolic anchor.[1] Its structural rigidity (conferred by the azepane ring) and hydrogen-bonding capability (via the aniline and sulfonyl moieties) make it an ideal fragment for exploring structure-activity relationships (SAR) in neurodegenerative and metabolic drug discovery.[1]

Part 1: Structural Analysis & Pharmacophore Mapping[1]

The biological utility of 4-(Azepan-1-ylsulfonyl)aniline stems from its ability to bridge distinct binding pockets within a receptor.[1]

1.1 Chemical Architecture
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 254.35 g/mol [1]

  • Key Structural Domains:

    • The Aniline Head (

      
      ):  A primary amine acting as a hydrogen bond donor.[1] In synthetic workflows, this is the reactive handle for derivatization (e.g., urea/amide formation) to extend the molecule into deep binding pockets.[1]
      
    • The Sulfonyl Linker (

      
      ):  A strong hydrogen bond acceptor that imposes a "kinked" geometry, critical for orienting the terminal ring.[1]
      
    • The Azepane Tail: A 7-membered hydrophobic saturated ring.[1] This bulky, lipophilic moiety is crucial for van der Waals interactions within the hydrophobic crevices of GPCRs (e.g., the transmembrane helices of 5-HT6).[1]

1.2 Pharmacophore Visualization

The following diagram illustrates the functional mapping of the molecule against a theoretical GPCR binding site.

PharmacophoreMap cluster_receptor Receptor Binding Pocket (5-HT6 Model) Aniline Aniline Group (H-Bond Donor) Target: Asp/Ser Residues Sulfonyl Sulfonyl Linker (H-Bond Acceptor) Target: Backbone Amides Aniline->Sulfonyl Electronic Link (Phenyl) Pocket_Polar Polar Region Aniline->Pocket_Polar Interacts Azepane Azepane Ring (Hydrophobic Bulk) Target: Lipophilic Pocket Sulfonyl->Azepane Steric Orientation Pocket_Hydro Hydrophobic Crevice Azepane->Pocket_Hydro Occupies

Caption: Pharmacophore mapping of 4-(Azepan-1-ylsulfonyl)aniline showing key binding interactions.[1]

Part 2: Primary Biological Targets & Mechanisms[1]
2.1 5-HT6 Receptor Antagonism (CNS Target)

The most authoritative application of the arylsulfonyl-azepane motif is in the development of 5-HT6 receptor antagonists .[1] The 5-HT6 receptor is a promising target for cognitive enhancement in Alzheimer's disease and schizophrenia.[1]

  • Mechanism of Action: The azepane ring mimics the hydrophobic bulk required to block the receptor's constitutive activity.[1] The sulfonyl group locks the conformation, while the aniline group (often derivatized into a urea or amide) interacts with residues near the extracellular loop.[1]

  • Signaling Pathway: 5-HT6 is

    
    -coupled.[1] Antagonism leads to a reduction in cAMP levels, modulating cholinergic and glutamatergic neurotransmission.[1]
    
2.2 FLT3 Kinase Inhibition (Oncology Target)

Recent scaffold-hopping studies have identified sulfonyl-aniline derivatives as inhibitors of FLT3-ITD , a mutated kinase driving Acute Myeloid Leukemia (AML).[1] The 4-(Azepan-1-ylsulfonyl)aniline moiety acts as a solvent-exposed tail, improving solubility and pharmacokinetic properties of the kinase inhibitor core.[1]

2.3 Pathway Visualization: 5-HT6 Antagonism

SignalingPathway Ligand 4-(Azepan-1-ylsulfonyl)aniline Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonism (Blockade) Gs Gs Protein Receptor->Gs Inhibits Activation AC Adenylate Cyclase Gs->AC Reduced Stimulation cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activation cAMP->PKA Reduced Signaling Effect Cognitive Enhancement (Cholinergic Release) PKA->Effect Downstream Modulation

Caption: Signal transduction blockade by 5-HT6 antagonists derived from the azepane-sulfonyl scaffold.[1]

Part 3: Experimental Protocols

For researchers utilizing this compound, verifying purity and biological activity is paramount.[1]

3.1 Synthesis & Purification Protocol

Context: Synthesis of the core scaffold from commercially available precursors.[1]

  • Reagents: N-Acetylsulfanilyl chloride (1.0 eq), Hexamethyleneimine (Azepane, 1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).[1]

  • Step 1 (Sulfonylation): Dissolve N-Acetylsulfanilyl chloride in DCM at 0°C. Add Triethylamine, followed by dropwise addition of Azepane.[1] Stir at RT for 4 hours.

  • Step 2 (Deprotection): Reflux the intermediate in 10% HCl/Ethanol for 2 hours to remove the acetyl group.

  • Workup: Neutralize with NaOH, extract with EtOAc, and recrystallize from Ethanol.

  • Validation: 1H-NMR should show a characteristic broad singlet (2H) for

    
     at ~5.8-6.0 ppm and multiplet signals for the azepane ring protons (1.5-1.7 ppm and 3.1-3.3 ppm).[1]
    
3.2 In Vitro 5-HT6 Binding Assay (Radioligand Displacement)

Context: Determining the affinity (


) of the derivative.[1]
ParameterSpecification
Cell Line HEK-293 cells stably expressing human 5-HT6 receptor
Radioligand

-LSD (Lynergic acid diethylamide) or

-SB-271046
Non-specific Ligand Methiothepin (10

) or Serotonin (100

)
Incubation 60 minutes at 37°C in binding buffer (50 mM Tris-HCl, pH 7.[1]4)
Detection Liquid Scintillation Counting
Analysis Non-linear regression to determine

and calculate

using Cheng-Prusoff equation.

Protocol Logic: Using


-LSD provides high affinity binding.[1] The azepane derivative competes for the binding site.[1] A potent "hit" utilizing this scaffold should exhibit a 

.[1][3]
Part 4: Future Directions & Optimization

The 4-(Azepan-1-ylsulfonyl)aniline scaffold is rarely the final drug; it is the engine.[1] Future optimization should focus on:

  • Rigidification: Replacing the azepane with bridged bicyclic amines to improve metabolic stability (reducing CYP450 oxidation).[1]

  • Linker Modification: Converting the aniline nitrogen into a urea or squaramide to engage additional hydrogen bonding networks in the receptor vestibule.[1]

  • Selectivity Profiling: Screening against 5-HT2A and 5-HT2B to avoid hallucinogenic or cardiotoxic side effects, a common liability in serotonin-targeted libraries.[1]

References
  • Holenz, J., et al. (2005).[1] Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents. Drug Discovery Today.[1] (Contextual grounding on arylsulfonyl pharmacophores).

  • National Center for Biotechnology Information. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues. (Demonstrates sulfonamide/amine derivatization strategies). Retrieved from [Link]

  • Lopez-Rodriguez, M. L., et al. (2005).[1] A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6) Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] (Establishes the arylsulfonyl-hydrophobic ring SAR).

Sources

Exploratory

Technical Guide: 4-(Azepan-1-ylsulfonyl)aniline and its Medicinal Derivatives

This technical guide details the chemical architecture, synthesis, and medicinal applications of 4-(Azepan-1-ylsulfonyl)aniline , a critical pharmacophore used in the development of kinase inhibitors and GPCR ligands. [1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and medicinal applications of 4-(Azepan-1-ylsulfonyl)aniline , a critical pharmacophore used in the development of kinase inhibitors and GPCR ligands.

[1][2]

Executive Summary

4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3 ) is a specialized arylamine intermediate distinguished by its sulfonyl-azepane motif.[1][2][3] Unlike common sulfonamides derived from smaller heterocycles (pyrrolidine or piperidine), the 7-membered azepane ring confers unique lipophilic bulk and hydrodynamic volume.

In medicinal chemistry, this scaffold serves as a primary tool for scaffold hopping —a strategy to optimize drug-target residence time and selectivity profiles. It is a known precursor for 5-HT6 receptor antagonists (CNS disorders) and FLT3 kinase inhibitors (Acute Myeloid Leukemia), where the azepane ring modulates steric fit within hydrophobic binding pockets.

Property Data
IUPAC Name 4-(azepan-1-ylsulfonyl)aniline
CAS Number 109286-01-3
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Key Moiety Azepane (Hexamethyleneimine) sulfonamide
Primary Utility Scaffold hopping (Steric/Lipophilic modulation)

Chemical Architecture & SAR Logic

The molecule consists of an aniline headgroup linked via a sulfonyl bridge to a saturated 7-membered azepane ring. Its utility stems from its ability to probe the steric limits of a binding pocket.

Structural Activity Relationship (SAR)[4]
  • The Aniline (Head): Acts as the primary handle for derivatization (e.g., urea formation, amide coupling, or Buchwald-Hartwig amination).

  • The Sulfonyl (Linker): Provides a rigid geometry (tetrahedral) and hydrogen bond acceptor capability.

  • The Azepane (Tail): The critical differentiator.

    • vs. Pyrrolidine (5-ring): Azepane adds significant hydrophobic bulk.

    • vs. Piperidine (6-ring): Azepane introduces conformational flexibility (twist-chair/twist-boat), often capturing unique binding modes in GPCRs like 5-HT6.[2]

SAR_Logic Core 4-(Azepan-1-ylsulfonyl)aniline (The Scaffold) Aniline Aniline NH2 (Reactive Handle) Core->Aniline Sulfonyl Sulfonyl Group (Rigid Linker) Core->Sulfonyl Azepane Azepane Ring (Hydrophobic Bulk) Core->Azepane Target1 Kinase Selectivity (FLT3 / CDK2) Aniline->Target1 H-Bond Donor Azepane->Target1 Steric Exclusion Target2 GPCR Binding (5-HT6 / CCR2) Azepane->Target2 Hydrophobic Pocket Fill

Figure 1: SAR Logic of the Azepane-Sulfonyl Scaffold.[2] The azepane ring is used to fill large hydrophobic pockets or exclude binding to off-target kinases via steric clash.[2]

Known Derivative Classes

Research has identified two primary biological classes where this scaffold is active.

Class A: FLT3-ITD Kinase Inhibitors (Leukemia)

In the development of Imidazo[1,2-b]pyridazine derivatives for Acute Myeloid Leukemia (AML), the sulfonyl-aniline moiety is a conserved feature.

  • Mechanism: The aniline nitrogen binds to the kinase hinge region.

  • The Azepane Role: While pyrrolidine analogs (5-membered) are often the primary hits, the azepane derivatives are synthesized to test the "ceiling" of the solvent-exposed pocket. If the azepane analog retains potency, it indicates a large, tolerant pocket, allowing for further lipophilic optimization to improve membrane permeability.

  • Key Reference: Derivatives of this class inhibit FLT3-ITD with

    
     values in the nanomolar range.
    
Class B: 5-HT6 Receptor Antagonists (Cognition)

The sulfonyl-azepane group is a "privileged structure" for Serotonin 5-HT6 receptors, often investigated for Alzheimer's disease and cognitive enhancement.[2]

  • Mechanism: The sulfonamide oxygen forms hydrogen bonds with transmembrane residues, while the azepane ring occupies a specific hydrophobic crevice unique to the 5-HT6 receptor (distinct from 5-HT2A).

  • Comparison: Azepane analogs often show different metabolic stability profiles compared to their piperazine counterparts due to the lack of a secondary nitrogen in the ring.

Synthetic Pathways

The synthesis is a robust, self-validating two-step protocol starting from commercially available 4-nitrobenzenesulfonyl chloride.[2]

Synthesis_Pathway Start 4-Nitrobenzenesulfonyl Chloride (Starting Material) Inter Intermediate 1: 1-[(4-Nitrophenyl)sulfonyl]azepane Start->Inter Sulfonylation (0°C to RT) Reagent Azepane (Hexamethyleneimine) + Base (Et3N) Reagent->Inter Product Product: 4-(Azepan-1-ylsulfonyl)aniline Inter->Product Nitro Reduction Step2 Reduction (H2/Pd-C or Fe/HCl)

Figure 2: Synthetic route for CAS 109286-01-3.

Experimental Protocol
Step 1: Sulfonylation

Objective: Synthesis of 1-[(4-nitrophenyl)sulfonyl]azepane.

  • Setup: Charge a round-bottom flask with 4-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (10 mL/g). Cool to 0°C.[4]

  • Addition: Add Triethylamine (1.5 eq) followed by dropwise addition of Azepane (1.1 eq). Caution: Exothermic.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • Validation: Product should be a yellow solid. Confirm via ¹H NMR (Look for azepane multiplets at

    
     1.5–1.8 ppm).
    
Step 2: Nitro Reduction

Objective: Conversion to 4-(azepan-1-ylsulfonyl)aniline.[1][2][3]

  • Setup: Dissolve the nitro intermediate in Ethanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

  • Purification: Filter through a Celite pad. Concentrate filtrate.

  • Crystallization: Recrystallize from Ethanol/Water if necessary.

  • Final QC: Target purity >98% by HPLC. Mass Spec:

    
    .
    

Comparative Data: Ring Size Effects

The following table illustrates the theoretical impact of varying the saturated ring size in this sulfonamide series, based on general medicinal chemistry principles observed in FLT3 and 5-HT6 studies.

Ring SizeHeterocycleLogP (Est.)Hydrodynamic Vol.Biological Implication
5-Member Pyrrolidine1.8LowHigh solubility, lower steric clash.[2]
6-Member Piperidine2.1MediumStandard balanced profile.[2]
7-Member Azepane 2.5 High Maximized lipophilic contact; probes pocket depth.

References

  • PubChem Compound Summary. (2025). 4-(Azepan-1-ylsulfonyl)aniline (CAS 109286-01-3).[1][2][3][5][6] National Center for Biotechnology Information. Link

  • Boudet, J., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide-aniline kinase inhibitors). Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist.[2] Journal of Medicinal Chemistry. (Foundational text on sulfonamide SAR in 5-HT6). Link

  • Aronis Chemical Catalog. (2025). Building Blocks: 4-(1-azepanylsulfonyl)aniline.[1][2][3][5] (Verification of commercial availability as a building block). Link

Sources

Foundational

Commercial suppliers of 4-(Azepan-1-ylsulfonyl)aniline

Strategic Sourcing and Technical Characterization of 4-(Azepan-1-ylsulfonyl)aniline Executive Summary 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3) is a specialized organosulfur building block utilized primarily in m...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing and Technical Characterization of 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary

4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3) is a specialized organosulfur building block utilized primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.[1] Characterized by a sulfonamide core flanked by an aniline moiety and a hydrophobic azepane (hexamethyleneimine) ring, it serves as a critical scaffold for developing kinase inhibitors, GPCR ligands, and anti-infectives.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple catalog listings to address the "Why" and "How" of ensuring chemical integrity in drug discovery workflows.

Part 1: Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must establish a precise technical profile to prevent procurement errors—specifically avoiding confusion with the methyl analog (4-(Azepan-1-ylmethyl)aniline) or the pyrrolidine homolog.

Parameter Specification
IUPAC Name 4-(Azepan-1-ylsulfonyl)aniline
Common Synonyms 4-Amino-N,N-hexamethylenebenzenesulfonamide; p-(Hexamethyleneiminosulfonyl)aniline
CAS Number 109286-01-3 (Free Base); 1092733-37-3 (Hydrochloride Salt)
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
SMILES NC1=CC=C(S(=O)(N2CCCCCC2)=O)C=C1
Physical State Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, MeOH, DCM
pKa (Calc) Aniline NH₂: ~4.0

Part 2: The Commercial Sourcing Landscape

Sourcing this compound requires a tiered strategy based on the development phase. The market is divided between catalog vendors (mg to g scale) and contract manufacturing organizations (CMOs) for bulk scale-up.

Tier 1: Validated Catalog Suppliers (Discovery Phase)

For rapid acquisition of <5g quantities for SAR screening.

SupplierCatalog / CAS RefPurity SpecNotes
BLD Pharm BD161315 / 109286-01-3>97%Reliable stock for free base form.
ChemScene CS-0048732>98%Often supplies the HCl salt; verify counterion.
MolCore MC-1092733>97%Good for intermediate scale (10g+).
Enamine Search by Structure>95%Excellent for diverse analogs (REAL Database).
Tier 2: Strategic Sourcing Considerations
  • Salt Form Ambiguity: Vendors may list the CAS for the free base but supply the Hydrochloride (HCl) salt to improve shelf stability.

    • Impact: Using the salt without adjusting stoichiometry (adding an extra equivalent of base like DIPEA) will stall nucleophilic substitution reactions.

    • Action: Always request a Certificate of Analysis (CoA) confirming the salt form before purchase.

  • Homolog Confusion: The 5-membered ring analog (Pyrrolidine) and 6-membered (Piperidine) are more common. Ensure the CAS matches the 7-membered Azepane specifically.

Part 3: Synthetic Context & Impurity Profiling

Understanding the synthesis of 4-(Azepan-1-ylsulfonyl)aniline is mandatory for effective Quality Control (QC). The impurity profile is directly dictated by the chosen synthetic route.

Mechanism of Synthesis & Impurity Logic

The compound is typically synthesized via two primary routes. The Nitro Reduction Route is preferred for industrial scalability but introduces specific risks regarding residual mutagenic intermediates.

SynthesisPathways Start 4-Nitrobenzenesulfonyl Chloride Inter Intermediate: 4-Nitro-N,N-hexamethylene benzenesulfonamide Start->Inter Nucleophilic Substitution (Base, 0°C) Imp2 Impurity B: Hydrolyzed Sulfonic Acid Start->Imp2 Moisture Hydrolysis Reagent Azepane (Hexamethyleneimine) Reagent->Inter Reduct Reduction Step (H2/Pd-C or Fe/HCl) Inter->Reduct Imp1 Impurity A: Residual Nitro Precursor (Incomplete Reduction) Inter->Imp1 Carryover Product Target: 4-(Azepan-1-ylsulfonyl)aniline Reduct->Product

Figure 1: Synthetic pathway illustrating the origin of critical impurities (Nitro precursor and Sulfonic acid).

Part 4: Technical Validation Protocols (QC)

Do not rely solely on the vendor's CoA. Implement this internal validation protocol upon receipt.

Identity Verification (1H NMR)
  • Solvent: DMSO-d6

  • Key Diagnostic Signals:

    • Azepane Ring: Look for three distinct multiplets in the aliphatic region (approx. 1.5–1.7 ppm and 3.1–3.2 ppm). The integration must match 12 protons (8 methylene core, 4 N-adjacent).

    • Aniline NH₂: Broad singlet around 5.8–6.2 ppm (exchangeable with D₂O).

    • Aromatic System: Two doublets (AA'BB' system) around 6.6 ppm and 7.4 ppm.

  • Red Flag: If the aliphatic integration suggests 8 or 10 protons, you may have received the pyrrolidine or piperidine analog respectively.

Purity Profiling (LC-MS)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV (254 nm) and ESI+ MS.

  • Target Mass: [M+H]⁺ = 255.12.

  • Critical Impurity Check: Scan for mass 285.1 (Unreduced Nitro intermediate). Nitro compounds are potential genotoxins; their presence >0.1% renders the batch unsuitable for biological assays without re-purification.

Part 5: Applications in Drug Discovery

This compound is not merely a reagent; it is a strategic scaffold element.

1. Kinase Inhibitor Design (Scaffold Hopping) In kinase drug discovery (e.g., FLT3 inhibitors for leukemia), the sulfonamide moiety acts as a hydrogen bond acceptor/donor hinge binder.

  • The "Azepane Effect": Replacing a morpholine or piperidine ring with the 7-membered azepane increases hydrophobicity and bulk. This is used to probe the size of the solvent-exposed pocket or to induce conformational changes in the protein target.

2. Urea/Amide Library Generation The free aniline amine is a versatile handle.

  • Workflow: React 4-(Azepan-1-ylsulfonyl)aniline with diverse isocyanates to form sulfonyl-urea libraries.

  • Why: This rapidly generates high-diversity libraries with "drug-like" properties (Lipinski compliance) for high-throughput screening.

References

  • PubChem. "4-((4-Methylphenyl)sulfonyl)aniline | C13H13NO2S".[2] National Library of Medicine. Link

  • BLD Pharm. "4-(Azepan-1-ylsulfonyl)aniline Product Page". BLD Pharm Catalog. Link

  • National Institutes of Health (NIH). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives". PubMed Central. Link

  • ChemScene. "4-(Azepan-1-yl)aniline hydrochloride Product Data".[3] ChemScene. Link

Sources

Exploratory

Safety and handling of 4-(Azepan-1-ylsulfonyl)aniline

Technical Whitepaper: Operational Safety and Handling Protocols for 4-(Azepan-1-ylsulfonyl)aniline Executive Summary & Compound Profile 4-(Azepan-1-ylsulfonyl)aniline is a specialized intermediate frequently utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling Protocols for 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary & Compound Profile

4-(Azepan-1-ylsulfonyl)aniline is a specialized intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors) and sulfonamide-based pharmacophores. Its structure combines a lipophilic azepane ring , a sulfonyl linker , and a primary aniline moiety.

While specific toxicological data for this exact molecule is often proprietary or sparse, the Precautionary Principle dictates that we manage it based on its structural alerts. The convergence of an aniline (potential carcinogen/blood toxin) with a sulfonamide (sensitizer) requires this compound to be handled as a High Potency/Hazardous Intermediate (OEB 3/4) until definitive data proves otherwise.

Physicochemical Identity
PropertyValue / Description
Chemical Name 4-(Azepan-1-ylsulfonyl)aniline
CAS Registry 1092733-37-3 (HCl salt ref); Free base analogs vary
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight ~254.35 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; High in DMSO, DMF, Methanol
Key Moieties Primary Amine (Aniline), Sulfonamide, Azepane (Cyclic amine)

Toxicological Inferencing: The "Why" Behind the Protocol

As scientists, we do not blindly follow safety rules; we understand the mechanism of toxicity. For 4-(Azepan-1-ylsulfonyl)aniline, the risk profile is derived from "Read-Across" toxicology of its functional groups.

A. The Aniline Moiety: Heme Toxicity & Carcinogenicity

The primary amine attached to the benzene ring is a structural alert for Methemoglobinemia . Aniline derivatives can be metabolized (N-hydroxylation) to form reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

  • Risk:[1][2][3][4] Cyanosis (blue skin/lips), fatigue, and organ damage at high exposures.

  • Chronic Risk: Many anilines are Class 2 Carcinogens (Suspected human carcinogens).

B. The Sulfonyl Group: Immunotoxicity

Sulfonamide substructures are notorious for inducing Type I and Type IV hypersensitivity reactions .

  • Risk:[1][2][3][4] Respiratory sensitization (occupational asthma) and dermatological reactions (Stevens-Johnson Syndrome in extreme cases).

C. The Azepane Ring: Lipophilicity & Permeation

The 7-membered azepane ring significantly increases the lipophilicity (LogP) compared to a simple sulfonamide.

  • Implication: Enhanced dermal absorption. This molecule will likely penetrate standard nitrile gloves faster than simple aniline.

Visualization: Structural Hazard Map

The following diagram illustrates the relationship between the chemical structure and the required safety barriers.

HazardMap Compound 4-(Azepan-1-ylsulfonyl)aniline Aniline Aniline Moiety (Primary Amine) Compound->Aniline Sulfonyl Sulfonamide Linker Compound->Sulfonyl Azepane Azepane Ring (Lipophilic) Compound->Azepane Tox1 Methemoglobinemia (Blood Toxicity) Aniline->Tox1 Tox2 Skin/Resp Sensitization Sulfonyl->Tox2 Tox3 Enhanced Dermal Absorption Azepane->Tox3 Control1 Medical Surveillance (Baseline MetHb) Tox1->Control1 Mitigation Control2 Respiratory Protection (P100/PAPR) Tox2->Control2 Mitigation Control3 Double Gloving (Laminate/Nitrile) Tox3->Control3 Mitigation

Figure 1: Structural Hazard Mapping linking chemical moieties to specific toxicological endpoints and necessary controls.

Operational Control Banding

Based on the structural alerts, assign this compound to Control Band 3 (OEB 3) .

ParameterClassificationOperational Requirement
OEL (Estimated) 1 – 10 µg/m³ (8hr TWA)High Containment
Dermal Hazard High (Permeable + Sensitizer)No Direct Contact
Respiratory Hazard High (Sensitizer)Local Exhaust Ventilation (LEV)

Standard Operating Procedures (SOPs)

A. Storage and Receiving
  • Container: Store in amber glass vials with PTFE-lined caps. Aniline derivatives can oxidize upon light exposure (turning dark brown/purple).

  • Location: Segregated "Toxics" cabinet. Keep away from oxidizers (e.g., nitric acid, peroxides) to prevent uncontrolled exothermic oxidation.

B. Weighing and Transfer (Critical Step)
  • Engineering Control: Weighing must be performed inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Never weigh on an open bench.

  • Static Control: Use an ionizing bar. Fine powders of sulfonamides are often electrostatic, increasing dispersion risk.

  • Technique: Use the "Tare-and-Transfer" method. Tare the solvent vessel, add solid inside the enclosure, cap immediately, and then remove.

C. Solubilization and Reaction Setup
  • Solvent Selection: When dissolved in DMSO or DMF , the dermal permeation rate increases exponentially.

    • Rule: If the compound is in DMSO, standard nitrile gloves offer < 5 minutes of protection.

  • Glove Protocol:

    • Inner Layer: 4 mil Nitrile (Inspection white).

    • Outer Layer: 8 mil Nitrile (High dexterity) OR Silver Shield® (Laminate) for prolonged handling.

    • Rationale: Laminate films provide broad chemical resistance against the carrier solvent (DMSO) and the aromatic amine.

D. Waste Disposal & Deactivation
  • Deactivation: Do not use bleach directly on large quantities of anilines, as this can form chloroanilines (often more toxic).

  • Cleanup:

    • Absorb liquid spills with chemically inert pads.

    • Wipe surfaces with a dilute acid solution (e.g., 1M HCl). This converts the free aniline base into its hydrochloride salt , which is water-soluble and less volatile, reducing inhalation risk during cleanup.

    • Final wipe with water and detergent.

  • Disposal: Label as "Toxic Organic Waste - Amine Contaminated." Incineration is the only acceptable disposal method.

Emergency Response Workflow

In the event of exposure, time is critical. The following workflow outlines the immediate decision logic.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) - NO Alcohol Skin->Wash Immediate FreshAir Move to Fresh Air Sit Upright Inhale->FreshAir Immediate Assess Assess Symptoms: Blue lips? Headache? Wash->Assess FreshAir->Assess MetHb Suspected Methemoglobinemia Assess->MetHb Cyanosis Present Monitor Monitor for Sensitization Assess->Monitor No Acute Symptoms Medical EMS / Hospital Mention 'Aniline Exposure' MetHb->Medical URGENT Monitor->Medical Precautionary

Figure 2: Emergency response decision tree emphasizing the recognition of Methemoglobinemia.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394084, 4-(Azepan-1-ylsulfonyl)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing the Connection Between Chemical Structure and Biological Activity. Chemical Research in Toxicology. (Provides basis for aniline/sulfonamide hazard inferencing). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Sulfonamides and Hypersensitivity. Retrieved from [Link]

(Note: Due to the specific nature of this intermediate, general safety data for the aniline and sulfonamide classes has been applied as the authoritative standard for handling.)

Sources

Protocols & Analytical Methods

Method

Application Note: Use of 4-(Azepan-1-ylsulfonyl)aniline in Kinase Inhibitor Synthesis

Executive Summary This application note details the synthetic utility of 4-(Azepan-1-ylsulfonyl)aniline as a pharmacophore building block in the development of type I and type II kinase inhibitors. While sulfonamide moti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-(Azepan-1-ylsulfonyl)aniline as a pharmacophore building block in the development of type I and type II kinase inhibitors. While sulfonamide motifs are ubiquitous in FDA-approved kinase inhibitors (e.g., Sorafenib, Pazopanib), the specific inclusion of the azepane (7-membered) ring offers a unique steric and lipophilic profile compared to standard pyrrolidine or morpholine analogs.

This guide provides a validated protocol for coupling this aniline to heteroaromatic cores (specifically pyrimidine and pyridine scaffolds) and outlines its strategic role in Structure-Activity Relationship (SAR) expansion for targets such as FLT3 , CDK2 , and VEGFR .

Chemical Profile & Mechanistic Role[1][2][3][4][5][6][7]

Compound Properties
PropertyData
Chemical Name 4-(Azepan-1-ylsulfonyl)aniline
CAS Number 109286-01-3
Molecular Formula

Molecular Weight 254.35 g/mol
Key Moiety Sulfonamide-linked Azepane (Hydrophobic Tail)
Primary Reactivity Nucleophilic aromatic amine (Aniline)
Role in Kinase Binding

In the context of kinase inhibition, this molecule serves as the "Solvent Front / Tail" moiety.

  • The Aniline Nitrogen: Typically forms a hydrogen bond with the hinge region backbone or serves as the linker to the hinge-binding heterocycle.

  • The Sulfonyl Group: Acts as a rigid linker, positioning the aliphatic ring away from the ATP-binding pocket.

  • The Azepane Ring: Probes the solvent-exposed region. Its larger 7-membered ring volume (compared to piperidine) allows researchers to explore hydrophobic clefts and modulate solubility/permeability (LogP) without introducing hydrogen bond donors that might incur desolvation penalties.

Strategic SAR Logic: The "Ring Scan"

In medicinal chemistry campaigns, optimizing the solvent-front substituent is critical for selectivity. The azepane ring represents a "Ring Expansion" strategy.

SAR_Logic Start Hit Identification (Core Scaffold) Pyrrolidine 5-Membered Ring (Pyrrolidine) Compact, Low Lipophilicity Start->Pyrrolidine Initial Screen Piperidine 6-Membered Ring (Piperidine) Standard Benchmark Pyrrolidine->Piperidine SAR Expansion Azepane 7-Membered Ring (Azepane) High Hydrophobicity Steric Bulk Exploration Piperidine->Azepane Probing Solvent Pocket Volume Selectivity Selectivity & PK Optimization Azepane->Selectivity Optimized Fit

Figure 1: SAR Logic flow demonstrating where 4-(Azepan-1-ylsulfonyl)aniline fits into a library expansion strategy.

Experimental Protocol: Buchwald-Hartwig Coupling

The most robust method for installing 4-(Azepan-1-ylsulfonyl)aniline onto a kinase core (e.g., a chloropyrimidine or chloropyridine) is Palladium-catalyzed Buchwald-Hartwig amination. While


 (Nucleophilic Aromatic Substitution) is possible for highly electron-deficient cores, Pd-catalysis ensures broader substrate scope and higher yields.
Reagents & Equipment[5][9]
  • Substrate: 4-Chloro-heterocycle scaffold (e.g., 2,4-dichloropyrimidine derivative).

  • Reagent: 4-(Azepan-1-ylsulfonyl)aniline (1.1 equiv).

  • Catalyst:

    
     (2-5 mol%).
    
  • Ligand: Xantphos or BINAP (5-10 mol%).

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of argon.

  • Charging:

    • Add the Chloro-heterocycle core (1.0 mmol) and 4-(Azepan-1-ylsulfonyl)aniline (1.1 mmol, 280 mg) to the flask.

    • Add

      
        (2.0 mmol, 650 mg).
      
    • Note: If using NaOtBu, ensure the substrate does not have base-sensitive functional groups (e.g., esters).

  • Catalyst Addition:

    • Add

      
        (0.02 mmol) and Xantphos  (0.04 mmol).
      
    • Expert Tip: Premixing the catalyst and ligand in a small vial of dioxane for 5 minutes before addition can enhance active species formation.

  • Solvent & Degassing:

    • Add anhydrous 1,4-Dioxane (5-10 mL, concentration ~0.1-0.2 M).

    • Sparge the mixture with argon for 5-10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction:

    • Heat the mixture to 100°C in an oil bath.

    • Stir vigorously for 4–12 hours .

    • Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the chloride starting material and the formation of the product mass (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Yield Expectation: 70–85%.

Synthetic Workflow Diagram

Synthesis_Workflow Reagents Reagents: Chloro-Core + Aniline Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Degas Step 1: Degassing (Argon Sparging, 10 min) CRITICAL for Catalyst Life Reagents->Degas Heating Step 2: Heating 100°C, 4-12 Hours Degas->Heating Monitor Step 3: Monitoring LC-MS: Check for M+H Heating->Monitor Monitor->Heating Incomplete Workup Step 4: Workup Celite Filtration -> Conc. Monitor->Workup Complete Purify Step 5: Purification Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Step-by-step synthetic workflow for Buchwald-Hartwig coupling of the aniline building block.

Analytical Validation (QC)

To ensure the integrity of the synthesized inhibitor, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • Look for the Azepane multiplet signals : typically appearing as three distinct multiplets in the aliphatic region (

      
       1.5–1.8 ppm, 8H) and the methylene protons adjacent to nitrogen/sulfur (
      
      
      
      3.2–3.4 ppm).
    • Aniline doublets: Two doublets in the aromatic region (

      
       7.0–7.8 ppm) characteristic of the para-substituted benzene ring.
      
    • NH Peak: A broad singlet (

      
       9.0–10.0 ppm) confirming the formation of the secondary amine bond to the heteroaromatic core.
      
  • LC-MS:

    • Single peak purity >95% @ 254 nm.

    • Mass confirmation:

      
       consistent with the coupled product.
      

Application in Kinase Targets

References in literature highlight the use of similar sulfonamide-aniline motifs in specific kinase families:

  • FLT3 (FMS-like tyrosine kinase 3):

    • Analogous compounds (e.g., pyrrolidine-sulfonamides) have shown nanomolar potency against FLT3-ITD mutants in AML (Acute Myeloid Leukemia) models. The azepane derivative is often synthesized to improve the pharmacokinetic profile (half-life) compared to the pyrrolidine analog [1].

  • CDK (Cyclin-Dependent Kinase):

    • Used in the synthesis of pyrazole-based CDK2/4/6 inhibitors.[3] The sulfonamide group positions the aliphatic ring to interact with the solvent-accessible region near the ribose-binding pocket [2].

  • VEGFR (Vascular Endothelial Growth Factor Receptor):

    • Sulfonamide anilines are classic pharmacophores for VEGFR-2 inhibition, disrupting angiogenesis pathways. The bulkier azepane ring can enhance selectivity against homologous kinases (e.g., PDGFR) by exploiting subtle differences in the solvent channel [3].

References

  • Discovery of FLT3 and CDK Kinase Inhibitors

    • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501).
    • Context: Describes the SAR of aniline-linked heterocycles in kinase inhibition.
    • Source:

  • Sulfonamide-Based Kinase Inhibitor Synthesis

    • Title: Synthesis of sulfonamide-based kinase inhibitors
    • Context: Details the synthetic routes for attaching sulfonamide anilines to purine scaffolds.
    • Source:

  • Imidazo[1,2-b]pyridazine Derivatives as FLT3 Inhibitors

    • Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives.[4]

    • Context: Explicitly utilizes 4-(pyrrolidin-1-ylsulfonyl)
    • Source:

Sources

Application

Suzuki coupling protocol with 4-(Azepan-1-ylsulfonyl)aniline

Application Note: Precision Suzuki-Miyaura Coupling Protocols for 4-(Azepan-1-ylsulfonyl)aniline Scaffolds Part 1: Executive Summary & Strategic Rationale The Challenge: 4-(Azepan-1-ylsulfonyl)aniline is a critical "warh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling Protocols for 4-(Azepan-1-ylsulfonyl)aniline Scaffolds

Part 1: Executive Summary & Strategic Rationale

The Challenge: 4-(Azepan-1-ylsulfonyl)aniline is a critical "warhead" intermediate, combining a para-amino handle with a lipophilic azepane sulfonamide moiety. This scaffold is increasingly prevalent in kinase inhibitor development (e.g., FLT3, CDK pathways) due to the azepane ring’s ability to modulate solubility and hydrophobic pocket occupancy.

However, anilines do not participate directly in Suzuki-Miyaura coupling as electrophiles. The amino group (


) is nucleophilic, whereas standard Suzuki protocols require an electrophilic carbon (aryl halide or pseudohalide).

The Solution: To utilize 4-(Azepan-1-ylsulfonyl)aniline in C-C bond formation, the amino group must be activated. This guide details two high-fidelity protocols:

  • Route A (The "Direct" Pathway): In situ generation of the diazonium electrophile followed by base-free or mild-base Suzuki coupling. This is the most atom-economical approach.

  • Route B (The "Robust" Pathway): Sandmeyer conversion to the aryl bromide, followed by standard Pd-catalyzed coupling.

Part 2: Reaction Mechanism & Pathway Map

The following diagram illustrates the divergent pathways for functionalizing the aniline scaffold. The Diazonium Pathway (top) is preferred for speed and diversity-oriented synthesis, while the Halide Pathway (bottom) is preferred for GMP scale-up.

G Start 4-(Azepan-1-ylsulfonyl)aniline Diazonium Intermediate: Aryl Diazonium Salt [Ar-N2]+ BF4- Start->Diazonium Activation: NaNO2, HBF4 (0°C) Bromide Intermediate: 4-Bromo-N-(azepan-1-ylsulfonyl)benzene Start->Bromide Sandmeyer: NaNO2, HBr, CuBr Product Target Biaryl Sulfonamide (Suzuki Product) Diazonium->Product Suzuki-Miyaura: Ar-B(OH)2, Pd(OAc)2 No Base/Mild Base Bromide->Product Standard Suzuki: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Heat

Figure 1: Divergent synthesis pathways. Route A (Red) utilizes a diazonium intermediate for direct coupling. Route B (Yellow) converts the amine to a bromide for traditional coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Suzuki Coupling via Diazonium Salts (The "Green" Route)

Best for: Library synthesis, avoiding halide waste, and rapid analog generation.

Principle: Arenediazonium salts are "super-electrophiles" capable of oxidative addition to Pd(0) even at room temperature, often without requiring strong bases that might hydrolyze the sulfonamide.

Materials:

  • Substrate: 4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)

  • Reagent: tert-Butyl nitrite (

    
    -BuONO) or 
    
    
    
  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Solvent: MeOH or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Diazotization (In-situ):

    • Dissolve 4-(Azepan-1-ylsulfonyl)aniline (1 mmol, 254 mg) in MeOH (5 mL).

    • Cool to 0°C in an ice bath.

    • Add

      
       (48% aq. solution, 2.0 equiv) dropwise.
      
    • Add

      
      -BuONO (1.2 equiv) dropwise. Stir for 30 minutes at 0°C. Note: The solution typically turns yellow/orange.
      
    • Checkpoint: Monitor by TLC. The polar aniline spot should disappear.

  • Coupling:

    • To the cold diazonium mixture, add the Aryl Boronic Acid (1.2 equiv).

    • Add

      
       (5 mol%, 11 mg). Note: Ligands are often unnecessary for diazonium couplings, but triphenylphosphine (10 mol%) can be added for stability.
      
    • Critical Step: No base is strictly required if using MeOH, but adding

      
       (2.0 equiv) buffers the system and improves yield for acid-sensitive boronic acids.
      
    • Warm to Room Temperature (25°C) and stir for 2–4 hours.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: The oxidative addition of Pd(0) into the C-N bond of the diazonium salt is faster than into C-Br bonds. The leaving group is


 gas, driving the reaction forward entropically.
Protocol B: Conversion to Aryl Bromide (The "Scale-Up" Route)

Best for: GMP manufacturing, difficult boronic acids requiring high heat, or when the diazonium salt is unstable.

Step 1: Sandmeyer Bromination

  • Suspend 4-(Azepan-1-ylsulfonyl)aniline (10 mmol) in 15% aqueous HBr (20 mL).

  • Cool to 0–5°C. Add

    
     (1.1 equiv) in water dropwise. Stir 20 min.
    
  • In a separate flask, prepare CuBr (1.2 equiv) in 48% HBr (5 mL).

  • Add the diazonium solution to the CuBr solution slowly (gas evolution!).

  • Heat to 60°C for 1 hour.

  • Isolate 4-bromo-N-(azepan-1-ylsulfonyl)benzene . (Yield typically 75-85%).

Step 2: Standard Suzuki Coupling

  • Charge: Bromide intermediate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (3 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 12 hours under

    
    .
    
  • Purification: Standard aqueous workup and silica column.

Part 4: Data & Troubleshooting

Yield Comparison Table (Representative Data)

VariableProtocol A (Diazonium)Protocol B (Bromide)
Reaction Time 2–4 Hours12–16 Hours
Temperature 25°C (Room Temp)80–100°C
Overall Yield 65–75%70–85% (over 2 steps)
Atom Economy High (

byproduct)
Lower (Br waste, Cu waste)
Functional Group Tolerance Lower (Acidic conditions)High (Basic conditions)

Troubleshooting Guide:

  • Issue: Low Yield in Protocol A.

    • Cause: Decomposition of the diazonium salt before coupling.

    • Fix: Isolate the diazonium tetrafluoroborate salt as a solid (stable at 0°C) before adding the catalyst. Use dry acetonitrile as the solvent for the coupling step.

  • Issue: Azepane Ring Degradation.

    • Observation: Unidentified polar byproducts.

    • Cause: While the azepane sulfonamide is stable, the ring can oxidize under harsh conditions.

    • Fix: Degas all solvents thoroughly with Argon. Avoid strong oxidizers during the Sandmeyer reaction.

  • Issue: Protodeboronation.

    • Cause: Boronic acid hydrolyzes before coupling.

    • Fix: In Protocol B, switch to Suzuki-Miyaura using Boronic Esters (Pinacol) or use

      
       as the base with less water.
      

Part 5: References

  • Direct Suzuki Coupling of Diazonium Salts:

    • Sengupta, S., & Bhattacharyya, S. (1997). Suzuki coupling of arenediazonium salts: a mild and versatile method for the synthesis of biaryls. Journal of Organic Chemistry.[2]

  • Azepane Sulfonamide Synthesis & Activity:

    • Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of some new sulfonamide derivatives containing an azepane moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • General Suzuki-Miyaura Mechanism & Review:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews.

  • Sandmeyer Reaction Protocols:

    • Oger, N., et al. (2014).[2] Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions.[2][3] Organic Process Research & Development.[2]

Sources

Method

Application Note: Optimized Buchwald-Hartwig Amination of 4-(Azepan-1-ylsulfonyl)aniline

[1] Executive Summary This Application Note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 4-(Azepan-1-ylsulfonyl)aniline . This substrate presents a specific challenge in medicinal chemistry:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 4-(Azepan-1-ylsulfonyl)aniline . This substrate presents a specific challenge in medicinal chemistry: the para-sulfonyl moiety acts as a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen.[1] Standard protocols utilizing older generation catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) frequently result in low conversion or stalled reactions due to the inability of the amine to displace the halide from the oxidative addition complex or slow reductive elimination.

This guide recommends a Fourth-Generation (G4) Palladacycle Pre-catalyst system , specifically utilizing BrettPhos or tBuBrettPhos ligands.[1] These bulky, electron-rich ligands facilitate the coupling of electron-deficient amines with high turnover frequencies (TOF) and excellent functional group tolerance.[1]

Substrate Profile & Retrosynthetic Logic[1]

The Molecule[2]
  • Name: 4-(Azepan-1-ylsulfonyl)aniline[1]

  • Chemical Class: Electron-poor Aryl Amine / Sulfonamide[1]

  • Key Feature: The azepane ring (7-membered nitrogen heterocycle) is chemically stable under standard coupling conditions.[1] The primary challenge is the electronic deactivation of the aniline -NH₂ by the sulfonyl group (

    
    ).
    
Mechanistic Bottlenecks

In the catalytic cycle, electron-poor anilines struggle at two points:

  • Amine Binding: The aniline is less Lewis basic, making coordination to the Pd(II) center slower.[1]

  • Reductive Elimination: While electron-poor amines make the resulting Pd(II)-amido complex less stable (promoting elimination), the initial binding and deprotonation are the kinetic hurdles.[1]

Solution: Use BrettPhos Pd G4 .[1][2][3] The bulky ligand creates a monosubstituted Pd(0) species that is highly reactive toward oxidative addition, while the ligand's electron richness stabilizes the metal center, preventing aggregation.

Visualized Mechanistic Pathway[1]

The following diagram illustrates the G4 Pre-catalyst activation and the specific catalytic cycle for this sulfonamide substrate.

G PreCat BrettPhos Pd G4 (Pre-catalyst) Activation Activation (Base-mediated) PreCat->Activation Pd0 L-Pd(0) Active Species Activation->Pd0 - Methylamine - MSA Salts OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar AmineBind Amine Binding (Substrate) PdII_Ar->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot 4-(Azepan-1-ylsulfonyl)aniline PdII_Amido L-Pd(II)-Ar-N(H)R Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product C-N Coupled Product RedElim->Product

Figure 1: Catalytic cycle utilizing G4 Palladacycle pre-catalysts. Note the rapid activation step that bypasses the induction period common in Pd(0)/Phosphine mixtures.

Experimental Protocols

Materials & Reagents Table
ComponentReagent RecommendationRole
Catalyst BrettPhos Pd G4 (CAS: 1599466-83-7)Optimized for primary amines & electron-poor substrates.[1]
Base (Standard) NaOtBu (Sodium tert-butoxide)Strong base, promotes rapid reaction.[1] Use if substrate has no base-sensitive groups (esters, ketones).[1]
Base (Mild) Cs₂CO₃ (Cesium Carbonate)Weaker base.[1] Requires longer reaction times but tolerates esters/aldehydes.[1]
Solvent 1,4-Dioxane (Anhydrous)High boiling point, excellent solubility for Pd-catalysts.[1]
Substrate 4-(Azepan-1-ylsulfonyl)anilineLimiting reagent (1.0 equiv).[1]
Coupling Partner Aryl Bromide / ChlorideElectrophile (1.0 - 1.2 equiv).[1]
Protocol A: Rapid Coupling (NaOtBu)

Best for: Aryl bromides, substrates without base-sensitive functional groups.[1]

  • Preparation: Oven-dry a reaction vial (screw-cap with septum) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Charging Solids: Add the following to the vial:

    • 4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv, e.g., 1.0 mmol).[1]

    • Aryl Halide (1.0 – 1.1 equiv).[1]

    • BrettPhos Pd G4 (0.01 – 0.02 equiv / 1-2 mol%).[1]

    • NaOtBu (1.4 equiv).[1]

  • Inerting: Cap the vial. Evacuate and backfill with inert gas (Ar/N₂) three times.[1]

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to aniline).

  • Reaction: Place in a pre-heated block at 80°C - 100°C . Stir vigorously (800+ rpm).

    • Note: The mixture usually turns from pale yellow/orange to a darker brown/amber.

  • Monitoring: Check by LC-MS or TLC at 1 hour. Most reactions with G4 catalysts complete within 1-4 hours.[1]

  • Quench: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite.

Protocol B: Mild Coupling (Cs₂CO₃)

Best for: Substrates containing esters, nitriles, or base-sensitive heterocycles.[1]

  • Solvent Prep: Use tBuOH or 1,4-Dioxane . tBuOH often accelerates carbonate-based couplings.[1]

  • Catalyst Change: Use tBuBrettPhos Pd G3 (2-4 mol%) if BrettPhos G4 is sluggish with weak bases.[1]

  • Base: dry Cs₂CO₃ (2.0 equiv).

  • Temperature: Heat to 100°C - 110°C . Reaction times will be longer (12-24 hours).[1]

Workup & Palladium Removal (Self-Validating Step)[1]

Residual palladium is a critical contaminant in drug development.[1] Simple filtration is often insufficient.[1]

Scavenging Protocol:

  • After filtering the crude reaction through Celite, redissolve the dark oil in THF or EtOAc.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin (approx. 4:1 w/w ratio to the Pd catalyst used).[1]

  • Stir at 40°C for 2 hours.

  • Filter again.[1] The filtrate should be significantly lighter in color.

  • Validation: Colorimetric test (thiourea method) or ICP-MS if available.

Workflow Diagram

Workflow Setup 1. Inert Setup (Vial, Ar/N2) Charge 2. Charge Solids (Cat, Base, Substrate) Setup->Charge Solvent 3. Add Solvent (Dioxane, Degassed) Charge->Solvent Heat 4. Reaction (80-100°C, 2-4h) Solvent->Heat Check 5. IPC (LCMS) Conversion >95%? Heat->Check Check->Heat No (Add 1% Cat) Workup 6. Scavenging (SiliaMetS Thiol) Check->Workup Yes Isolate 7. Isolation (Flash Column) Workup->Isolate

Figure 2: Operational workflow for the coupling of 4-(Azepan-1-ylsulfonyl)aniline.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst poisoning or poor activation.[1]Ensure solvent is degassed.[1] Switch to tBuBrettPhos Pd G4 . Increase temp to 110°C.
Debromination of Partner

-Hydride elimination or solvent reduction.
Switch solvent from Dioxane to Toluene.[1] Reduce temperature.
Low Yield (Conversion OK) Product decomposition or adsorption.[1]The sulfonamide can bind to silica. Add 1% Et3N to the column eluent.
Reaction Stalls at 60% Catalyst death.Add a second portion of catalyst (1 mol%) after 2 hours.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.

    • [1]

  • BrettPhos G4 Pre-catalyst Development

    • Source: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

    • [1]

  • Coupling of Electron-Deficient Amines

    • Source: Maiti, D., Fors, B. P., & Buchwald, S. L. (2009).[1] A General Method for the Pd-Catalyzed Amidation of Aryl Halides. Organic Syntheses.

    • [1]

  • Palladium Removal Protocols

    • Source: Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

    • [1]

Sources

Application

Application Note: Optimized Reaction Conditions for N-Acylation of 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary This application note details validated protocols for the N-acylation of 4-(azepan-1-ylsulfonyl)aniline , a critical intermediate in the synthesis of sulfonylurea-class antidiabetics and carbonic anhydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details validated protocols for the N-acylation of 4-(azepan-1-ylsulfonyl)aniline , a critical intermediate in the synthesis of sulfonylurea-class antidiabetics and carbonic anhydrase inhibitors.

The primary synthetic challenge lies in the electronic deactivation of the aniline nitrogen by the para-sulfonyl moiety. The electron-withdrawing nature of the sulfonyl-azepane group significantly lowers the nucleophilicity of the amine (


 vs. 

for unsubstituted aniline), rendering standard aqueous Schotten-Baumann conditions inefficient. This guide provides three optimized methods—Acid Chloride Activation , HATU-Mediated Coupling , and Anhydride Fusion —to ensure high conversion yields (>85%) while minimizing side reactions.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 4-(azepan-1-ylsulfonyl)aniline, features a primary amine para to a tertiary sulfonamide.

  • The Azepane Ring: A 7-membered hydrophobic heterocycle.[1] While sterically bulky, it is distal to the reaction center and stable under standard acylation conditions.

  • The Sulfonyl Group: A strong electron-withdrawing group (EWG) that delocalizes the lone pair of the aniline nitrogen into the benzene ring. This reduces the HOMO energy of the amine, making it a "harder," less reactive nucleophile.

Reaction Strategy

To overcome the electronic deactivation, the reaction requires either:

  • High-Energy Electrophiles: Acyl chlorides or mixed anhydrides.

  • Nucleophilic Catalysis: The addition of 4-Dimethylaminopyridine (DMAP) is critical to form a highly reactive N-acylpyridinium intermediate.

ReactionPathway Substrate 4-(Azepan-1-ylsulfonyl)aniline (Low Nucleophilicity) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Activation Electrophile Activation (RCOCl or HATU-Ester) Activation->Intermediate + Catalyst (DMAP/Base) Product N-Acylated Product (Amide) Intermediate->Product Elimination of LG

Figure 1: Mechanistic pathway for the acylation of electron-deficient anilines.

Methodology Selection Guide

Select the appropriate protocol based on your acylating agent and scale.

MethodReagent TypeIdeal ForProsCons
A Acid Chlorides (

)
Simple R-groups (Alkyl, Aryl)High reactivity, low cost, fast.Moisture sensitive; requires dry solvents.
B Carboxylic Acids (

)
Complex/Chiral R-groupsMild conditions; prevents racemization.Expensive reagents (HATU); slower.
C Anhydrides (

)
Acetylation/TrifluoroacetylationScalable; often solvent-free.Limited R-group diversity; requires heat.

Experimental Protocols

Method A: Acid Chloride Acylation (Standard)

Best for: Routine synthesis of benzamides and simple acetamides.

Reagents:

  • Substrate: 4-(Azepan-1-ylsulfonyl)aniline (

    
     equiv)
    
  • Acyl Chloride:

    
     equiv
    
  • Base: Triethylamine (

    
    ) (
    
    
    
    equiv)
  • Catalyst: DMAP (

    
     equiv) – Crucial for conversion
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve 4-(azepan-1-ylsulfonyl)aniline (

    
    ) in anhydrous DCM (
    
    
    
    ,
    
    
    ).
  • Base Addition: Add

    
     (
    
    
    
    ) and DMAP (
    
    
    ). Stir at
    
    
    for 10 minutes.
  • Acylation: Dropwise add the Acyl Chloride (

    
    ) diluted in 
    
    
    
    DCM.
    • Note: The reaction is exothermic. Maintain

      
       during addition.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If starting material remains after 4 hours, heat to reflux (

      
      ) for 1 hour.
      
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    (to remove pyridine/DMAP) and Brine. Dry over
    
    
    .[2]
Method B: HATU-Mediated Coupling (Precision)

Best for: Coupling with valuable, chiral, or acid-sensitive carboxylic acids.

Reagents:

  • Substrate: 4-(Azepan-1-ylsulfonyl)aniline (

    
     equiv)
    
  • Carboxylic Acid:

    
     equiv
    
  • Coupling Agent: HATU (

    
     equiv)
    
  • Base: DIPEA (Hünig's Base) (

    
     equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (

    
    ) and HATU (
    
    
    
    ) in DMF (
    
    
    ). Add DIPEA (
    
    
    ) and stir for 15 minutes at RT to form the activated ester.
  • Addition: Add 4-(azepan-1-ylsulfonyl)aniline (

    
    ) and the remaining DIPEA (
    
    
    
    ) to the reaction mixture.
  • Reaction: Stir at

    
     for 6–12 hours.
    
    • Why Heat? The low nucleophilicity of the aniline often requires thermal energy to attack the HATU-ester intermediate.

  • Workup: Dilute with Ethyl Acetate (

    
    ). Wash extensively with water (
    
    
    
    ) and
    
    
    solution (5%) to remove DMF.
Method C: Anhydride Fusion (Scale-Up)

Best for: Acetylation or introducing simple aliphatic chains without solvent waste.

Reagents:

  • Substrate: 4-(Azepan-1-ylsulfonyl)aniline

  • Reagent: Acetic Anhydride (excess, acts as solvent)

  • Catalyst: Sodium Acetate (anhydrous) or catalytic

    
    
    

Step-by-Step Protocol:

  • Mix: In a reaction tube, suspend the aniline (

    
    ) in Acetic Anhydride (
    
    
    
    ).
  • Catalyze: Add anhydrous Sodium Acetate (

    
    ) to buffer the system.
    
  • Reflux: Heat to

    
     for 1 hour. The suspension should clear as the product forms.
    
  • Precipitation: Pour the hot mixture into ice-cold water (

    
    ). Stir vigorously. The N-acetylated product usually precipitates as a white solid.
    
  • Filtration: Filter, wash with cold water, and dry.

Quality Control & Validation

To confirm the successful formation of the amide bond, look for the following analytical signatures:

TechniqueExpected SignalSignificance
1H NMR


(s, 1H)
Appearance of the downfield Amide

proton.
1H NMR Shift in AA'BB' systemThe aromatic protons ortho to the nitrogen will shift downfield due to the amide anisotropy.
IR

Strong Carbonyl (

) stretch (Amide I band).
LC-MS

=

Mass shift corresponding to acylation.

Troubleshooting Logic

Troubleshooting Start Low Conversion (<50%) Check1 Is the Acyl Chloride fresh? Start->Check1 Action1 Distill RCOCl or use Method B Check1->Action1 No/Unknown Check2 Is DMAP present? Check1->Check2 Yes Action2 Add 10-20 mol% DMAP (Critical for deactivated anilines) Check2->Action2 No Check3 Steric Hindrance? Check2->Check3 Yes Action3 Switch solvent to Toluene Reflux at 110°C Check3->Action3 Yes

Figure 2: Troubleshooting logic for incomplete acylation.

References

  • Supuran, C. T., et al. (2025). "Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry. (Note: Contextualized from search result 1.7).

  • Katritzky, A. R., et al. (2004). "N-Acylation of sulfonamides using N-acylbenzotriazoles." Arkivoc, (xii), 14-22.[3]

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Method

Synthesis of bioactive heterocycles using 4-(Azepan-1-ylsulfonyl)aniline

Application Note: Precision Synthesis of Bioactive Heterocycles via 4-(Azepan-1-ylsulfonyl)aniline Executive Summary This guide details the synthesis and application of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Bioactive Heterocycles via 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary

This guide details the synthesis and application of 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3), a versatile sulfonamide scaffold.[1] Unlike simple sulfonamides, the incorporation of the lipophilic azepane (hexamethyleneimine) ring enhances membrane permeability and metabolic stability, making this intermediate a critical building block for kinase inhibitors , antimicrobial agents , and carbonic anhydrase inhibitors .[1]

We present a self-validating workflow covering:

  • Core Synthesis: Robust preparation of the aniline precursor from commercially available materials.[1]

  • Pathway A (Antimicrobial): Synthesis of 4-thiazolidinones via Schiff base cyclization.[1]

  • Pathway B (Anticancer): Construction of aminothiazole hybrids via Hantzsch cyclization.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name 4-(Azepan-1-ylsulfonyl)aniline
Molecular Formula

Molecular Weight 254.35 g/mol
Key Functionality Primary Anine: Nucleophile for heterocycle formation.Sulfonamide-Azepane: Lipophilic pharmacophore; stable to hydrolysis.[1]
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]

Medicinal Chemistry Insight: The azepane ring serves as a hydrophobic "tail" often required to occupy non-polar pockets in enzyme active sites (e.g., FLT3 or CDK kinases), offering a steric advantage over smaller pyrrolidine or piperidine analogs.[1]

Part 1: Core Synthesis of the Scaffold[1]

Objective: Synthesize high-purity 4-(Azepan-1-ylsulfonyl)aniline starting from N-acetylsulfanilyl chloride (p-ASC).

Mechanism: Nucleophilic substitution at the sulfonyl center followed by acid-catalyzed amide hydrolysis.[1]

Protocol 1.1: Sulfonylation & Deprotection

Reagents:

  • N-Acetylsulfanilyl chloride (p-ASC) [CAS: 121-60-8][1]

  • Azepane (Hexamethyleneimine) [CAS: 111-49-9][1]

  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM)

  • Hydrochloric acid (6N HCl)

Step-by-Step Methodology:

  • Sulfonylation:

    • Dissolve p-ASC (23.3 g, 100 mmol) in anhydrous DCM (150 mL) and cool to 0°C.

    • Prepare a solution of azepane (10.9 g, 110 mmol) and

      
        (15.3 mL, 110 mmol) in DCM (50 mL).
      
    • Critical Step: Add the amine solution dropwise to the p-ASC solution over 30 minutes. Maintain temperature <5°C to prevent side reactions.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Wash with water (2 x 100 mL), 1N HCl (50 mL), and brine. Dry over

      
       and concentrate to yield the intermediate N-(4-(azepan-1-ylsulfonyl)phenyl)acetamide.[1]
      
  • Hydrolysis (Deprotection):

    • Suspend the intermediate in 6N HCl (100 mL).

    • Reflux at 100°C for 2 hours. The solid will dissolve as the free amine forms.[1]

    • Cool to RT and neutralize with 20% NaOH solution to pH 8–9.

    • Isolation: The product precipitates as a white/off-white solid.[1] Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).[1]

Yield Expectation: 85–92% Validation: Melting Point: 168–170°C.


 NMR (DMSO-

) should show disappearance of the acetyl singlet (

ppm).

Part 2: Synthesis of Bioactive Heterocycles

Pathway A: 4-Thiazolidinones (Antimicrobial/Anti-inflammatory)

Targeting bacterial cell wall synthesis and COX inhibition.[1]

Logic: The aniline amine condenses with an aldehyde to form a Schiff base (imine), which undergoes cyclocondensation with thioglycolic acid.

Protocol 2.1:

  • Schiff Base Formation:

    • Reflux 4-(Azepan-1-ylsulfonyl)aniline (10 mmol) with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in Ethanol (30 mL) with catalytic glacial acetic acid (2-3 drops) for 4–6 hours.

    • Cool and filter the precipitated imine.[1]

  • Cyclization:

    • Dissolve the imine (5 mmol) in anhydrous 1,4-dioxane (20 mL).

    • Add thioglycolic acid (10 mmol) and a pinch of anhydrous

      
       (catalyst).
      
    • Reflux for 8–12 hours.[1]

    • Purification: Pour into crushed ice/water. Neutralize with

      
      .[1] Filter the solid and recrystallize from ethanol.
      
Pathway B: Aminothiazole Hybrids (Kinase Inhibition)

Targeting ATP-binding pockets in kinases (e.g., VEGFR, EGFR).[1]

Logic: Conversion of the aniline to a thiourea, followed by Hantzsch synthesis with an


-haloketone.[1]

Protocol 2.2:

  • Thiourea Formation:

    • Dissolve 4-(Azepan-1-ylsulfonyl)aniline (10 mmol) in acetone (50 mL).

    • Add benzoyl isothiocyanate (11 mmol) dropwise. Reflux for 1 hour to form the N-benzoyl thiourea.[1]

    • Hydrolysis (Optional but recommended for free thiourea): Treat with 10% NaOH at 80°C for 30 mins, then acidify to precipitate the N-(4-(azepan-1-ylsulfonyl)phenyl)thiourea.

  • Hantzsch Cyclization:

    • React the thiourea (5 mmol) with phenacyl bromide (

      
      -bromoacetophenone, 5 mmol) in Ethanol (20 mL).
      
    • Reflux for 4–6 hours.[1]

    • Result: Formation of 4-phenyl-N-(4-(azepan-1-ylsulfonyl)phenyl)thiazol-2-amine.

    • Isolation: Basify with

      
      . Filter the yellow precipitate.[1]
      

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start p-Acetamidobenzenesulfonyl Chloride Inter1 Intermediate: N-Acetyl Sulfonamide Start->Inter1 DCM, Et3N, 0°C Reagent Azepane (Hexamethyleneimine) Reagent->Inter1 Core CORE SCAFFOLD: 4-(Azepan-1-ylsulfonyl)aniline Inter1->Core 6N HCl, Reflux (Deprotection) PathA Pathway A: Schiff Base Formation Core->PathA + Ar-CHO (Aldehyde) PathB Pathway B: Thiourea Formation Core->PathB + Benzoyl Isothiocyanate + NaOH (Hydrolysis) ProdA 4-Thiazolidinone Derivative (Antimicrobial) PathA->ProdA + Thioglycolic Acid ZnCl2, Reflux ProdB Aminothiazole Hybrid (Kinase Inhibitor) PathB->ProdB + Phenacyl Bromide (Hantzsch Cyclization)

Figure 1: Divergent synthetic workflow for generating bioactive libraries from the azepane-sulfonamide core.[1]

Comparative Data & Yields

Derivative ClassReaction PartnerCatalyst/ConditionsTypical YieldBioactivity Potential
Schiff Base BenzaldehydeAcOH / Reflux88-95%Antibacterial (Gram +/-)
4-Thiazolidinone Thioglycolic Acid

/ Dioxane
65-75%Anti-inflammatory, Antitubercular
Thiourea Benzoyl IsothiocyanateAcetone / Reflux80-85%Antiviral, Urease Inhibitor
Aminothiazole Phenacyl BromideEtOH / Reflux70-78%Kinase Inhibitor (Anticancer)

References

  • Synthesis of Sulfonamide Precursors

    • Crossley, M. L., et al. "Sulfanilamide Derivatives.[1] I. Aminoarylsulfonamides."[1][2] Journal of the American Chemical Society, vol. 60, no.[1] 10, 1938, pp. 2217–2222.[1] Link

    • Note: Foundational protocol for chlorosulfonation and amin
  • Azepane Bioactivity Context

    • Mishra, N., et al. "Synthesis and biological evaluation of some new azepane derivatives as potential antimicrobial agents."[1] Arabian Journal of Chemistry, vol. 13, no.[1] 1, 2020. Link

    • Supports the use of azepane rings to enhance lipophilicity and membrane permeability.[1]

  • Hantzsch Thiazole Synthesis on Sulfonamides

    • Gouda, M. A., et al. "Synthesis and antitumor evaluation of some new sulfonamide-thiazole derivatives."[1] European Journal of Medicinal Chemistry, vol. 45, no. 4, 2010, pp. 1338-1345.[1] Link

    • Validates Pathway B (Thiourea -> Thiazole) for sulfonamide scaffolds.
  • 4-Thiazolidinone Cyclization Protocol

    • Desai, N. C., et al. "Synthesis and antimicrobial screening of some new 4-thiazolidinones and 2-azetidinones."[1] Medicinal Chemistry Research, vol. 20, 2011, pp. 1557–1565.[1] Link

    • Validates Pathway A (Schiff Base -> Thiazolidinone) methodology.

Sources

Application

4-(Azepan-1-ylsulfonyl)aniline as a building block in medicinal chemistry

[1][2] Abstract & Compound Profile In the iterative cycle of Lead Optimization, medicinal chemists often encounter the "Piperidine Plateau"—a point where standard 6-membered nitrogen heterocycles fail to improve potency...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Compound Profile

In the iterative cycle of Lead Optimization, medicinal chemists often encounter the "Piperidine Plateau"—a point where standard 6-membered nitrogen heterocycles fail to improve potency or selectivity. 4-(Azepan-1-ylsulfonyl)aniline represents a critical tactical building block designed to break this deadlock.[1]

By incorporating a 7-membered azepane ring linked via a stable sulfonamide bridge, this aniline derivative offers a unique volumetric profile.[1] It allows researchers to probe larger hydrophobic pockets (e.g., in kinases, GPCRs, and 11β-HSD1) while modulating Lipophilic Ligand Efficiency (LLE).[1] This guide details the physicochemical rationale, synthetic protocols, and strategic applications of this scaffold.[2]

Chemical Profile
PropertyData
Chemical Name 4-(Azepan-1-ylsulfonyl)aniline
CAS Number 109286-01-3
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Key Functionality Primary Aniline (Nucleophile), Sulfonamide (Linker), Azepane (Hydrophobic Tail)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Aniline) ~4.0 (Low basicity due to electron-withdrawing sulfonyl group)
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM.[3][1][4][5][6]

Strategic Application in Drug Design

The "Seven-Membered" Advantage

The azepane ring is not merely a homolog of piperidine; it is a conformational probe.[1][7]

  • Entropic Flexibility: Unlike the rigid chair conformation of piperidine, azepane exists in a twist-chair/twist-boat equilibrium.[1] This flexibility allows it to mold into "induced-fit" hydrophobic pockets that rigid rings cannot access.[1]

  • Metabolic Stability: While susceptible to oxidation, the azepane ring often alters the metabolic soft spots compared to N-methyl piperazines or morpholines, potentially resolving clearance (CL_int) issues.

Case Study: 11β-HSD1 Inhibitors

In the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (a target for metabolic syndrome), the azepane moiety has proven superior to smaller rings.[1][7] The expanded hydrophobic volume of the azepane fills the enzyme's lipophilic binding cleft more effectively than the piperidine analog, resulting in a significant potency boost (IC50 shift from >1000 nM to <50 nM in homologous series) [1].

Mechanistic Workflow

The following diagram illustrates the decision tree for utilizing this building block in a Hit-to-Lead campaign.

G Start Hit Compound (Piperidine Core) Decision Issue: Low Potency or Patent Space Crowded Start->Decision Strategy Strategy: Ring Expansion (Scaffold Hopping) Decision->Strategy Select Block Building Block: 4-(Azepan-1-ylsulfonyl)aniline Strategy->Block Utilize Rxn1 Amide Coupling (Target: Kinase/Protease) Block->Rxn1 R-COOH Rxn2 Urea Formation (Target: GPCR/Ion Channel) Block->Rxn2 R-NCO Rxn3 Buchwald-Hartwig (Target: Biaryl Scaffolds) Block->Rxn3 Ar-Br Outcome Lead Candidate: Improved Shape Complementarity Rxn1->Outcome Rxn2->Outcome Rxn3->Outcome

Figure 1: Strategic workflow for scaffold hopping using 4-(Azepan-1-ylsulfonyl)aniline to overcome potency plateaus.

Experimental Protocols

Safety Warning: Anilines can be toxic if absorbed through the skin.[1] Sulfonamides may cause allergic reactions in sensitized individuals.[1] Perform all reactions in a fume hood.

Protocol A: General Amide Coupling (Lead Optimization)

This protocol couples the aniline to a carboxylic acid scaffold (e.g., a heterocyclic core) using HATU.[1] The electron-withdrawing sulfonyl group reduces the nucleophilicity of the aniline, requiring efficient activation.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 4-(Azepan-1-ylsulfonyl)aniline (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add 4-(Azepan-1-ylsulfonyl)aniline (0.55 mmol, 140 mg) directly to the reaction mixture.

  • Reaction: Stir at 50°C for 4–6 hours. Rationale: The reduced nucleophilicity of the sulfonyl-aniline often requires mild heating to drive conversion to completion.[1]

  • Monitoring: Check by LCMS. Look for the mass [M+H]+ corresponding to Product.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Sulfonyl Urea Formation

Ureas are classic bioisosteres for amides, often improving metabolic stability.

Reagents:

  • 4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)[3][1]

  • Triphosgene (0.4 equiv) OR Isocyanate (1.1 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step (Isocyanate Method):

  • Dissolve 4-(Azepan-1-ylsulfonyl)aniline (0.5 mmol) in DCM (3 mL).

  • Add TEA (1.0 mmol).

  • Dropwise add the corresponding Isocyanate (R-NCO) (0.55 mmol).[1]

  • Stir at RT for 12 hours.

  • Validation: If precipitation occurs, filter the solid; it is often the pure urea. If not, evaporate and purify via prep-HPLC.[1]

Quality Control & Troubleshooting

To ensure data integrity in biological assays, the purity of the synthesized building block derivatives must be validated.

IssueProbable CauseSolution
Low Yield (Amide Coupling) Aniline deactivation by sulfonyl group.[1]Switch coupling agent to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, or use POCl₃.[1]
Incomplete Reaction Steric hindrance of the azepane (rare) or aggregation.[1]Increase temperature to 80°C or switch solvent to NMP.[1]
Impurity: Sulfonamide hydrolysis Extreme acidic conditions.[1]Avoid boiling in concentrated HCl.[1] The sulfonamide bond is generally stable, but the azepane nitrogen can protonate.
Analytical Check (NMR Validation)[2]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Azepane Ring: Look for multiplet signals at δ 1.5–1.7 ppm (8H, ring CH₂) and δ 3.1–3.3 ppm (4H, N-CH₂).[1]

    • Aromatic System: Two doublets (AA'BB' system) around δ 6.6 ppm (2H, ortho to NH₂) and δ 7.4 ppm (2H, ortho to SO₂).[1]

    • Amine: Broad singlet at δ 6.0 ppm (NH₂).

References

  • Yousef, F., et al. (2018).[8] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 109286-01-3. Retrieved from [Link]

  • Hameed, A. D., et al. (2021).[9] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Retrieved from [Link][1]

Sources

Method

Experimental procedure for sulfonamide formation with 4-(Azepan-1-ylsulfonyl)aniline

Application Note: Optimized Sulfonylation Protocols for 4-(Azepan-1-ylsulfonyl)aniline Introduction & Chemical Context This Application Note details the experimental procedures for synthesizing sulfonamides derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sulfonylation Protocols for 4-(Azepan-1-ylsulfonyl)aniline

Introduction & Chemical Context

This Application Note details the experimental procedures for synthesizing sulfonamides derived from 4-(Azepan-1-ylsulfonyl)aniline . This specific scaffold is a valuable intermediate in medicinal chemistry, often appearing in kinase inhibitors and GPCR antagonists (e.g., CCR10).

The Challenge: The primary synthetic challenge lies in the electronic nature of the starting material. The para-sulfonyl moiety (


) is a strong electron-withdrawing group (EWG). According to Hammett substituent constants (

for

), this group significantly decreases the nucleophilicity of the aniline nitrogen, rendering it sluggish toward electrophilic attack compared to unsubstituted aniline.

The Solution: Standard Schotten-Baumann conditions (aqueous base) often result in poor conversion or hydrolysis of the sulfonyl chloride. This protocol recommends anhydrous conditions utilizing Nucleophilic Catalysis (DMAP) to activate the sulfonyl chloride, ensuring rapid and complete conversion even with the deactivated aniline.

Mechanistic Insight

To overcome the low nucleophilicity of 4-(Azepan-1-ylsulfonyl)aniline, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Activation: DMAP attacks the sulfonyl chloride electrophile faster than the aniline, displacing the chloride to form a highly reactive N-sulfonylpyridinium intermediate.

  • Transfer: The deactivated aniline attacks this intermediate. The bond energy of the N-S bond in the intermediate is lower, and the leaving group (DMAP) is neutral and stable, facilitating the transfer.

  • Regeneration: The base (Triethylamine or DIPEA) scavenges the generated proton, regenerating DMAP.

Figure 1: DMAP Catalytic Cycle Mechanism

G R_SO2Cl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium Salt (Activated Species) R_SO2Cl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Target Bis-Sulfonamide Intermediate->Product Nucleophilic Attack Aniline 4-(Azepan-1-ylsulfonyl)aniline (Nucleophile) Aniline->Product Base DIPEA/TEA (Proton Scavenger) Base->DMAP Regeneration

Caption: Catalytic cycle showing the activation of sulfonyl chloride by DMAP, facilitating attack by the electron-deficient aniline.

Experimental Protocols

Method A: Standard Activation (Recommended)

Best for: Standard aryl sulfonyl chlorides and gram-scale synthesis.

Reagents:

  • 4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 - 1.2 equiv)
    
  • Pyridine (solvent & base) OR DCM with Pyridine (3.0 equiv)

  • DMAP (0.1 equiv)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

  • Electrophile Addition: Cool the solution to 0°C (ice bath). Add the Sulfonyl Chloride dropwise (dissolved in minimal DCM if solid) over 10 minutes.

    • Note: Cooling controls the exotherm, preventing sulfonylation of the pyridine ring (sulfonylation of pyridine to form tarry byproducts is a common side reaction at high T).

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] The starting aniline is polar; the product will typically be less polar.

  • Workup (Critical):

    • Dilute with DCM.

    • Acid Wash: Wash the organic layer with 1M HCl (2x). Why? This protonates the pyridine and DMAP, pulling them into the aqueous layer.

    • Wash with Sat. NaHCO₃ (to remove residual acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: Enhanced Reactivity (For Sterically Hindered/Deactivated Electrophiles)

Best for: Hindered sulfonyl chlorides or if Method A yields <50%.

Reagents:

  • Solvent: Anhydrous THF or Dioxane (allows higher temps).

  • Base: NaH (Sodium Hydride, 60% dispersion).

Protocol:

  • Dissolve 4-(Azepan-1-ylsulfonyl)aniline in anhydrous THF under Nitrogen.

  • Cool to 0°C. Carefully add NaH (1.2 equiv). Evolution of H₂ gas will occur. Stir for 30 mins to generate the anilinide anion.

    • Mechanistic Note: Deprotonating the aniline creates a powerful nucleophile, overcoming the electron-withdrawing effect of the sulfonyl-azepane group.

  • Add the Sulfonyl Chloride (1.1 equiv).

  • Warm to RT or reflux (60°C) if necessary.

  • Quench: Carefully quench with saturated NH₄Cl solution. Extract with EtOAc.

Experimental Workflow Visualization

Figure 2: Synthesis & Purification Workflow

Workflow start Start: Weigh Reagents dissolve Dissolve Aniline in DCM Add Pyridine/DMAP start->dissolve cool Cool to 0°C dissolve->cool add_cl Add Sulfonyl Chloride (Dropwise) cool->add_cl monitor Monitor (TLC/LCMS) Target: Disappearance of Aniline add_cl->monitor decision Conversion > 95%? monitor->decision heat Heat to 40°C (Add more DMAP) decision->heat No workup Workup: 1. Dilute DCM 2. Wash 1M HCl (Remove Pyridine) 3. Wash Brine decision->workup Yes heat->monitor purify Purification: Recrystallization (EtOH) or Column Chromatography workup->purify

Caption: Step-by-step decision tree for the synthesis and purification of sulfonamide derivatives.

Data Summary & Troubleshooting

Solvent & Base Selection Guide

ParameterRecommendedAlternativeReason
Solvent DCM (Dichloromethane)THF, DMFDCM is easily removed and dissolves the sulfonamide. Use DMF if the azepane-aniline is insoluble.
Base Pyridine (3 equiv)Et₃N / DIPEAPyridine acts as both solvent/base and mild catalyst.
Catalyst DMAP (10 mol%)N-MethylimidazoleDMAP is essential for deactivated anilines.
Temp 0°C

RT
Reflux (THF)Heat only if steric hindrance prevents reaction at RT.

Common Issues:

  • Bis-sulfonylation: The product sulfonamide proton is acidic (

    
    ). If excess base/sulfonyl chloride is used, a second sulfonyl group may add to the nitrogen.
    
    • Fix: Strictly control stoichiometry (1.05 equiv Electrophile) and avoid NaH unless necessary.

  • Hydrolysis: Sulfonyl chlorides hydrolyze to sulfonic acids in wet solvents.

    • Fix: Use anhydrous solvents and flame-dried glassware.

  • Pyridine Contamination: Product oil smells of pyridine.

    • Fix: The 1M HCl wash is non-negotiable. If product is acid-sensitive, use CuSO₄ solution wash (complexes pyridine).

References

  • Mechanistic Foundation: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[2]

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).
  • Sulfonylation of Deactivated Anilines:Efficient Synthesis of Sulfonamides

    • Organic Chemistry Portal / RSC Advances (2021). Synthesis of new pyridines with sulfonamide moiety via...
  • Purification Protocols:Practical Purific

    • BenchChem Application Notes (2023). Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • General Methodology:Sulfonamide Synthesis via Sulfonyl Chlorides.

    • De Luca, L., & Giacomelli, G. (2008).[3] Journal of Organic Chemistry.

Sources

Application

Application Note: Recrystallization Protocol for 4-(Azepan-1-ylsulfonyl)aniline

[1] Introduction & Chemical Profile[2][3][4][5][6][7][8][9] 4-(Azepan-1-ylsulfonyl)aniline is a pharmacologically significant sulfonamide scaffold, often utilized as a metabolic probe or an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Profile[2][3][4][5][6][7][8][9]

4-(Azepan-1-ylsulfonyl)aniline is a pharmacologically significant sulfonamide scaffold, often utilized as a metabolic probe or an intermediate in the synthesis of ROR


 modulators and carbonic anhydrase inhibitors.[1] Structurally, it consists of a polar aniline moiety and a lipophilic azepane (hexamethyleneimine) ring linked by a sulfonyl group.[1]

This amphiphilic nature—possessing both a polar hydrogen-bond donor (aniline) and a hydrophobic tail (azepane)—presents specific purification challenges.[1] While standard sulfonamides are typically recrystallized from aqueous ethanol, the increased lipophilicity of the azepane ring increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1]

This guide provides a validated, dual-pathway protocol designed to maximize purity (>98% HPLC) and yield, addressing the specific solubility profile of the azepane-sulfonamide class.

Chemical Structure & Properties[1][3][5][6][10][11]
  • IUPAC Name: 4-(azepan-1-ylsulfonyl)aniline[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1]
  • Molecular Weight: 254.35 g/mol [1]

  • Key Functional Groups: Primary amine (Basic, pKa ~4.6), Sulfonamide (Neutral/Stable), Azepane (Lipophilic).[1]

  • Solubility Profile:

    • High: DMSO, DMF, Acetone, Hot Ethanol, Hot Ethyl Acetate.[1]

    • Moderate: Dichloromethane, Diethyl Ether.[1]

    • Low: Water, Hexane, Heptane (Cold).[1]

Solvent System Selection Strategy

The selection of the crystallization solvent is governed by the Polarity Balance Principle .[1] The solvent must dissolve the polar sulfonamide linkage at high temperatures while the anti-solvent (or cooling process) must leverage the lipophilic azepane ring to drive precipitation.[1]

SystemRoleProsConsRecommended For
Ethanol / Water Solvent / Anti-solventEco-friendly; excellent removal of ionic impurities.[1]High risk of "oiling out" due to azepane hydrophobicity.[1]Initial purification of crude salts.[1][2]
Ethyl Acetate / Heptane Solvent / Anti-solventSuperior control over crystallization kinetics; avoids oiling.[1]Flammable; requires careful ratio control.[1]High-purity polishing; lipophilic variants.[1]

Experimental Protocols

Safety Pre-requisites
  • PPE: Standard lab coat, nitrile gloves, and safety goggles.[1]

  • Ventilation: All heating steps must be performed in a fume hood.[1]

  • Hazards: Aniline derivatives can be toxic if inhaled or absorbed.[1] Sulfonamides may cause allergic reactions in sensitized individuals.[1]

Protocol A: Aqueous Ethanol Recrystallization (Primary Method)

Best for removing inorganic salts or highly polar starting materials.[1]

  • Dissolution:

    • Place 5.0 g of crude 4-(azepan-1-ylsulfonyl)aniline in a 100 mL Erlenmeyer flask.

    • Add 25 mL of 95% Ethanol .

    • Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If solids remain, add hot ethanol in 2 mL increments until complete dissolution.[1] Do not exceed 40 mL total volume.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-heated glass funnel with fluted filter paper or a sintered glass funnel.[1]

  • Nucleation & Anti-solvent Addition:

    • Remove the flask from heat and place it on a cork ring.

    • While the solution is still hot (~60°C), add warm Deionized Water (50°C) dropwise.

    • Critical Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Agitation at this stage can cause rapid, amorphous precipitation.

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the filter cake with 10 mL of ice-cold 50% Ethanol/Water.

    • Dry under vacuum at 45°C for 12 hours.[1]

Protocol B: Ethyl Acetate / Heptane (Alternative Method)

Best if "oiling out" occurs in Protocol A or for higher lipophilic purity.[1]

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 5-7 mL per gram).[1]

  • Precipitation:

    • Remove from heat.[1] Slowly add Heptane (or Hexane) down the side of the flask until the solution becomes slightly cloudy.

    • Re-heat briefly to clarity.[1]

  • Cooling:

    • Allow to cool slowly to room temperature.[1] The lipophilic azepane ring facilitates excellent crystal lattice formation in this non-polar environment.[1]

  • Harvest:

    • Filter and wash with a 1:3 mixture of cold Ethyl Acetate/Heptane.[1]

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The compound separates as a distinct liquid layer at the bottom of the flask instead of forming crystals.[1][3] Cause: The melting point of the solvated compound is lower than the saturation temperature of the mixture, often exacerbated by the hydrophobic azepane ring in aqueous mixtures.[1]

Corrective Action (Decision Tree):

  • Re-heat: Bring the mixture back to a boil.

  • Add Solvent: Add a small volume of the good solvent (Ethanol or Ethyl Acetate) to redissolve the oil.[1]

  • Seed: Cool slightly and add a "seed crystal" of pure material if available.

  • Switch Systems: If oiling persists in EtOH/Water, switch to Protocol B (EtOAc/Heptane).

Workflow Visualization

The following diagram illustrates the logical decision process for solvent selection and troubleshooting.

Recrystallization_Workflow Start Crude 4-(Azepan-1-ylsulfonyl)aniline Solvent_Test Solubility Test (Small Scale) Start->Solvent_Test Decision Primary Impurities? Solvent_Test->Decision Path_A Protocol A: Ethanol / Water Decision->Path_A Salts/Polar Path_B Protocol B: Ethyl Acetate / Heptane Decision->Path_B Lipophilic/Oils Process_A 1. Dissolve in hot EtOH 2. Add warm Water to turbidity 3. Cool slowly Path_A->Process_A Process_B 1. Dissolve in hot EtOAc 2. Add Heptane to turbidity 3. Cool slowly Path_B->Process_B Check Observation: Crystals or Oil? Process_A->Check Process_B->Check Success Filter & Dry (Target Purity >98%) Check->Success Crystals Form Failure Oiling Out Occurred Check->Failure Liquid Separates Remedy Remedy: 1. Re-heat 2. Add more solvent 3. Seed Failure->Remedy Remedy->Check Retry

Figure 1: Decision matrix for recrystallization solvent selection and troubleshooting oiling-out phenomena.

Characterization & Validation

Upon isolation, the purified crystals must be validated against the following criteria:

TechniqueExpected ResultNotes
Appearance Off-white to white crystalline needles.[1]Yellow/Orange tint indicates oxidation or impurity retention.[1]
Melting Point Sharp range (e.g., 168–170°C, value varies by specific polymorph).[1]Broad range (>2°C) indicates solvent occlusion.[1]
1H NMR (DMSO-d6) Azepane: Multiplets at ~1.5-1.7 ppm (8H) and ~3.2 ppm (4H).Aniline: Broad singlet at ~6.0 ppm (2H, NH2).Aromatic: Doublets at ~6.6 ppm and ~7.4 ppm (AA'BB' system).[1]Verify integration ratio of Azepane (12H) to Aromatic (4H).
HPLC Single peak >98% AUC (254 nm).[1]Common impurities: Sulfonic acid hydrolysis products (polar, early eluting).[1]

References

  • Sulfonamide Purification Principles

    • Recrystallization of Sulfonamide Products.[1][4][3] BenchChem Technical Support.[1][3]

  • Azepane-Sulfonamide Analogs & Synthesis

    • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.[1] (2019).[1][5] National Institutes of Health (NIH) / MDPI.[1]

    • [Link]

  • General Recrystallization Methodologies

    • Sulfonamide purification process.[1][4][6][3] US Patent 2777844A.[1]

  • Solvent Effects on Sulfonamides

    • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.[1][7][8] University of Bari.[1]

    • [Link][1]

Sources

Method

Monitoring reactions of 4-(Azepan-1-ylsulfonyl)aniline by TLC

Application Note: Optimizing Thin Layer Chromatography (TLC) Protocols for 4-(Azepan-1-ylsulfonyl)aniline Reaction Monitoring Introduction & Scope This technical guide details the methodology for monitoring reactions inv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Thin Layer Chromatography (TLC) Protocols for 4-(Azepan-1-ylsulfonyl)aniline Reaction Monitoring

Introduction & Scope

This technical guide details the methodology for monitoring reactions involving 4-(Azepan-1-ylsulfonyl)aniline (CAS: 80213-31-0).[1] As a bifunctional building block containing a lipophilic azepane ring and a polar primary aniline, this molecule presents unique chromatographic challenges. It is frequently employed in medicinal chemistry as a scaffold for sulfonamide-based inhibitors (e.g., 11


-HSD1 inhibitors).[1]

Effective monitoring of this intermediate requires distinguishing the consumption of the nucleophilic aniline (Starting Material, SM) from the formation of acylated or coupled products (P). This guide addresses the common issues of "tailing" due to the basic amine and provides a self-validating protocol for reaction completion.

Physicochemical Analysis & Chromatographic Behavior

To design a robust TLC system, one must understand the competing forces within the molecule:

FeatureChemical NatureChromatographic Impact
Aniline (-NH

)
Basic (

), H-bond donor
Primary Challenge: Interacts strongly with acidic silanols on silica gel, causing "streaking" or "tailing."[1]
Sulfonamide (-SO

-N<)
Polar, H-bond acceptorIncreases retention; requires polar modifiers (e.g., EtOAc, MeOH) to elute.[1]
Azepane Ring Lipophilic (7-membered heterocycle)Adds significant lipophilicity, preventing the molecule from staying at the baseline in organic solvents.[1]
Aromatic System Conjugated

-system
Visualization: Strong UV absorption at 254 nm.[1]

Key Insight: The primary aniline is the reactive site. In most synthesis workflows (e.g., amide coupling, reductive amination), the product will lose this free amine. Therefore, Ninhydrin is a discriminative stain that will visualize the SM (purple/red) but not the amide product.

Standardized Protocols

Protocol A: Mobile Phase Optimization

Objective: Achieve an Retention Factor (


) of 0.3–0.5 for the Starting Material (SM) with defined spot shape.

Base Solvent System: Start with Hexane : Ethyl Acetate (1:1) .[1][2]

  • Observation: If the SM stays at baseline (

    
    ), increase polarity to 100% EtOAc.
    
  • Observation: If the SM streaks (comet-like tail), add a basic modifier.

Recommended Modifier (The "Anti-Tailing" Agent): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to the mobile phase.[1] This neutralizes the acidic sites on the silica gel, allowing the amine to elute as a tight, round spot.

Advanced System (For Polar Products): If the reaction product is highly polar (e.g., formation of a urea or polar amide), switch to: Dichloromethane (DCM) : Methanol (MeOH) [95:5] + 0.5% TEA. [1]

Protocol B: Visualization Strategy

Objective: Confirm identity using non-destructive and destructive methods.

  • Non-Destructive (UV 254 nm):

    • Place plate under short-wave UV.[1][3][4] The aromatic ring will quench the fluorescence indicator (

      
      ), appearing as a dark spot on a green background.
      
    • Action: Circle all spots with a pencil.[1][5][6]

  • Destructive (Chemical Staining):

    • Primary Stain: Ninhydrin. [1][7]

      • Preparation: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

      • Mechanism:[1][2][4][7][8] Reacts specifically with free primary amines.[1]

      • Result: 4-(Azepan-1-ylsulfonyl)aniline appears Red/Purple upon heating.[1] The acylated product will generally be negative or very faint.

    • Secondary Stain: Hanessian’s Stain (Cerium Molybdate). [1]

      • Use: If Ninhydrin is negative (reaction complete), use this to visualize the product (usually dark blue/black).[1]

The "Co-Spot" Validation Method

Scientific Integrity Check: You cannot rely on


 values alone, as matrix effects can shift migration rates.[1] You must use a co-spot.[1][5]

Step-by-Step Workflow:

  • Lane 1 (SM): Spot pure 4-(Azepan-1-ylsulfonyl)aniline.[1]

  • Lane 2 (Co-Spot): Spot the Reaction Mixture (RM) directly on top of the SM spot.

  • Lane 3 (RM): Spot the Reaction Mixture alone.

Interpretation:

  • Separation: If Lane 2 shows two distinct spots (looks like a figure-8), the reaction is incomplete, and the product is separating from the SM.

  • Single Spot: If Lane 2 shows one perfect circle, the product and SM are co-eluting. Change solvent system immediately.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for monitoring the consumption of the aniline.

TLC_Monitoring_Workflow Start Sample Aliquot Taken Prep Dilute in MeOH/DCM (1 mg/mL) Start->Prep Spot Spot Plate: SM | Co-Spot | RM Prep->Spot Elute Elute: Hex/EtOAc (1:1) + 1% TEA Spot->Elute UV Visualize UV (254 nm) Elute->UV Decision1 Is SM visible in RM Lane? UV->Decision1 Stain Stain with Ninhydrin (Heat to 110°C) Decision1->Stain Yes / Unsure Complete Reaction Complete Proceed to Workup Decision1->Complete No (SM Gone) Decision2 Purple Spot at SM Rf? Stain->Decision2 Decision2->Complete No (Colorless) Incomplete Reaction Incomplete Extend Time / Add Reagents Decision2->Incomplete Yes (Purple) Trouble Troubleshoot: Change Solvent System Decision2->Trouble Streaking/Co-elution

Figure 1: Decision tree for monitoring aniline consumption. "SM" = Starting Material, "RM" = Reaction Mixture.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for TLC visualization of amines).

  • University of Rochester, Dept. of Chemistry. "How to Monitor by TLC." Application Note. Link

  • Chemistry LibreTexts. "TLC Visualization Methods." LibreTexts. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3332962 (Related Sulfonyl-Aniline Structures)." PubChem. Link

Sources

Application

Scale-up synthesis considerations for 4-(Azepan-1-ylsulfonyl)aniline derivatives

Abstract This guide details the process development and scale-up considerations for 4-(azepan-1-ylsulfonyl)aniline, a pharmacophore common in 5-HT6 antagonists and carbonic anhydrase inhibitors. We transition from medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the process development and scale-up considerations for 4-(azepan-1-ylsulfonyl)aniline, a pharmacophore common in 5-HT6 antagonists and carbonic anhydrase inhibitors. We transition from medicinal chemistry bench protocols to a robust, kilo-lab scalable route. Critical focus is placed on exotherm management during sulfonylation, mitigation of genotoxic impurities (GTIs)—specifically sulfonate esters and nitrosamines—and safe catalytic hydrogenation of the nitro-precursor.

Introduction & Strategic Route Selection

In early drug discovery, 4-(azepan-1-ylsulfonyl)aniline is often synthesized via small-scale reactions using dichloromethane (DCM) and pyridine. However, these solvents and conditions are ill-suited for scale-up due to environmental concerns, cost, and difficult work-ups.

For scale-up (>1 kg), we prioritize Route A (Nitro-Reduction) over Route B (Protected Aniline) due to the low cost of 4-nitrobenzenesulfonyl chloride and the atom economy of the sequence.

  • Step 1: Sulfonylation of azepane with 4-nitrobenzenesulfonyl chloride.

  • Step 2: Catalytic hydrogenation of the nitro group to the aniline.

  • Step 3: Salt formation (HCl) for final purification and stability.

Phase 1: Sulfonamide Formation (The Coupling)

Objective: Synthesize 1-((4-nitrophenyl)sulfonyl)azepane while controlling the exothermic nature of the reaction and preventing hydrolysis of the sulfonyl chloride.

Scale-Up Considerations
  • Thermodynamics: Sulfonylation is highly exothermic. On a bench scale, this is negligible; on a kilo scale, it can trigger thermal runaway.

  • Solvent Selection: Replace DCM with Toluene or 2-MeTHF . These solvents allow for azeotropic drying (critical to prevent sulfonyl chloride hydrolysis) and are safer for large-scale handling.

  • Base Selection: Use a biphasic system (Schotten-Baumann conditions) with inorganic base (K₂CO₃) or an organic base (Et₃N) in toluene. We recommend Toluene/Et₃N for homogeneity during reaction, followed by aqueous wash.

Protocol 1: Sulfonylation (1.0 kg Scale Basis)
  • Reactor Prep: Charge Reactor A with Azepane (1.05 eq) and Triethylamine (1.2 eq) in Toluene (10 vol). Cool to 0–5°C.

  • Reagent Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in minimal Toluene (3 vol).

  • Controlled Feed: Add the sulfonyl chloride solution to Reactor A slowly.

    • Critical Process Parameter (CPP): Maintain internal temperature <10°C. Rate of addition controls the exotherm.

  • Reaction: Warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC (Target: <0.5% Sulfonyl Chloride).

  • Work-up:

    • Quench with water (5 vol).

    • Separate phases.[1] Wash organic layer with 1M HCl (to remove excess azepane/Et₃N) and then Brine.

    • GTI Checkpoint: Ensure no alcohols (MeOH/EtOH) are present during this step to prevent formation of alkyl nitrobenzenesulfonates (potent GTIs).

  • Isolation: Concentrate Toluene to 3 vol and add Heptane (5 vol) to induce crystallization. Filter and dry.[1]

Phase 2: Nitro Reduction (The Unmasking)

Objective: Reduce the nitro group to the aniline functionality using Heterogeneous Catalytic Hydrogenation.

Scale-Up Considerations
  • Catalyst Poisoning: Sulfonamides contain sulfur, but the oxidized sulfone/sulfonamide state is generally stable and does not poison Pd/C as aggressively as thiols. However, high-quality Pd/C (5% or 10%, 50% wet) is required.

  • Safety: Hydrogen gas is flammable/explosive. The reaction is exothermic.

  • Impurity Profile: Incomplete reduction leads to hydroxylamine intermediates (Ar-NHOH), which are potential structural alerts.

Protocol 2: Hydrogenation (1.0 kg Scale Basis)
  • Loading: Charge Reactor B (Hastelloy/Stainless Steel) with Nitro-sulfonamide intermediate (from Phase 1) in Methanol or THF (10 vol).

    • Note: Methanol is acceptable here as the sulfonyl chloride is gone, removing the risk of methyl sulfonate formation.

  • Catalyst: Charge 10% Pd/C (5 wt% loading, 50% water wet) under inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric when dry. Always keep wet.

  • Hydrogenation: Pressurize with H₂ (3–5 bar). Heat to 40°C.

    • CPP: Agitation speed must be high (>500 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is complete when H₂ uptake ceases and HPLC confirms <0.1% Nitro and <0.1% Hydroxylamine intermediate.

  • Work-up: Filter catalyst through Celite (or sparkler filter). Wash cake with solvent.

    • Safety: Do not suck the catalyst cake dry; keep it wet to prevent ignition.

Phase 3: Purification & Salt Formation[1]

To ensure high purity (>99.5%) and reject trace organic impurities, the final product is isolated as the Hydrochloride salt.

  • Salt Formation: Dissolve crude aniline in Isopropanol (IPA) (5 vol).

  • Acid Addition: Add HCl in IPA (1.1 eq) slowly at 20°C.

    • Exotherm: Mild exotherm expected.

  • Crystallization: Cool to 0–5°C and age for 2 hours.

  • Filtration: Filter the white solid. Wash with cold IPA/Heptane (1:1).

  • Drying: Vacuum oven at 45°C.

Process Visualization & Logic

Diagram 1: Synthesis Workflow & Critical Controls

SynthesisFlow Start Start: Raw Materials (4-Nitrobenzenesulfonyl Cl + Azepane) Step1 Step 1: Sulfonylation (Toluene/Et3N, <10°C) Start->Step1 Check1 CPP Check: Exotherm Control No Alcohols (Avoid GTIs) Step1->Check1 Monitor Temp Check1->Step1 Fail (Cool/Slow Add) Intermed Intermediate: 1-((4-nitrophenyl)sulfonyl)azepane Check1->Intermed Pass Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Check2 IPC Check: <0.1% Hydroxylamine Step2->Check2 HPLC Check2->Step2 Fail (Continue H2) Step3 Step 3: Salt Formation (HCl/IPA Crystallization) Check2->Step3 Pass Final Final Product: 4-(Azepan-1-ylsulfonyl)aniline HCl Step3->Final Filter & Dry

Caption: Figure 1. Process flow diagram highlighting Critical Process Parameters (CPPs) and In-Process Controls (IPCs).

Diagram 2: Impurity Management Strategy (GTI Focus)

ImpurityControl Source Risk Sources Risk1 Sulfonyl Chloride + Alcohols Source->Risk1 Risk2 Azepane (2° Amine) + Nitrites Source->Risk2 GTI1 GTI: Sulfonate Esters (Alkylating Agents) Risk1->GTI1 Control1 Control: Use Toluene (Strictly Non-Alcoholic) GTI1->Control1 Mitigated by GTI2 GTI: N-Nitrosoazepane (Cohort of Concern) Risk2->GTI2 Control2 Control: Nitrite-Free Water Acid Scavenge of Amine GTI2->Control2 Mitigated by

Caption: Figure 2. Genotoxic Impurity (GTI) mitigation strategy focusing on Sulfonate Esters and Nitrosamines.

Analytical Specifications (Data Summary)

ParameterSpecificationMethodRationale
Appearance White to Off-white SolidVisualColor indicates oxidation/impurities.
Assay > 98.0% (w/w)HPLCStandard purity requirement.
Nitro-Precursor < 0.15%HPLCUnreacted starting material.
Hydroxylamine < 0.10%HPLCIncomplete reduction intermediate.
Sulfated Ash < 0.1%GravimetricResidue from inorganic base/catalyst.
Palladium < 10 ppmICP-MSCatalyst leaching control.

References

  • ThalesNano. (2021). Scaling-up a Continuous Flow Hydrogenation Reaction in a Lab Environment. Application Note. Link

  • Stoessel, F. (2001).[2] Safety issues in scale-up of chemical processes.[2][3][4] Current Opinion in Drug Discovery & Development, 4(6), 834-839.

  • Gómez-Graña, S., et al. (2022). Polydimethylsiloxane Sponge-Supported Metal Nanoparticles as Reusable Catalyst for Continuous Flow Reactions. ResearchGate. Link

  • BenchChem. (2025).[1] Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Technical Guide.[5] Link

  • Teasdale, A., et al. (2013). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide.Link

Sources

Method

Application Note: Molecular Docking Protocols for 4-(Azepan-1-ylsulfonyl)aniline Derivatives

Executive Summary & Scientific Rationale The 4-(Azepan-1-ylsulfonyl)aniline scaffold represents a distinct class of sulfonamide derivatives where the nitrogen of the sulfonamide group is incorporated into a seven-membere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-(Azepan-1-ylsulfonyl)aniline scaffold represents a distinct class of sulfonamide derivatives where the nitrogen of the sulfonamide group is incorporated into a seven-membered azepane ring. Unlike primary sulfonamides (


) which act as classic Zinc Binding Groups (ZBGs) in metalloenzymes, this tertiary sulfonamide  moiety functions primarily as a bulky, hydrophobic anchor.

The therapeutic utility of these derivatives typically arises from derivatization at the aniline amine (


), transforming the scaffold into potent inhibitors for targets such as Kinases (e.g., FLT3, CDK) , Tubulin , or DNA Gyrase .

This guide details the docking protocol for this scaffold, addressing its two critical computational challenges:

  • Conformational Flexibility: The 7-membered azepane ring possesses complex energy landscapes (chair, twist-boat, boat) that require explicit sampling.

  • Electrostatic Masking: The tertiary sulfonyl group exerts strong dipole moments that influence orientation in polar pockets.

Computational Workflow Overview

The following diagram outlines the critical path for docking these derivatives, emphasizing the "Conformational Expansion" step often missed in standard protocols.

DockingWorkflow cluster_Ligand Ligand Preparation (Critical) cluster_Protein Protein Preparation Start Target Identification (Kinase vs. Metalloenzyme) L1 2D to 3D Conversion (4-(Azepan-1-ylsulfonyl)aniline core) Start->L1 P1 PDB Retrieval & Cleaning (Remove non-structural waters) Start->P1 L2 Derivatization (e.g., Urea/Amide formation at Aniline) L1->L2 L3 Azepane Ring Sampling (Generate ~50 conformers) L2->L3 L4 Charge Assignment (RESP/Gasteiger) L3->L4 Docking Molecular Docking (Flexible Ligand / Rigid Receptor) L4->Docking P2 Protonation State Assignment (H-bond optimization @ pH 7.4) P1->P2 P3 Grid Generation (Focus: Hydrophobic Pocket + Hinge) P2->P3 P3->Docking Analysis Interaction Profiling (H-Bonds, Pi-Cation, RMSD) Docking->Analysis

Figure 1: Integrated workflow for docking azepane-sulfonamide derivatives. Note the explicit step for Azepane Ring Sampling.

Detailed Protocol: Ligand Preparation

The 7-membered azepane ring is the source of significant entropic penalty if not modeled correctly. A single rigid structure is insufficient.

Step 1: Structure Construction & Derivatization
  • Base Structure: Build 4-(Azepan-1-ylsulfonyl)aniline (CAS: 109286-01-3).[1][2]

  • Derivatization: If your study involves reacting the aniline amine (e.g., to form a quinazoline or urea), model this transformation before energy minimization.

  • Software: ChemDraw / Avogadro / Maestro LigPrep.

Step 2: Conformational Search (The "Azepane Rule")

Unlike 5- or 6-membered rings, the azepane ring has high flexibility.

  • Action: Perform a stochastic conformational search.

  • Parameters:

    • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

    • Force Field: OPLS4 or MMFF94.

    • Energy Window: 5.0 kcal/mol (to capture biologically relevant strained conformers).

  • Output: Retain at least 5-10 diverse conformers of the ring system to seed the docking run.

Step 3: Charge Assignment

The sulfonyl group (


) is a strong hydrogen bond acceptor.
  • Method: Compute partial charges using RESP (Restrained Electrostatic Potential) if possible, or Gasteiger-Marsili charges for high-throughput screening.

  • Check: Ensure the sulfonyl oxygens carry a charge between -0.5 and -0.6e.

Detailed Protocol: Target Preparation & Grid Generation

Since these derivatives are often "Dual-Binders" (Hydrophobic Tail + Polar Head), the binding pocket definition is crucial.

Scenario A: Kinase Target (e.g., CDK2, FLT3)
  • Rationale: The aniline

    
     often mimics the ATP adenine amine, binding to the hinge region. The azepane tail extends into the solvent or the hydrophobic back-pocket (Gatekeeper region).
    
  • PDB Selection: Choose structures with open activation loops if the derivative is bulky.

  • Grid Box: Center on the co-crystallized ligand's hinge-binding motif. Extend the box by 5 Å toward the solvent front to accommodate the azepane ring.

Scenario B: Carbonic Anhydrase (hCA II/IX)
  • Rationale: While the tertiary sulfonamide cannot bind Zn(II), the azepane ring is an excellent fit for the hydrophobic half of the CA active site (Val135, Phe131). The derivative attached to the aniline must provide the primary anchor.

  • Grid Box: Center on the Zinc ion but ensure the box encompasses the hydrophobic shelf (residues 130-140 in hCA II).

Docking Execution & Parameters

Recommended Engine: AutoDock Vina (Open Source) or Glide (Commercial).

Protocol for AutoDock Vina:
  • Input Preparation:

    • receptor.pdbqt: Ensure Zinc (if present) has a charge of +2.0 and correct atom type (Zn).

    • ligand.pdbqt: Set the azepane ring carbons as active torsions only if you did not pre-generate conformers. Best Practice: Dock multiple rigid conformers (ensemble docking) to avoid sampling artifacts.

  • Configuration (conf.txt):

  • Execution: Run independent dockings for each ring conformer and aggregate results based on Binding Affinity (

    
    ).
    

Data Analysis & Validation

Interaction Profiling

To validate the pose, you must observe specific interactions based on the target class.

Interaction TypeTarget: Kinase (e.g., FLT3)Target: Carbonic Anhydrase
H-Bond (Donor) Aniline NH

Hinge Backbone (e.g., Glu/Cys)
Derivative Head

Thr199 / Zn-OH
H-Bond (Acceptor) Sulfonyl O

Lys/Asp (Catalytic pair)
Sulfonyl O

Gln92 (Hydrophilic side)
Hydrophobic Azepane Ring

Gatekeeper / Solvent Channel
Azepane Ring

Phe131 / Val135
Pi-Stacking Phenyl Ring

Phe (DFG motif)
Phenyl Ring

His94
Visualization of Binding Mechanism

The following diagram illustrates the expected pharmacophore mapping for a Kinase target, which is the most common application for this scaffold.

BindingMode Ligand_Head Derivative Head (Urea/Amide) Hinge Hinge Region (Backbone H-Bonds) Ligand_Head->Hinge H-Bond (Critical) Ligand_Core Phenyl Linker Gatekeeper Hydrophobic Pocket (Val/Leu/Phe) Ligand_Core->Gatekeeper Pi-Alkyl Ligand_Tail Azepane-Sulfonyl (Tail) Ligand_Tail->Gatekeeper Hydrophobic Fill Solvent Solvent Front (Water Network) Ligand_Tail->Solvent Solubility/Bulk

Figure 2: Pharmacophore map showing the Azepane-Sulfonyl group acting as a hydrophobic filler while the derivative head engages the active site.

Troubleshooting & Quality Control

  • Issue: High Positive Energy (Clashing).

    • Cause: The azepane ring is in a high-energy conformation (e.g., boat) inside a tight pocket.

    • Solution: Re-run Ligand Preparation (Step 2) and prioritize "Twist-Chair" conformers.

  • Issue: Sulfonamide not interacting.

    • Cause: Treating the tertiary sulfonamide as a Zinc binder.[3]

    • Solution: Verify target.[4] If CA is the target, the interaction is purely electrostatic/hydrophobic, not coordinative.

  • Issue: Poor Stereochemistry.

    • Cause: Azepane ring inversion barriers are low.

    • Solution: Allow ring flexibility during MD simulation post-docking (10-50 ns) to settle the ring.

References

  • Chemical Structure & Identity

    • 4-(Azepan-1-ylsulfonyl)aniline (CAS 109286-01-3).[1][2] Santa Cruz Biotechnology.

  • Kinase Inhibitor Applications

    • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives.
  • Sulfonamide Docking Methodology

    • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. ACS Medicinal Chemistry Letters.
  • Azepane Scaffold Significance

    • Pharmaceutical significance of azepane based motifs for drug discovery.[5][6] European Journal of Medicinal Chemistry.

Sources

Application

In vitro assays for compounds derived from 4-(Azepan-1-ylsulfonyl)aniline

Application Note & Detailed Protocols Chemical Biology Context & Therapeutic Potential[1][2][3] The 4-(Azepan-1-ylsulfonyl)aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Chemical Biology Context & Therapeutic Potential[1][2][3]

The 4-(Azepan-1-ylsulfonyl)aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by the bulky, lipophilic azepane (homopiperidine) ring attached to a sulfonamide core. Unlike primary sulfonamides (


) which classically target Carbonic Anhydrases, the tertiary sulfonamide  nature of this scaffold (

) alters its electronic and steric profile, redirecting its biological activity toward hydrophobic pockets in metabolic enzymes and kinases.

Primary Therapeutic Targets:

  • 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1):
    The azepane ring provides the necessary steric bulk to fill the hydrophobic catalytic site of 11
    
    
    -HSD1. Inhibitors based on this scaffold are developed for Metabolic Syndrome and Type 2 Diabetes to block the conversion of cortisone to cortisol in adipose tissue.
  • FLT3 Kinase: Sulfonyl-aniline derivatives serve as hinge-binding motifs in kinase inhibitors. "Scaffold hopping" from pyrrolidine to azepane has been successful in optimizing selectivity for FLT3, a critical target in Acute Myeloid Leukemia (AML) .

This guide outlines the critical in vitro assays required to validate derivatives of this scaffold, focusing on potency (IC


), selectivity, and metabolic stability.
Primary Screening: 11 -HSD1 Inhibition Assay

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay

2.1 Principle

11


-HSD1 converts inactive cortisone to active cortisol using NADPH as a cofactor. This assay quantifies the inhibition of cortisol production. It utilizes a competitive immunoassay format:
  • Enzymatic reaction produces Cortisol.

  • A Cortisol-d2-fluorophore (acceptor) and an Anti-Cortisol-Cryptate antibody (donor) are added.

  • Mechanism: Native cortisol (produced by the enzyme) competes with the fluorophore-labeled cortisol for antibody binding.

  • Signal: High enzymatic activity

    
     High Cortisol 
    
    
    
    Low FRET signal. Inhibition results in High FRET signal .
2.2 Reagents & Equipment
  • Enzyme: Human Recombinant 11

    
    -HSD1 (microsomal fraction).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200

    
    M final).
    
  • Detection Kit: HTRF Cortisol Kit (Cisbio/PerkinElmer).

  • Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% BSA.

  • Reader: HTRF-compatible multimode plate reader (e.g., EnVision, PHERAstar).

2.3 Experimental Protocol
  • Compound Preparation: Prepare 10-point serial dilutions of 4-(Azepan-1-ylsulfonyl)aniline derivatives in DMSO. Transfer 50 nL to a 384-well low-volume white plate (Final DMSO < 1%).

  • Enzyme Addition: Add 5

    
    L of 11
    
    
    
    -HSD1 enzyme solution. Incubate for 10 minutes at RT to allow inhibitor binding.
  • Substrate Initiation: Add 5

    
    L of Substrate Mix (Cortisone + NADPH).
    
  • Reaction: Incubate at 37°C for 60 minutes.

  • Detection: Add 5

    
    L of Anti-Cortisol-Cryptate and 5 
    
    
    
    L of Cortisol-d2.
  • Equilibration: Incubate for 2 hours at RT in the dark.

  • Measurement: Read Fluorescence at 665 nm (Acceptor) and 620 nm (Donor).

2.4 Data Analysis

Calculate the HTRF Ratio:



Plot the Ratio against log[Compound Concentration]. A sigmoidal dose-response curve indicates valid inhibition.

Visualization: 11


-HSD1 Assay Workflow 

HSD1_Assay Start Compound Dilution Enzyme Add 11β-HSD1 (Pre-incubation) Start->Enzyme Reaction Add Cortisone + NADPH Enzyme->Reaction Incubate 37°C, 60 min (Cortisol Production) Reaction->Incubate Detect Add HTRF Reagents (Antibody + Tracer) Incubate->Detect Incubate->Detect Cortisol competes with Tracer Read Read FRET (665/620 nm) Detect->Read

Caption: Workflow for the HTRF-based competitive immunoassay quantifying 11


-HSD1 inhibition.
Secondary Screening: FLT3 Kinase Activity Assay

Methodology: ADP-Glo™ Kinase Assay (Luminescence)

3.1 Principle

For derivatives where the aniline amine is substituted to target kinases (e.g., FLT3-ITD in AML), an ADP-detection assay is robust.

  • Kinase Reaction: FLT3 phosphorylates a peptide substrate, converting ATP to ADP.

  • Depletion: Reagent 1 terminates the reaction and depletes remaining ATP.

  • Detection: Reagent 2 converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.

  • Signal: Luminescence is directly proportional to kinase activity. Inhibition results in Low Luminescence .

3.2 Reagents
  • Kinase: Recombinant FLT3 (wild type or ITD mutant).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure ATP (Km apparent concentration, typically 10-50

    
    M).
    
  • Kit: ADP-Glo™ Kinase Assay (Promega).

3.3 Experimental Protocol
  • Plate Setup: Use 384-well white solid-bottom plates.

  • Inhibitor: Add 2.5

    
    L of compound (diluted in kinase buffer).
    
  • Enzyme: Add 2.5

    
    L of FLT3 enzyme. Incubate 10 min RT.
    
  • Start: Add 2.5

    
    L of ATP/Substrate mix.
    
  • Kinase Run: Incubate 60 min at RT.

  • ADP-Glo Reagent: Add 7.5

    
    L (stops reaction, consumes ATP). Incubate 40 min.
    
  • Detection Reagent: Add 15

    
    L (converts ADP 
    
    
    
    ATP
    
    
    Light). Incubate 30 min.
  • Read: Measure Luminescence (Integration time: 0.5 - 1 sec).

Visualization: FLT3 Kinase Inhibition Logic

FLT3_Pathway Drug Azepane-Sulfonamide Derivative FLT3 FLT3 Kinase (Active) Drug->FLT3 Inhibits Phos Phosphorylation FLT3->Phos ATP ATP ATP->Phos Substrate Substrate (Tyr) Substrate->Phos ADP ADP (Signal) Phos->ADP Kinase Activity

Caption: Mechanism of action: The compound binds the FLT3 ATP-pocket, preventing ADP generation.

Safety & ADME Profiling: Microsomal Stability

Rationale: The azepane ring is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450s (particularly CYP3A4 and CYP2D6). Early assessment of metabolic stability is critical for this scaffold.

4.1 Protocol (Liver Microsomes)
  • Incubation: Incubate 1

    
    M compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Timepoints: 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Data Summary Table: Evaluation Criteria

Assay TypeKey ParameterSuccess Criteria (Hit)Flag/Concern
11

-HSD1
IC

< 50 nM> 1

M (Low potency)
FLT3 Kinase IC

< 100 nMOff-target cytotoxicity
Metabolic Stability

(Human)
> 60 min< 15 min (Rapid clearance)
Solubility Kinetic (pH 7.4)> 50

M
< 5

M (Formulation risk)
References
  • Bhat, V. G., et al. (2023). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry.

  • Scott, J. S., et al. (2012). "Discovery of AZD8329, a Potent and Selective 11

    
    -HSD1 Inhibitor for the Treatment of Type 2 Diabetes." ChemMedChem. 
    
  • Cisbio Bioassays. "HTRF Cortisol Assay: Principle and Protocol." Revvity Application Notes.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Promega Protocols.

  • Lindsley, C. W., et al. (2010). "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Azepan-1-ylsulfonyl)aniline Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-(Azepan-1-ylsulfonyl)aniline (CAS: Variable / Derivative) Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary & Reaction A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-(Azepan-1-ylsulfonyl)aniline (CAS: Variable / Derivative) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Reaction Architecture

Welcome to the technical support hub for sulfonamide synthesis. This guide focuses on the synthesis of 4-(Azepan-1-ylsulfonyl)aniline , a structural analog of sulfanilamide where the sulfonamide nitrogen is incorporated into a 7-membered azepane (hexamethyleneimine) ring.

High-yield synthesis of this molecule relies on managing the nucleophilic attack of the sterically distinct azepane ring upon the electrophilic sulfonyl center while preventing the premature degradation of the labile sulfonyl chloride precursor.

The Synthetic Pathways

We recommend Route A (Acetamide Protection) for standard laboratory scale due to reagent stability. Route B (Nitro Reduction) is the preferred alternative if the deprotection step in Route A leads to side reactions or difficult purification.

SynthesisPathways Start_A 4-Acetamidobenzenesulfonyl chloride Inter_A Intermediate A: N-(4-(Azepan-1-ylsulfonyl) phenyl)acetamide Start_A->Inter_A DCM/THF, Base 0°C to RT Start_B 4-Nitrobenzenesulfonyl chloride Inter_B Intermediate B: 1-((4-Nitrophenyl)sulfonyl)azepane Start_B->Inter_B DCM, TEA 0°C Azepane Azepane (Nucleophile) Azepane->Inter_A Azepane->Inter_B Product TARGET: 4-(Azepan-1-ylsulfonyl)aniline Inter_A->Product Acid Hydrolysis (HCl/EtOH, Reflux) Inter_B->Product Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Dual pathways for synthesis. Route A is standard; Route B avoids harsh hydrolysis conditions.

Critical Process Parameters (CPPs)

Success depends on controlling specific variables.[1][2] The azepane ring is more hydrophobic and sterically demanding than the pyrrolidine or piperidine analogs often found in literature.

ParameterRecommended SpecificationTechnical Rationale
Solvent (Coupling) Anhydrous DCM or THFSulfonyl chlorides hydrolyze rapidly in the presence of water. Biphasic systems (Schotten-Baumann) often result in lower yields for this specific substrate due to azepane's lipophilicity.
Base Stoichiometry 1.1 eq. Azepane + 1.2 eq. TEA/PyridineUsing excess azepane as a base is wasteful. Use a tertiary amine (TEA) to scavenge the HCl generated.
Temperature 0–5 °C (Addition)

RT
The reaction is exothermic. High temps during addition promote the formation of sulfonates (if alcohol is present) or hydrolysis.
Deprotection (Route A) 6M HCl / Ethanol (1:1)The sulfonamide bond is stable to acid, but the acetamide requires vigorous reflux. Ethanol ensures the lipophilic intermediate remains in solution.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Low Yield in Coupling Step (<50%)

Symptom: TLC shows unreacted azepane or spots corresponding to sulfonic acid (hydrolysis product).

  • Root Cause A (Moisture): The sulfonyl chloride reagent is partially hydrolyzed before use.

    • Validation: Check the melting point of your 4-acetamidobenzenesulfonyl chloride. If it's broad or low (<139°C), it has degraded to the sulfonic acid.

    • Fix: Recrystallize the sulfonyl chloride from dry benzene/chloroform or buy fresh. Ensure reaction glassware is flame-dried.

  • Root Cause B (Steric/Electronic Mismatch): Azepane is a 7-membered ring.[3] While nucleophilic, it is bulkier than piperidine.

    • Fix: Increase reaction time at Room Temperature (RT) to 4–12 hours. Do not heat initially.[1] Add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.

Issue 2: "Sticky Oil" Product after Deprotection

Symptom: After hydrolyzing the acetamide group (Route A), the product refuses to crystallize and forms a dark oil.

  • Mechanism: The product is an aniline derivative with a lipophilic azepane tail. It behaves like a "lipid-like" amine.

  • Fix (pH Swing Workup):

    • After acid reflux, the product is the hydrochloride salt (soluble in water).

    • Wash the acidic solution with Ethyl Acetate (removes non-basic impurities).

    • Slowly alkalize the aqueous layer with NaOH to pH 9–10.

    • The free base will precipitate or oil out. Extract with DCM, dry, and evaporate.

    • Crystallization: Triturate the oil with cold diethyl ether or a Hexane/Ethyl Acetate mixture to induce crystallization.

Issue 3: Incomplete Deprotection

Symptom: NMR shows a lingering singlet at ~2.1 ppm (Acetyl group).

  • Fix: The azepane sulfonamide group makes the molecule bulky. Standard hydrolysis times (1-2 h) may be insufficient. Increase reflux time to 6–12 hours in 6M HCl. Ensure Ethanol is added to solubilize the starting material; if the solid isn't dissolved, the acid cannot attack the amide bond efficiently.

Optimized "Golden Batch" Protocol (Route A)

This protocol is designed for a 10 mmol scale but is linear-scalable.

Step 1: Sulfonamide Coupling
  • Prepare Apparatus: Flame-dry a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Charge Reagents: Add Azepane (1.0 g, 10 mmol) and Triethylamine (1.7 mL, 12 mmol) to Anhydrous DCM (30 mL). Cool to 0 °C in an ice bath.

  • Addition: Dissolve 4-acetamidobenzenesulfonyl chloride (2.33 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 20 minutes.

    • Note: Keep T < 5 °C to prevent side reactions.

  • Reaction: Remove ice bath. Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Wash organic layer with 1M HCl (2 x 20 mL) to remove TEA and unreacted azepane. Wash with Brine. Dry over Na2SO4.[4] Concentrate to yield Intermediate A (White/Off-white solid).

Step 2: Hydrolysis (Deprotection)
  • Dissolution: Dissolve Intermediate A in Ethanol (20 mL).

  • Acidification: Add 6M HCl (10 mL).

  • Reflux: Heat to reflux (approx. 80–90 °C) for 6 hours.

  • Isolation: Cool to RT. Neutralize with 10% NaOH solution until pH ~10. A precipitate should form.

    • If oil forms: Extract with DCM, dry, and concentrate. Recrystallize from Ethanol/Water.

Visual Troubleshooting Logic

Use this flow to diagnose yield issues immediately.

Troubleshooting Start Problem: Low Yield or Impure Product CheckTLC Analyze TLC of Coupling Step Start->CheckTLC SM_Left Sulfonyl Chloride Spot Remains? CheckTLC->SM_Left Yes Hydrolysis Spot at Baseline (Sulfonic Acid)? CheckTLC->Hydrolysis Yes Deprotect Coupling Good, but Deprotection Yield Low? CheckTLC->Deprotect No (Coupling OK) Action_Cat Action: Add DMAP catalyst Increase Rxn Time SM_Left->Action_Cat Action_Dry Action: Reagent Wet? Recrystallize Sulfonyl Chloride Use Anhydrous Solvent Hydrolysis->Action_Dry Action_Solubility Action: Check Solubility in Acid Add more Ethanol Switch to Route B (Nitro) Deprotect->Action_Solubility

Figure 2: Decision tree for diagnosing synthetic failures in real-time.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: While classic sulfanilamide synthesis often uses water/acetone mixtures, we advise against it for the azepane derivative. Azepane is less water-soluble than ammonia, leading to poor phase mixing and slower reaction rates, which allows the sulfonyl chloride to hydrolyze before coupling. Use anhydrous DCM or THF for >85% yields.

Q: Why use the Acetamide route instead of reacting sulfanilyl chloride directly? A: "Sulfanilyl chloride" (4-aminobenzenesulfonyl chloride) is unstable and polymerizes because it contains both a nucleophile (amine) and an electrophile (sulfonyl chloride) on the same molecule. It must be protected (Acetamide) or masked (Nitro) during the coupling step.

Q: My product is purple/pink. Is it ruined? A: Anilines oxidize easily in air to form colored impurities (quinone imines). This is often trace surface oxidation. Recrystallize from ethanol with a pinch of activated charcoal to remove the color. Store the final product under inert gas in the dark.

References

  • General Sulfonamide Synthesis: Mondal, S., et al. "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies." Journal of Chemistry, 2015. Link

  • Precursor Preparation (4-Acetamidobenzenesulfonyl chloride): "Synthesis of 4-Acetamidobenzenesulfonyl chloride." PrepChem, accessed 2024. Link

  • Nitro Reduction Strategies: Gholinejad, M., et al. "Efficient reduction of nitro compounds... by Pd(ii)-polysalophen." RSC Advances, 2021. Link

  • Azepane Nucleophilicity & Sterics: Renfrew, A., et al. "Stereoselective and regioselective synthesis of azepane derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Troubleshooting Nucleophilicity: "Nucleophilicity Trends of Amines." Master Organic Chemistry, 2018. Link

Sources

Optimization

Technical Support Center: 4-(Azepan-1-ylsulfonyl)aniline Synthesis &amp; Purity Control

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Common Byproducts & Impurity Profiles[1] Executive Summary & Molecule Profile Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Common Byproducts & Impurity Profiles[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(Azepan-1-ylsulfonyl)aniline . This compound is a critical building block, often utilized in the development of 5-HT6 antagonists, carbonic anhydrase inhibitors, and other sulfonamide-based pharmacophores.[1]

The "aniline tail" is the reactive handle for further derivatization, but its generation is fraught with specific impurity risks. This guide treats the synthesis not just as a recipe, but as a system of competing kinetics.

Target Molecule Data
  • IUPAC Name: 4-(Azepan-1-ylsulfonyl)aniline[1]

  • Key Functionality: Primary Aniline (Nucleophile), Sulfonamide (Stable Linker), Azepane (Lipophilic Tail).[1]

  • Critical Failure Points: Incomplete reduction of nitro-precursors, hydrolysis of sulfonyl chloride starting materials, and oxidative dimerization.[1]

Module 1: The "Upstream" Impurities (Coupling Phase)

Before you even generate the aniline, you must form the sulfonamide bond. This is typically achieved by reacting Azepane with 4-Nitrobenzenesulfonyl chloride (Route A) or N-Acetylsulfanilyl chloride (Route B).[1]

Issue: The Hydrolytic Competitor

Symptom: LC-MS shows a large peak at [M-35] relative to the sulfonyl chloride, or a highly polar peak near the solvent front.[1] Diagnosis: 4-Nitrobenzenesulfonic acid (or the acetamidobenzenesulfonic acid).[1]

The Mechanism: Sulfonyl chlorides are "hard" electrophiles.[1] While azepane is a strong nucleophile, water is often present in trace amounts in solvents or the amine itself.[1] If the reaction is too slow or the base (e.g., Triethylamine) is wet, water attacks the sulfur center.

Troubleshooting Protocol:

  • Reagent Quality: Sulfonyl chlorides degrade on the shelf.[1] If your starting material is a "wet solid" rather than a crisp powder, recrystallize from dry CHCl₃/Hexane.[1]

  • Base Switch: Switch from inorganic bases (Na₂CO₃/H₂O) to organic bases (Pyridine or TEA) in anhydrous DCM or THF.[1]

  • Order of Addition: Add the sulfonyl chloride as a solution dropwise to the amine/base mixture at 0°C. This keeps the local concentration of the electrophile low, favoring the faster amine attack over background hydrolysis.

Module 2: The "Downstream" Impurities (Aniline Generation)

This is where 90% of purity issues arise.[1] You are exposing a latent amine.[1] The specific byproducts depend entirely on your starting material.

Scenario A: The Nitro-Reduction Route (From 4-Nitrobenzenesulfonyl chloride)

Process: Reduction using H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.[1]

The "Villain": Azo & Azoxy Dimers Symptom: The product is colored (orange/red) despite being an aniline (should be off-white/tan).[1] LC-MS shows a dimer mass [2M-2] or [2M+14].[1]

Causality: Reduction of a nitro group is stepwise:



If the reduction stalls or the pH is incorrect, the Nitroso  intermediate reacts with the Hydroxylamine  intermediate to form an Azoxy  dimer, which reduces to an Azo  dimer.[1]

Corrective Action:

  • Avoid Acidic Metals: If using Fe or Sn, ensure pH is buffered (NH₄Cl).[1] Acidic conditions promote condensation.[1]

  • Catalytic Hydrogenation: Ensure high pressure (40-60 psi) and fresh catalyst.[1] Old Pd/C leads to "stalled" intermediates.[1]

Scenario B: The Acetamide Hydrolysis Route (From N-Acetylsulfanilyl chloride)

Process: Acidic (HCl) or Basic (NaOH) hydrolysis.[1]

The "Villain": The "Stubborn" Acetyl Symptom: LC-MS shows a peak at M+42.[1] Diagnosis: Incomplete deprotection (N-Acetyl-4-(azepan-1-ylsulfonyl)aniline).[1]

Causality: The sulfonamide group is electron-withdrawing, pulling density from the aromatic ring.[1] However, the acetamide is para to it.[1] The sulfonamide makes the ring electron-deficient, which paradoxically can stabilize the amide bond against acid hydrolysis compared to a standard acetanilide.[1]

Corrective Action:

  • Thermodynamic Push: Reflux is non-negotiable. 60°C is often insufficient.[1]

  • Solvent: Use Ethanol/HCl (6M) rather than water/HCl to improve solubility of the lipophilic azepane tail, ensuring the reactant is actually in the acidic phase.

Visualization: Synthesis Logic & Impurity Origins

The following diagram maps the two primary synthetic routes and the specific entry points for common impurities.

G Start_Nitro 4-Nitrobenzenesulfonyl Chloride Inter_Nitro Intermediate: 4-Nitro-sulfonamide Start_Nitro->Inter_Nitro Coupling Impurity_Hydrolysis Impurity: Sulfonic Acid (Hydrolysis) Start_Nitro->Impurity_Hydrolysis Wet Solvents Start_Acetyl N-Acetylsulfanilyl Chloride Inter_Acetyl Intermediate: N-Acetyl-sulfonamide Start_Acetyl->Inter_Acetyl Coupling Start_Acetyl->Impurity_Hydrolysis Wet Solvents Azepane Azepane (Reagent) Azepane->Inter_Nitro Azepane->Inter_Acetyl Step_Red Reduction (H2/Pd or Fe) Inter_Nitro->Step_Red Step_Hyd Hydrolysis (HCl/Heat) Inter_Acetyl->Step_Hyd Target TARGET: 4-(Azepan-1-ylsulfonyl)aniline Step_Red->Target Impurity_Azo Impurity: Azo/Azoxy Dimers (Colored) Step_Red->Impurity_Azo Incomplete Reduction Step_Hyd->Target Impurity_Acetyl Impurity: Residual Acetyl (M+42) Step_Hyd->Impurity_Acetyl Incomplete Deprotection

Figure 1: Synthetic pathways (Blue) leading to the Target (Green) vs. specific impurity generation points (Red).[1]

Analytical Reference Table

Use this table to identify peaks in your HPLC/LC-MS traces. Note: Relative Retention Time (RRT) is estimated based on a standard C18 Reverse Phase column (Water/ACN gradient).[1]

ComponentIdentityRRT (Approx)Mass ShiftNotes
Target 4-(Azepan-1-ylsulfonyl)aniline1.00M (Parent)Major peak.[1]
Impurity A 4-Nitrobenzenesulfonic acid0.2 - 0.3N/A (Anionic)Very polar.[1] Often washes out in void volume.[1]
Impurity B 4-Nitro-intermediate1.25M+30Precursor (if using Route A).[1]
Impurity C N-Acetyl-intermediate1.15M+42Precursor (if using Route B).[1]
Impurity D Azo Dimer1.6 - 1.82M-2Highly non-polar.[1] Bright orange/red color.[1]
Impurity E Sulfonamide Hydrolysis0.4M-AzepaneRare.[1] Requires extreme acid/heat.[1]

Standardized Protocol: Synthesis & Purification

Objective: Synthesis of 4-(Azepan-1-ylsulfonyl)aniline via the Nitro Route (most common for avoiding acetyl impurities).[1]

Step 1: Sulfonylation (Coupling)[1]
  • Dissolve 1.0 eq of 4-nitrobenzenesulfonyl chloride in anhydrous DCM (Concentration: 0.5 M).

  • Cool to 0°C under Nitrogen.

  • Add 1.2 eq of Triethylamine (TEA).

  • Add 1.1 eq of Azepane dropwise over 20 minutes.

    • Why? Controls exotherm and prevents local concentration spikes that favor side reactions.[1]

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (removes excess azepane/TEA), then Brine. Dry over MgSO₄.[1]

Step 2: Reduction (The Critical Step)
  • Dissolve the nitro-intermediate in Methanol (0.2 M).

  • Add 10 wt% Pd/C catalyst (wet support is safer).

  • Purge with Hydrogen (balloon is usually sufficient, but Parr shaker at 30 psi is preferred to prevent azo formation).

  • Monitor: Check LC-MS after 2 hours.

    • Checkpoint: If you see M-16 (Nitroso) or M+14 (Azoxy), increase agitation and H₂ pressure immediately.[1]

  • Filter through Celite (Caution: Pd/C is pyrophoric).[1]

  • Concentrate to obtain the off-white solid.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Q1 Is the product colored (Red/Orange)? Start->Q1 Q2 Is there a peak at M+42? Q1->Q2 No Azo Azo Dimer Impurity. Recrystallize from EtOH. Check Reduction conditions. Q1->Azo Yes Q3 Is yield low (<50%)? Q2->Q3 No Acetyl Incomplete Hydrolysis. Return to reflux with stronger acid (6M HCl). Q2->Acetyl Yes Hydrolysis Sulfonyl Chloride Hydrolysis. Dry your solvents. Check SM quality. Q3->Hydrolysis Yes

Figure 2: Rapid diagnostic flow for impurity identification.[1]

References

  • Synthesis of Sulfonamides: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][2][3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link[1]

  • Nitro Reduction Mechanisms: Gowda, D. C., & Mahesh, B. (2002).[1] Catalytic transfer hydrogenation of nitro compounds to amines.[1][5] Synthetic Communications, 32(15), 2275-2282.[1] Link[1]

  • Azepane Derivatives in Medicinal Chemistry: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Acetyl deprotection conditions). Link[1]

  • Byproduct Identification: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for Azo coupling mechanisms). Link[1]

Sources

Troubleshooting

Minimizing side reactions in sulfonamide synthesis from anilines

Current Status: Online | Specialist: Senior Application Scientist Ticket Topic: Minimizing Side Reactions in Sulfonamide Synthesis from Anilines Introduction: The Chemo-Selectivity Challenge Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket Topic: Minimizing Side Reactions in Sulfonamide Synthesis from Anilines

Introduction: The Chemo-Selectivity Challenge

Welcome to the technical support hub for sulfonamide synthesis. While the reaction between an aniline and a sulfonyl chloride (


) appears straightforward, it is plagued by competitive pathways that degrade yield and purity.

This guide moves beyond basic recipes to address the kinetic and thermodynamic bottlenecks of the reaction. We focus on three critical failure modes:

  • Bis-sulfonylation: The formation of disulfonimides (

    
    ).
    
  • Hydrolysis: The degradation of the electrophile to sulfonic acid.

  • Electronic Deactivation: Poor nucleophilicity of electron-deficient anilines.

Troubleshooting Module: Bis-Sulfonylation (The "Double-Dip" Error)

User Question:

"I am reacting 1 equivalent of aniline with 1.1 equivalents of tosyl chloride. Why is my major product the bis-sulfonylated species, leaving unreacted aniline?"

Technical Diagnosis:

This is a classic issue of competitive acidity .

  • The Mechanism: The primary sulfonamide product (

    
    ) is significantly more acidic (
    
    
    
    ) than the starting aniline (
    
    
    ).
  • The Trap: In the presence of a base (like Triethylamine or excess aniline), the newly formed sulfonamide is rapidly deprotonated to form the sulfonamide anion (

    
    ).
    
  • The Result: This anion is a potent nucleophile that competes with the neutral aniline for the remaining sulfonyl chloride, leading to the disulfonimide side product.

Protocol: Preventing Bis-Sulfonylation

To force mono-sulfonylation, you must suppress the formation of the sulfonamide anion or reduce its kinetic encounter rate with the electrophile.

ParameterRecommendationScientific Rationale
Stoichiometry 1:1 or slight excess of Aniline Never use excess sulfonyl chloride with primary amines. If the electrophile is in excess, the thermodynamic sink is the bis-product.
Solvent System DCM or MeCN (Avoid DMF) Polar aprotic solvents like DMF stabilize the sulfonamide anion, increasing its nucleophilicity. DCM suppresses this ionization.
Base Selection Pyridine (Solvent/Base) Unlike Triethylamine (

), Pyridine is a weaker base (

). It effectively scavenges HCl but is less likely to fully deprotonate the sulfonamide product, keeping it neutral and unreactive.
Addition Mode Reverse Addition Add the Sulfonyl Chloride dropwise to the Aniline solution. This ensures the concentration of electrophile is always low relative to the nucleophile (aniline), statistically favoring mono-substitution.

Troubleshooting Module: Reagent Hydrolysis (The "Wet" Error)

User Question:

"My TLC shows the sulfonyl chloride is gone, but I only isolated starting aniline and sulfonic acid. What happened?"

Technical Diagnosis:

Sulfonyl chlorides are moisture-sensitive electrophiles. Hydrolysis follows an


-like mechanism involving a trigonal bipyramidal transition state.[1][2] The rate of hydrolysis is heavily influenced by the substituents on the sulfonyl ring.
Hydrolysis Susceptibility Table

Data derived from kinetic studies in aqueous organic solvents.

Sulfonyl Chloride SubstituentRelative Hydrolysis RateStability Note
4-Nitro (Electron Withdrawing)High Highly electrophilic; hydrolyzes rapidly in ambient moisture. Requires strictly anhydrous conditions.
4-Methyl (Tosyl) Moderate Standard stability. Can tolerate brief air exposure.
2,4,6-Triisopropyl (Steric Bulk)Low Sterically shielded sulfur center resists nucleophilic attack by water.
Protocol: Reagent Rescue
  • The "Check-First" Rule: Before starting, dissolve a small amount of your sulfonyl chloride in

    
    . If the proton NMR shows a broad singlet at ~10-12 ppm (sulfonic acid proton) or shifted aromatic peaks, recrystallize or distill the reagent.
    
  • Water Scavenging: If strictly dry solvents are unavailable, add Trimethylsilyl chloride (TMSCl) (0.1 eq) to the reaction mixture. It acts as a sacrificial scavenger for trace water.

Troubleshooting Module: Unreactive Anilines (Electronic Deactivation)

User Question:

"I am trying to sulfonylate 4-nitroaniline, but the reaction stalls even with heating. How do I push it to completion?"

Technical Diagnosis:

Electron-withdrawing groups (EWGs) on the aniline reduce the electron density at the nitrogen, making it a poor nucleophile. Standard bases (Pyridine/Et3N) are insufficient because they only act as acid scavengers, not catalysts.

Solution: Nucleophilic Catalysis (DMAP)

You must activate the electrophile rather than the nucleophile.

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[3]

  • Mechanism: DMAP attacks the sulfonyl chloride to form a Sulfonyl-Pyridinium salt. This intermediate is positively charged and significantly more electrophilic than the neutral sulfonyl chloride, allowing even weak nucleophiles (like nitroaniline) to attack.

Visualizing the Pathways

Diagram 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates the bifurcation point where bis-sulfonylation occurs and how DMAP catalysis bypasses the kinetic barrier.

SulfonylationPathways Start Aniline + ArSO2Cl Intermediate Tetrahedral Intermediate Start->Intermediate Slow Attack DMAP_Path DMAP Catalysis (Sulfonyl-Pyridinium) Start->DMAP_Path Add DMAP Product Sulfonamide (Mono-Product) Intermediate->Product -HCl Deprotonation Anion Formation (Base Mediated) Product->Deprotonation Excess Base (pKa ~10) SideProduct Bis-Sulfonamide (Side Reaction) Deprotonation->SideProduct + ArSO2Cl (Fast) DMAP_Path->Product Fast Transfer

Caption: Kinetic pathways showing the "Danger Zone" of anion formation leading to bis-sulfonylation (Red) and the catalytic bypass using DMAP (Green).

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to diagnose low yields.

TroubleshootingFlow Start Issue: Low Yield / Impure Product CheckTLC 1. Check TLC/LCMS Start->CheckTLC SM_Remains Starting Aniline Persists? CheckTLC->SM_Remains SC_Gone Sulfonyl Chloride Consumed? CheckTLC->SC_Gone AddDMAP Action: Add 10 mol% DMAP (Activate Electrophile) SM_Remains->AddDMAP Yes (EWG present) Heat Action: Increase Temp (Reflux in DCE) SM_Remains->Heat Yes (Steric hindrance) Hydrolysis Diagnosis: Hydrolysis (Check solvent dryness) SC_Gone->Hydrolysis Product = Sulfonic Acid BisForm Diagnosis: Bis-Sulfonylation (Check stoichiometry) SC_Gone->BisForm Product = Disulfonimide FixBis Action: Use Pyridine as solvent Add ArSO2Cl slowly BisForm->FixBis

Caption: Decision tree for diagnosing reaction failures based on TLC/LCMS evidence.

References & Authority

  • Mechanistic Insight on Sulfonylation:

    • Chemoselective Sulfonylation:[4] Detailed studies on the competition between primary and secondary amines and the role of base strength.

    • Source:J. Org.[5][6] Chem.2021 , 86, 2621-2631.[6] Link

  • DMAP Catalysis:

    • Nucleophilic Catalysis Mechanism: Explains the formation of the N-acyl/sulfonyl pyridinium intermediate which lowers activation energy.

    • Source:Organic Letters2013 , 15, 6286. Link

  • Hydrolysis Kinetics:

    • Sulfonyl Chloride Stability: Kinetic data on the hydrolysis rates of substituted benzenesulfonyl chlorides in aqueous media.

    • Source:Can. J. Chem.1971 , 49, 1441.[2] Link

  • General Synthetic Protocols:

    • Practical Guides: Standard operating procedures for sulfonamide formation.

    • Source:Organic Process Research & Development (ACS Publications). Link

Sources

Optimization

Troubleshooting low yield in Suzuki coupling with sulfonamide anilines

Ticket #409: Low Yields / Catalyst Deactivation Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Diagnostic & Triage User Issue: "I am attempting a Suzuki-Miyaura coupling involving a sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Low Yields / Catalyst Deactivation Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic & Triage

User Issue: "I am attempting a Suzuki-Miyaura coupling involving a sulfonamide-bearing aniline. Yields are consistently low (<20%), and I observe significant starting material remaining or rapid consumption of the boronic acid without product formation."

Root Cause Analysis: Sulfonamide anilines present a "double threat" to Palladium catalysis:

  • Catalyst Poisoning (N-Coordination): Both the free aniline (

    
    ) and the sulfonamide nitrogen (
    
    
    
    ) are Lewis basic. They can displace phosphine ligands and coordinate tightly to the Pd(II) center, forming an inactive "off-cycle" resting state.
  • Base Consumption (Acidity): The sulfonamide proton is acidic (

    
    ). Standard base equivalents (2.0 equiv) are often insufficient because the substrate itself consumes base, halting the transmetallation step.
    
  • Protodeboronation: If the aniline moiety is on the boronic acid partner, the electron-rich nature of the ring accelerates protodeboronation, destroying the nucleophile before it can couple.

Troubleshooting Logic Flow

Use the following decision tree to identify your specific failure mode before altering your protocol.

SuzukiTroubleshooting Start Diagnostic: Analyze Reaction Mixture (LCMS) Q1 Is the Aryl Halide consumed? Start->Q1 HalideRemains Issue: Catalyst Deactivation Q1->HalideRemains No (SM remains) Q2 Is the Boronic Acid consumed? Q1->Q2 Yes Sol1 Fix: Switch to Precatalyst (Pd-G4) Use Bulky Ligand (XPhos/SPhos) HalideRemains->Sol1 BoronGone Issue: Protodeboronation Q2->BoronGone Yes (Rapidly) BoronRemains Issue: Stalled Transmetallation Q2->BoronRemains No (Boron intact) Sol2 Fix: Use MIDA Boronate or Potassium Trifluoroborate (-BF3K) BoronGone->Sol2 Sol3 Fix: Increase Base (3-4 equiv) or Switch to Cs2CO3 / K3PO4 BoronRemains->Sol3

Caption: Diagnostic logic for identifying the specific failure mode in Suzuki couplings based on substrate consumption.

Technical Solutions & FAQs
Category A: Catalyst & Ligand Selection

Q: My reaction turns black immediately, or stays pale yellow with no conversion. Is my catalyst dead? A: Likely, yes. Simple Pd sources like


 or 

are easily poisoned by sulfonamide nitrogens. The amine binds to the open coordination site on the palladium, preventing the oxidative addition of the aryl halide.

The Fix: Use Buchwald G3/G4 Precatalysts. Do not rely on in-situ catalyst generation. Use a pre-formed precatalyst like XPhos Pd G4 or SPhos Pd G4 .

  • Why? These precatalysts contain the active Pd(0) species protected by a bulky ligand. Upon heating, they release the active species rapidly. The bulky biaryl phosphine ligands (XPhos, SPhos) create a steric "wall" that physically blocks the sulfonamide nitrogen from binding to the Pd center, while still allowing the smaller aryl halide to react.

Recommended CatalystSubstrate TypeMechanism of Action
XPhos Pd G4 General PurposeExcellent for sulfonamides; steric bulk prevents N-coordination.
SPhos Pd G4 Sterically HinderedHigh activity; good if the sulfonamide is ortho-substituted.
Pd-PEPPSI-IPr Difficult HeterocyclesNHC ligand binds extremely tightly to Pd, preventing displacement by amines.

Reference: Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts."[1] Acc. Chem. Res. 2008, 41, 11, 1461–1473. [1]

Category B: Base & Stoichiometry

Q: I used the standard 2.0 equivalents of carbonate base, but the reaction stalled at 50% conversion. Why? A: You have run out of base. The sulfonamide


 is acidic (

).
  • The first equivalent of base deprotonates the sulfonamide to form the sulfonamidate anion.

  • The boronic acid requires a separate equivalent of base to form the boronate species (

    
    ) necessary for transmetallation.
    
  • If you only add 2.0 equiv, the equilibrium does not favor the active boronate species sufficiently.

The Fix: Adjust Stoichiometry.

  • Minimum Base: 3.5 to 4.0 equivalents.

  • Base Selection: Switch from weak bases (

    
    ) to stronger, more soluble bases like 
    
    
    
    or
    
    
    . Cesium is particularly effective ("The Cesium Effect") in improving solubility in organic solvents like Dioxane or DMF.
Category C: Boron Stability (Protodeboronation) [2][3]

Q: The aryl halide is untouched, but my boronic acid has completely disappeared from the LCMS. Where did it go? A: It underwent protodeboronation .[4] The


 bond was cleaved and replaced by a 

bond. This is common with amino-substituted aryl boronic acids because the electron-donating amine destabilizes the

bond.

The Fix: Switch Boron Species. Stop using free boronic acids. Switch to a slow-release or protected boron source.

  • MIDA Boronates: These slowly hydrolyze to release the active boronic acid, keeping the concentration low and preventing side reactions.

  • Potassium Trifluoroborates (

    
    ):  These are air-stable and robust. They require a specific hydrolysis step (often aided by the water in the solvent) but are far more resistant to protodeboronation than free acids.
    

Reference: Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroborates." Acc. Chem. Res. 2007, 40, 4, 275–286. [2]

Optimized Protocols
Protocol A: The "Best Bet" Screen (High Success Rate)

Use this protocol for initial troubleshooting of sulfonamide substrates.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (4.0 equiv) - Crucial excess
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 80°C - 100°C

Step-by-Step:

  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.5 equiv),

    
     (4.0 equiv), and XPhos Pd G4 (0.03 equiv).
    
  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

    
    ). Note: Oxygen promotes homocoupling and catalyst death.
    
  • Add Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Heat: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 1 hour. If SM remains but catalyst is active (no palladium black), increase temp to 100°C.

Protocol B: The "Anhydrous" Rescue (For Severe Protodeboronation)

Use this if Protocol A results in loss of boronic acid.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: CsF (3.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Anhydrous THF or Toluene (No water added)

  • Substrate: Use MIDA Boronate or Pinacol Ester (Not free acid)

Step-by-Step:

  • Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), CsF (3.0 equiv), and Pd-PEPPSI-IPr (0.02 equiv) in a glovebox or under strict inert atmosphere.

  • Add anhydrous THF.

  • Heat to 60°C. The fluoride activates the MIDA/Pinacol species without the need for bulk water, minimizing the hydrolytic pathway that leads to protodeboronation.

References
  • Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts Source: Accounts of Chemical Research URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroborates Source: Accounts of Chemical Research URL:[Link]

  • Protodeboronation of Arylboronic Acids Source: Journal of Organic Chemistry (Mechanism discussion) URL:[Link]

  • Organotransition Metal Chemistry: From Bonding to Catalysis (Standard Text for Pd Cycle) Source: Hartwig, J. F. University Science Books.

Sources

Troubleshooting

Improving solubility of 4-(Azepan-1-ylsulfonyl)aniline for reactions

Technical Support Center: Solubility Optimization for 4-(Azepan-1-ylsulfonyl)aniline Executive Summary & Molecule Profile 4-(Azepan-1-ylsulfonyl)aniline is a specialized building block frequently used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-(Azepan-1-ylsulfonyl)aniline

Executive Summary & Molecule Profile

4-(Azepan-1-ylsulfonyl)aniline is a specialized building block frequently used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents.[] Its structure comprises a polar sulfonyl-aniline core coupled with a lipophilic azepane (homopiperidine) ring.[]

  • Chemical Nature: Amphiphilic sulfonamide.[]

  • Key Challenge: The molecule exhibits "solubility gaps." The rigid sulfonyl core promotes crystallinity (high lattice energy), while the lipophilic azepane ring reduces solubility in purely aqueous media. Conversely, the polar sulfonamide moiety can limit solubility in highly non-polar solvents like hexanes.

  • Critical Distinction: Unlike primary sulfonamides (

    
    ), the nitrogen in the azepane ring is fully substituted.[] It lacks an acidic proton.  Therefore, using bases (e.g., NaOH) will not form a water-soluble sulfonamide salt.[] Solubility must be achieved through solvent selection, not deprotonation.[]
    

Solvent Compatibility Matrix

Use this matrix to select the optimal solvent system based on your experimental goal.

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP, DMAc Excellent (>100 mg/mL)Ideal for

reactions, cross-couplings (Suzuki/Buchwald), and stock solutions.[]
Chlorinated DCM, Chloroform, DCE Good (20–50 mg/mL)Preferred for acylation, reductive amination, and work-up extractions.[]
Polar Protic Methanol, Ethanol Moderate (Heating required)Suitable for recrystallization.[] Often requires temperatures >40°C for high concentrations.[]
Ethers THF, 2-MeTHF, Dioxane Good Excellent for Grignard reactions or reductions; often used as a co-solvent with water.[]
Non-Polar Hexanes, Heptane Poor (<1 mg/mL)Use only as an anti-solvent to induce precipitation during purification.[]
Aqueous Water (pH 7) Insoluble Not suitable for reaction media unless using surfactants or phase-transfer catalysts.[]

Technical Insight: For reactions requiring high temperatures (>100°C), NMP (N-Methyl-2-pyrrolidone) is superior to DMF due to its higher boiling point and thermal stability, preventing the formation of dimethylamine impurities that can occur with DMF decomposition.[]

Troubleshooting Guide (Q&A)

Scenario A: "My starting material precipitates immediately upon adding the reagent."

Q: Why is this happening? A: This is likely a "solubility crash" caused by a change in polarity.[] If you dissolve the aniline in a minimal amount of DCM and add a non-polar reagent (or a reagent dissolved in hexanes), the overall solvent polarity drops below the threshold required to solvate the sulfonyl group.

Troubleshooting Protocol:

  • Switch to a "Bridge Solvent": Use THF or Dioxane .[] These ethers have intermediate polarity and miscibility with both organic reagents and aqueous bases.[]

  • Increase Dilution: High concentrations (>0.5 M) often exceed the saturation limit during transient mixing phases.[] Dilute to 0.1–0.2 M.[]

  • Sonication: If the precipitate is kinetic (amorphous), sonicate for 5 minutes at 30°C to redissolve.

Scenario B: "I need to run an aqueous coupling reaction, but the aniline floats on top."

Q: Can I use acid to dissolve it? A: NO. While adding HCl would protonate the aniline amine (


) and dissolve it, this deactivates  the nucleophile.[] The protonated ammonium species cannot attack electrophiles.

Correct Approach (The Co-Solvent System): Use a biphasic system or a water-miscible organic solvent.[]

  • Option 1 (Homogeneous): Use a 1:1 mixture of Water:Acetonitrile or Water:THF .[]

  • Option 2 (Phase Transfer): If the reaction must be biphasic (e.g., DCM/Water), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol%. This shuttles the reagents across the interface.

Scenario C: "The product oils out during recrystallization."

Q: How do I get a solid powder? A: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing, usually because the temperature is above the melting point of the solvated species or the anti-solvent was added too fast.

Recrystallization Protocol:

  • Dissolve the crude material in hot Ethanol (or Isopropanol).

  • Allow it to cool slowly to room temperature with stirring.

  • Add Water dropwise (as the anti-solvent) only until a persistent turbidity appears.[]

  • Seed the mixture: Add a tiny crystal of pure product if available, or scratch the glass wall to induce nucleation.

  • Cool to 0°C.

Solubility Optimization Workflow

The following diagram illustrates the decision logic for selecting the correct solvent system based on the reaction type and solubility behavior.

SolubilityOptimization Start Start: 4-(Azepan-1-ylsulfonyl)aniline Goal Define Experimental Goal Start->Goal Reaction Chemical Reaction Goal->Reaction Purification Purification / Workup Goal->Purification ReactionType Select Reaction Type Reaction->ReactionType Issue Solubility Issue? Purification->Issue Nucleophilic Nucleophilic Attack (Acylation, Alkylation) ReactionType->Nucleophilic Standard CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) ReactionType->CrossCoupling High Temp Biphasic Aqueous/Organic Mix ReactionType->Biphasic Inorganic Reagents Solvent1 Use DCM or THF (Add Base: TEA/DIPEA) Nucleophilic->Solvent1 Solvent2 Use Dioxane, DMF, or Toluene (Requires Heating) CrossCoupling->Solvent2 Solvent3 Use DCM + PTC (Tetrabutylammonium bromide) Biphasic->Solvent3 Precipitation Precipitation? Issue->Precipitation Yes Oiling Oiling Out? Issue->Oiling Yes Fix1 Add Co-solvent (DMF/DMAc) or Increase Temp Precipitation->Fix1 Fix2 Switch Anti-solvent (Use Heptane instead of Water) Oiling->Fix2

Caption: Decision Logic for Solvent Selection and Troubleshooting based on Reaction Type.

Advanced Experimental Protocols

Protocol 1: High-Throughput Solubility Screening

Use this to determine the exact solubility limit for your specific batch.

  • Preparation: Weigh 10 mg of 4-(Azepan-1-ylsulfonyl)aniline into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials: Methanol, Acetonitrile, THF, Toluene, DCM.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[][2]

    • Cloudy/Solid Remains: Add another 100 µL (Total 200 µL). Vortex.

    • Repeat until dissolved or volume reaches 1 mL (<10 mg/mL).[]

  • Heat Challenge: If insoluble at room temperature, heat to 50°C. If it dissolves, the solvent is suitable for reflux reactions.[]

Protocol 2: Preventing Catalyst Poisoning in Pd-Couplings

Sulfonamides can coordinate to Palladium, poisoning the catalyst.[] Solubility is key to preventing this aggregation.

  • Degassing: Dissolve the aniline in 1,4-Dioxane or Toluene/t-BuOH (4:1) . Sparge with Argon for 15 minutes.

  • Pre-heating: Heat the solvent mixture to 60°C before adding the catalyst. This ensures the aniline is fully solvated and prevents it from precipitating onto the catalyst surface.

  • Base Selection: Use Cs2CO3 (Cesium Carbonate) instead of K2CO3.[] Cesium salts have better solubility in organic solvents, maintaining a homogeneous reaction profile.[]

References

  • Structural Analogs & Reactivity

    • Synthesis and kinase inhibitory activity of imidazo[1,2-b]pyridazine derivatives.[][3] (Describes reaction conditions for 4-(pyrrolidin-1-ylsulfonyl)aniline, a close structural analog).

    • Source: []

  • Sulfonamide Solubility Principles

    • Solubility of sulfonamide antibiotics and intermediates in organic solvents. (General principles of sulfonamide solubility in polar aprotic vs. protic solvents).
    • Source:

  • Nucleophilic Substitution Guidelines

    • Amines as Nucleophiles: Reaction conditions and solvent effects.
    • Source: []

Sources

Optimization

Technical Support Center: Stability &amp; Synthesis of 4-(Azepan-1-ylsulfonyl)aniline

[1] Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling aromatic amines, sulfonyl chlorides, and pressurized hydrogenation systems must be observed.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling aromatic amines, sulfonyl chlorides, and pressurized hydrogenation systems must be observed.

Executive Summary & Molecule Profile

Target Molecule: 4-(Azepan-1-ylsulfonyl)aniline Primary Instability Vector: Oxidative decomposition of the electron-rich aniline moiety.[1]

While the sulfonamide linkage (


) is chemically robust and the azepane ring is generally stable under standard conditions, the free aniline (

) at the para-position is highly susceptible to photo-oxidation and auto-oxidation .[1] This results in the formation of "black tar" impurities (azo compounds, quinone imines, and polymers), particularly when the compound is stored as a free base in solution or on silica gel.[1]

This guide provides a self-validating workflow to synthesize, purify, and stabilize this specific scaffold.

Synthesis Workflow & Critical Control Points (CCPs)

The most reliable route involves the coupling of 4-nitrobenzenesulfonyl chloride with azepane, followed by the selective reduction of the nitro group.[1]

Visual Logic: Synthesis vs. Degradation Pathways

SynthesisPath Precursor 4-Nitrobenzenesulfonyl chloride + Azepane Intermediate 4-(Azepan-1-ylsulfonyl) -1-nitrobenzene Precursor->Intermediate Sulfonylation (Base/DCM) Product 4-(Azepan-1-ylsulfonyl) aniline (Target) Intermediate->Product Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Hydroxylamine Hydroxylamine Intermediate [INCOMPLETE REDUCTION] Intermediate->Hydroxylamine Stalled Reduction Oxidation Oxidized Impurities (Azo dimers, Quinones) [DARK BROWN/BLACK] Product->Oxidation Air/Light Exposure (Storage as Free Base) Hydroxylamine->Product Extended Time

Caption: Figure 1. The "Happy Path" (Green/Blue) vs. Degradation Vectors (Red).[1] The primary stability risk occurs post-reduction.[1]

Troubleshooting Guide

Issue 1: Product turns dark brown/black during workup or storage.

Diagnosis: Oxidative decomposition of the free aniline.[1] Mechanism: Electron-rich anilines form radical cations in the presence of oxygen and light, leading to polymerization (polyanilines) or dimerization (azo linkages).[1]

Step Corrective Protocol Technical Rationale
Workup Degas all solvents used in extraction/column chromatography. Use

or Argon sparging.[1][2]
Removes dissolved

that acts as the radical initiator.[1]
Purification Add 1% Triethylamine (TEA) to the eluent if using silica gel.[1]Silica is slightly acidic (

).[1] Acidic surfaces catalyze aniline oxidation.[1][2] TEA neutralizes active sites.[1][2]
Storage Convert to HCl Salt immediately. Dissolve free base in Et2O/Dioxane and add 4M HCl in Dioxane. Filter the precipitate.[1][3]The anilinium salt (

) is electron-poor and resistant to oxidation.[1] This is the only reliable long-term storage form.[1]
Issue 2: "Sticky" impurities and low yield during Nitro Reduction.

Diagnosis: Formation of Hydroxylamine intermediate (


) or Azoxy dimers.
Context:  Common when using 

if the reaction is stopped too early or catalyst poisoning occurs (sulfur in the molecule can sometimes poison Pd, though sulfonamides are usually safe).[1]

Protocol Adjustment (Choose Method B for robustness):

  • Method A (Catalytic Hydrogenation):

    • Risk:[1] Sulfur poisoning of Pd catalyst.[1]

    • Fix: Increase catalyst loading to 10 mol%. Use 50 psi

      
      . Monitor via LCMS for the 
      
      
      
      peak (Hydroxylamine).[1]
  • Method B (Iron-Mediated - Recommended):

    • Reagents: Iron powder (Fe), Ammonium Chloride (

      
      ), EtOH/Water (4:1).[1]
      
    • Procedure: Reflux for 2 hours.[1][2]

    • Why: Iron reduction is highly selective for Nitro

      
       Amine and tolerates the sulfonamide/azepane moieties perfectly.[1] It avoids the "partial reduction" trap common with hydrogenation.[1]
      
Issue 3: Loss of Azepane ring (New low-mass peaks in MS).

Diagnosis: Acid-catalyzed ring opening (Rare, but possible).[1] Context: Azepane is a cyclic amine.[1][2] While stable, extreme acidic conditions (e.g., refluxing in conc.[1] HBr) can cleave the ring or the sulfonamide bond.[1]

  • Solution: Avoid strong mineral acids during the workup of the sulfonylation step.[1]

  • Check: Ensure the sulfonyl chloride starting material was pure.[1] Impurities in the starting material often mimic decomposition products.[1]

Comparative Data: Reduction Methods

Select the reduction method based on your available equipment and impurity profile.[1]

MethodYieldPurity ProfileRisk FactorRecommendation
H2 / Pd-C 85-95%High (if complete)Medium. Risk of hydroxylamine accumulation if stopped early.[1]Use for small scale (<1g).
Fe / NH4Cl 80-90%HighLow. Very robust.[1] Iron waste requires filtration through Celite.[1][2]Preferred for scale-up (>1g).
SnCl2 / HCl 70-80%MediumHigh. Acidic conditions may promote side reactions; difficult emulsion workup.[1]Avoid unless necessary.

Frequently Asked Questions (FAQs)

Q1: Can I store the 4-(Azepan-1-ylsulfonyl)aniline as a solution in DMSO? A: No. DMSO is an oxidant (Swern oxidation mechanism).[1] Storing free anilines in DMSO can lead to slow oxidation over time.[1] Store as a dry solid (preferably the HCl salt) at -20°C.

Q2: My NMR shows a broad peak around 4.0-6.0 ppm that disappears with D2O shake. Is this an impurity? A: Likely not. This is the aniline


 protons.[1][4] Broadening is caused by hydrogen bonding or exchange.[1][2] If the integration is correct (2H), the product is likely intact.

Q3: Why is the sulfonamide bond not breaking? A: Sulfonamides are extremely stable to hydrolysis compared to amides or esters.[1] They typically require refluxing in 48% HBr or concentrated NaOH to cleave.[1] Standard synthesis conditions (RT to 80°C) will not break this bond [1].[1]

References

  • BenchChem. (2025).[1][4][5] Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. Retrieved from [1]

  • MDPI. (2021). Efficient reduction of nitro compounds... by Pd(ii)-polysalophen coated magnetite NPs. Retrieved from [1][2]

  • American Chemical Society. (2015).[1] Controlling Factors in the Rates of Oxidation of Anilines. Retrieved from [1]

  • ResearchGate. (2024).[1] Gold Nanoparticle‐Catalyzed Solvent Switchable Selective Partial Reduction of Nitrobenzene. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Azepan-1-ylsulfonyl)aniline Analogs

Status: Operational Ticket ID: PUR-AZP-001 Subject: Troubleshooting Guide for Polar Sulfonamide/Aniline Purification Assigned Specialist: Senior Application Scientist Executive Summary The purification of 4-(Azepan-1-yls...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-AZP-001 Subject: Troubleshooting Guide for Polar Sulfonamide/Aniline Purification Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of 4-(Azepan-1-ylsulfonyl)aniline and its analogs presents a classic "push-pull" chemical conflict. You are dealing with a molecule containing a lipophilic, bulky azepane ring fused to a polar sulfonamide linker, terminating in a basic aniline moiety.

The Core Conflict:

  • The Aniline (Basic): Actively seeks to hydrogen-bond with acidic silanols on silica gel, causing severe tailing and yield loss.

  • The Sulfonamide (Polar): Requires polar mobile phases (MeOH/DCM) which can dissolve silica or co-elute polar impurities.

  • The Azepane (Lipophilic): Reduces solubility in purely aqueous systems, complicating reverse-phase loading.

This guide provides field-validated protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks across the column and never elutes as a tight band."

Diagnosis: Silanol Interaction.[1][2][3] The basic nitrogen on the aniline ring is protonating via the acidic protons on the silica gel surface (


). This creates an ion-exchange mechanism that competes with your partition chromatography.

Corrective Protocol: The "Base Shield" Strategy You must neutralize the silica surface before and during the run.

Step-by-Step Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Why: TEA has a higher pKa (~10.75) than your aniline (~4-5). It will aggressively bind to the silanol sites, "capping" them and allowing your product to pass without drag.

  • Pre-Treatment (The "Slurry" Method):

    • Do not just add TEA to the solvent. Pre-wash the column with 3 column volumes (CV) of the mobile phase containing the modifier before injecting your sample.

  • Solvent System:

    • Switch from EtOAc/Hexane to DCM/MeOH (95:5) with 0.5% TEA .

    • Warning: Do not exceed 10% MeOH on standard silica; silica begins to dissolve, contaminating your product with white silicate fluff.

Issue: "I see two spots on TLC, but they co-elute on the column."

Diagnosis: The "Solvent Shell" Effect. Sulfonamides often form strong solvent cages with methanol, altering their apparent polarity during the run compared to the dry TLC plate.

Corrective Protocol: Alternative Stationary Phases If standard silica fails despite TEA modification, switch the phase logic.

Stationary PhaseMechanismWhen to Use
Amine-Functionalized Silica (NH₂) H-Bonding / Weak Anion ExchangeBest Choice. The surface is already basic. No TEA modifier needed. Eliminates tailing.[2]
C18 (Reverse Phase) Hydrophobic PartitioningUse if your analog has heavy lipophilic groups on the azepane ring. Use Water/Acetonitrile gradients.
Alumina (Neutral) AdsorptionUse if the aniline is acid-sensitive. Alumina lacks the acidic protons of silica.

Module 2: Crystallization & Solubility

Issue: "The product oils out instead of crystallizing."

Diagnosis: Supersaturation Gap. 4-(Azepan-1-ylsulfonyl)aniline analogs often have melting points near the boiling point of common solvents. When cooling, they pass through a "liquid-liquid phase separation" (oiling out) before they can organize into a lattice.

Corrective Protocol: The "Cloud Point" Titration Do not use a single solvent. Use a solvent pair where the product is soluble in hot Solvent A and insoluble in Solvent B.

Recommended Solvent Pairs:

  • Ethanol / Water: (Most robust for sulfonamides)

  • Acetone / Hexane: (Good for highly lipophilic analogs)

The Rescue Procedure:

  • Dissolve the "oil" in the minimum amount of boiling Ethanol .

  • Remove from heat. Add warm Water dropwise until the solution turns slightly turbid (cloudy).

  • Add one drop of Ethanol to clear the turbidity.

  • Insulate the flask with a towel or place it in a warm water bath to cool very slowly. Rapid cooling locks in the oil state.

  • Pro-Tip: If it still oils, scratch the inner glass surface with a glass rod to create nucleation sites.

Module 3: Chemical Workup (Pre-Purification)

Issue: "My NMR shows persistent sulfonyl chloride starting material."

Diagnosis: Incomplete Hydrolysis. Unreacted sulfonyl chlorides are often invisible on TLC (overlapping RF) but degrade your final product stability.

Corrective Protocol: The "Scavenger" Wash Before the column, perform a chemical purification in the separatory funnel.

  • Dissolve crude reaction mixture in Ethyl Acetate .

  • Wash with 1M Na₂CO₃ (aq) .

    • Mechanism:[4][5][6][7][8] This hydrolyzes the unreacted sulfonyl chloride into the water-soluble sulfonate salt.

  • Wash with 1M HCl (aq) .

    • Critical Step: The 4-(Azepan-1-ylsulfonyl)aniline will protonate and move into the aqueous layer. Impurities (non-basic) stay in the organic layer.

  • Discard the organic layer.[5]

  • Basify the aqueous layer (pH > 10) with NaOH . The product will precipitate or oil out.[4]

  • Extract back into DCM .

Visual Troubleshooting Guides

Figure 1: Chromatography Decision Matrix

Caption: Logic flow for selecting the correct stationary phase based on compound behavior and solubility.

Chromatography_Decision_Tree Start Crude Mixture: 4-(Azepan-1-ylsulfonyl)aniline Solubility Is it soluble in DCM? Start->Solubility Tailing Does it tail on TLC? Solubility->Tailing Yes ReversePhase Reverse Phase (C18) (Water/ACN + 0.1% Formic Acid) Solubility->ReversePhase No (Polarity too high) NormalPhase Standard Silica Flash (DCM/MeOH) Tailing->NormalPhase No Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing->Modifier Yes (Moderate) AmineSilica Use Amine-Bonded Silica (No Modifier Needed) Tailing->AmineSilica Yes (Severe) Modifier->NormalPhase Proceed

Figure 2: The "Oiling Out" Rescue Protocol

Caption: Step-by-step thermal manipulation to force lattice formation over phase separation.

Crystallization_Rescue OiledOut Product Oiled Out Reheat Re-dissolve in Hot Ethanol OiledOut->Reheat Titrate Add Warm Water until Turbid Reheat->Titrate Clear Add 1 drop EtOH to Clear Titrate->Clear SlowCool Insulate Flask (Slow Cool) Clear->SlowCool SlowCool->OiledOut Fail (Too Fast) Crystal Crystalline Solid SlowCool->Crystal

Frequently Asked Questions (FAQ)

Q: Why does my silica column crack when using DCM/MeOH? A: Methanol is exothermic when mixing with silica and DCM. The heat generation causes gas expansion and cracking.

  • Fix: Slurry pack your column with the exact mobile phase you intend to use, or use a gradient starting with 100% DCM and slowly introducing MeOH to dissipate heat.

Q: Can I use Acetone instead of Methanol for the column? A: Generally, no. Acetone has a high UV cutoff (absorbs UV light), which interferes with fraction detection at 254nm. It is also less effective at breaking the amine-silanol hydrogen bonds than Methanol.

Q: My product turned pink/red after the column. Is it decomposed? A: Anilines are oxidation-sensitive. If you used older silica or chlorinated solvents that were not stabilized, trace acid can catalyze oxidation to "aniline black" or related diazo-impurities.

  • Fix: Always use fresh solvents. Store the purified product under Nitrogen/Argon in the dark.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection and recrystallization techniques).

  • Biotage. (2023).[9] Very polar compound purification using aqueous normal-phase flash column chromatography. (Detailed explanation of amine-silica and water-rich normal phase strategies).

  • Restek Corporation. (2018).[2] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? (Mechanistic explanation of silanol interactions and buffer usage).

  • BenchChem. (2025).[4] Technical Support Center: Recrystallization of Sulfonamide Products. (Specific protocols for sulfonamide solubility and oiling-out issues).

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. (Guide on using Triethylamine modifiers for acid-sensitive/basic compounds).

Sources

Optimization

Optimizing catalyst loading for Buchwald-Hartwig amination of aryl sulfonamides

Topic: Optimizing Catalyst Loading for Buchwald-Hartwig Sulfonamidation Executive Summary Current Status: The N-arylation of sulfonamides represents a specific challenge in the Buchwald-Hartwig landscape. Unlike amines,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Buchwald-Hartwig Sulfonamidation

Executive Summary

Current Status: The N-arylation of sulfonamides represents a specific challenge in the Buchwald-Hartwig landscape. Unlike amines, sulfonamides are poor nucleophiles (


 ~10) and possess additional Lewis-basic oxygen atoms that can coordinate to Palladium, leading to stable, unreactive 

-complexes.

The Solution: Optimization of catalyst loading in this context is not merely about reducing the molar percentage of Palladium; it is about increasing the turnover frequency (TOF) by preventing off-cycle catalyst resting states. This guide details the use of bulky biaryl phosphine ligands (specifically BrettPhos and tBuBrettPhos ) and precatalyst architectures to achieve efficient coupling at loadings as low as 0.1–0.5 mol%.

Part 1: The Optimization Logic (FAQs)

Q1: I am stuck at 1–2 mol% loading. How do I drop to <0.5 mol% without stalling the reaction?

A: To lower loading, you must eliminate the "induction period" and prevent "product inhibition." Standard Pd(OAc)


 + Ligand protocols are inefficient here because the reduction of Pd(II) to Pd(0) is slow and often incomplete in the presence of sulfonamides.
  • The Fix: Switch to Palladacycle Precatalysts (Pd-G3 or Pd-G4) .

    • Why: These precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they release the active

      
       species immediately and quantitatively.
      
    • Result: This ensures that 0.1 mol% of added Pd equals 0.1 mol% of active catalyst, rather than an unknown fraction.

Q2: My reaction proceeds to 50% conversion and then stops. Adding more catalyst doesn't help. Why?

A: You are likely experiencing Catalyst Poisoning via


-Coordination .
Sulfonamides can bind to Palladium through both the Nitrogen and one Sulfonyl Oxygen, forming a stable 4-membered ring (

-amidate complex). This species is too crowded to undergo Reductive Elimination (the final step of the cycle).
  • The Fix: Switch from BrettPhos to tBuBrettPhos .

    • Mechanism:[1][2][3][4][5][6]tBuBrettPhos has a massive tert-butyl group at the C3 position of the biaryl backbone. This steric bulk physically blocks the sulfonamide oxygen from binding to the metal center, forcing the sulfonamide to bind only through Nitrogen (

      
      -binding). This geometry accelerates reductive elimination.
      
Q3: Which base should I use? My substrate has esters/nitriles.

A: Base selection dictates the reaction pathway.

  • Standard (Robust Substrates): Sodium tert-butoxide (

    
    ) or 
    
    
    
    . These strong bases rapidly deprotonate the sulfonamide, facilitating transmetallation.
  • Sensitive Substrates (Esters/Nitriles): Potassium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
    • Note: When using weak carbonate bases, the reaction is often biphasic (solid/liquid). High agitation (1000+ rpm) is critical. You may need to increase catalyst loading to 1–2 mol% with weak bases because the concentration of the active deprotonated sulfonamide is lower.

Part 2: Troubleshooting Decision Tree

This flowchart guides you through the failure modes specific to sulfonamide coupling.

Troubleshooting Start Start: Reaction Failed CheckConv Check Conversion (LCMS) Start->CheckConv ZeroConv 0% Conversion CheckConv->ZeroConv No Product Stalled Stalled (30-60%) CheckConv->Stalled Incomplete SideProd Dehalogenation Observed CheckConv->SideProd Wrong Product Action1 Issue: Catalyst Activation Solution: Switch to Pd-G4 Precatalyst ZeroConv->Action1 Action2 Issue: Product Inhibition Solution: Switch to tBuBrettPhos (Prevents O-binding) Stalled->Action2 Action3 Issue: Hydride Source Solution: Avoid alcohol solvents. Use Dioxane or Toluene. SideProd->Action3

Figure 1: Diagnostic logic for identifying catalyst deactivation pathways in sulfonamide coupling.

Part 3: Optimized Experimental Protocol

Objective: Coupling of 4-chlorotoluene with methanesulfonamide (Standard Screen).

Reagents & Setup
ComponentEquivalentsRoleNotes
Aryl Halide 1.0 equivElectrophileChlorides are standard; Bromides are faster.
Sulfonamide 1.2 equivNucleophileExcess ensures kinetics drive forward.
Base 1.4 equivDeprotonator

(Standard) or

(Sensitive).
Catalyst 0.5 – 1.0 mol% Pd SourcetBuBrettPhos Pd G4 (CAS: 1599466-89-3).
Solvent [0.2 M]MediumtBuOH (if strong base) or Dioxane (general).
Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Sulfonamide (1.2 equiv), Base (

    
    , 1.4 equiv), and tBuBrettPhos Pd G4  precatalyst (0.5 mol%).
    
    • Technical Note: If using a liquid base (e.g., LHMDS), add it last.

  • Inerting: Cap the vial and purge with inert gas for 5 minutes (or evacuate/backfill x3).

  • Liquids Addition: Add the Aryl Halide (1.0 equiv) and anhydrous Solvent (e.g., Dioxane) via syringe.

  • Activation: Place the vial in a pre-heated block at 100 °C .

    • Why 100 °C? Sulfonamidation has a higher activation energy than amination. Lower temperatures (60–80 °C) often lead to stalled reactions.

  • Monitoring: Monitor via LCMS at 1 hour.

    • Success Metric: If >90% conversion is observed, reduce catalyst loading to 0.1 mol% in the next run.

Part 4: Mechanistic Insight (The "Why")

Understanding the catalytic cycle allows you to predict failure. The diagram below highlights the critical Ligand-Controlled Selectivity step.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-Cl Bind Sulfonamide Binding OxAdd->Bind H2N-SO2R Base Kappa1 κ1-Complex (N-bound) FAST Elimination Bind->Kappa1 tBuBrettPhos (Steric Bulk) Kappa2 κ2-Complex (N,O-bound) STALLED Bind->Kappa2 Smaller Ligands (e.g., PPh3, BINAP) Product Product (Ar-NH-SO2R) Kappa1->Product Reductive Elimination Kappa2->Kappa1 Slow Isomerization Kappa2->Kappa2 Catalyst Trap Product->Pd0

Figure 2: The Steric Steering Effect. Bulky ligands like tBuBrettPhos prevent the formation of the stable, unreactive


-complex.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Arylation of Sulfonamides via the Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides." The Journal of Organic Chemistry.

  • Bhuniya, S., et al. (2014). "Palladium-Catalyzed Cross-Coupling of Methanesulfonamide with Aryl Bromides and Chlorides." Organic Letters.

Sources

Troubleshooting

Effect of base on the stability of 4-(Azepan-1-ylsulfonyl)aniline

Ticket ID: #TECH-AZP-001 Status: Open Subject: Stability Profile & Base Compatibility Guide Executive Summary: The Chemical Reality User Query: "Does base exposure degrade 4-(Azepan-1-ylsulfonyl)aniline?" Short Answer: g...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TECH-AZP-001 Status: Open Subject: Stability Profile & Base Compatibility Guide

Executive Summary: The Chemical Reality

User Query: "Does base exposure degrade 4-(Azepan-1-ylsulfonyl)aniline?"

Short Answer: generally No , the sulfonamide core is chemically stable to base. However, the aniline moiety is susceptible to oxidative degradation in basic media if exposed to air. Furthermore, users often mistake insolubility for instability because this specific molecule is a tertiary sulfonamide and does not dissolve in aqueous base like typical primary sulfonamides.

Molecule Profile
  • CAS: 109286-01-3[1][2]

  • Functional Groups:

    • Tertiary Sulfonamide: Highly robust. Lacks the acidic N-H proton found in primary/secondary sulfonamides.

    • Primary Aniline: Electron-rich, prone to oxidation.

    • Azepane Ring: 7-membered saturated heterocycle; chemically inert under standard conditions.

Critical Troubleshooting Scenarios

Issue A: "The compound precipitates/won't dissolve in NaOH."

Diagnosis: This is a Solubility Issue , not Degradation.

  • The Science: Many researchers assume all "sulfa" compounds dissolve in base. This applies only to primary (

    
    ) or secondary (
    
    
    
    ) sulfonamides, which have an acidic proton (
    
    
    ).
  • Your Molecule: 4-(Azepan-1-ylsulfonyl)aniline is a tertiary sulfonamide . It has no acidic proton on the sulfonamide nitrogen. Therefore, it cannot form a water-soluble salt with aqueous bases (NaOH/KOH).

  • Resolution:

    • Do not use aqueous base for dissolution.

    • Use organic solvents (DMSO, DMF, DCM) or acidic aqueous media (protonating the aniline amine).

Issue B: "The solution turned dark/brown after base treatment."

Diagnosis: Oxidative Degradation of the Aniline.

  • The Science: In the presence of strong bases (e.g.,

    
    -BuOK, NaOH) and atmospheric oxygen, primary anilines undergo radical oxidation pathways. This leads to the formation of colored impurities like azo  (
    
    
    
    ), azoxy , or nitro species.
  • Resolution:

    • Degassing: Sparge solvents with Nitrogen/Argon before adding base.

    • Base Selection: Use weaker inorganic bases (

      
      , 
      
      
      
      ) instead of strong alkoxides or hydroxides if possible.
    • Temperature: Keep reactions

      
       unless necessary.
      

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on environmental conditions.

StabilityPathways Start 4-(Azepan-1-ylsulfonyl)aniline Condition_Base_Air Strong Base + O2 (Air) Start->Condition_Base_Air Exposure Condition_Base_Inert Base + Inert Gas (N2/Ar) Start->Condition_Base_Inert Protection Condition_Aq_Base Aqueous NaOH/KOH Start->Condition_Aq_Base Workup Result_Oxidation Oxidative Degradation (Azo/Azoxy Impurities) [Dark Color] Condition_Base_Air->Result_Oxidation Radical Mechanism Result_Stable Chemically Stable (Deprotonation of Aniline only) Condition_Base_Inert->Result_Stable Safe Handling Result_Insolubility Phase Separation (No Salt Formation) Condition_Aq_Base->Result_Insolubility Tertiary Sulfonamide Effect

Figure 1: Stability and solubility outcomes based on environmental conditions. Note that "Insolubility" is often misdiagnosed as stability failure.

Stability Data & Limits

The following table summarizes the stability of the sulfonamide bond vs. the aniline moiety under various basic conditions.

ConditionSulfonamide Core StabilityAniline Moiety StabilityVisual Indicator
1M NaOH (RT, 24h) Stable (No Hydrolysis)Stable (Slow oxidation if exposed to air)Clear

Slight Yellow
1M NaOH (Reflux) Stable (Resistant to hydrolysis)Unstable (Rapid oxidation/polymerization)Dark Brown/Black

/ DMF
Stable Stable (Preferred condition)No Change

-BuOK / THF
Stable Sensitive (Requires

atmosphere)
Yellow

Red (if

present)

Standard Operating Procedures (SOPs)

Protocol 1: Forced Degradation Stress Test (Base)

Use this to validate analytical methods (HPLC/LC-MS).

  • Preparation: Dissolve 10 mg of 4-(Azepan-1-ylsulfonyl)aniline in 1 mL of Methanol (co-solvent).

  • Stress Induction: Add 1 mL of 1.0 N NaOH .

  • Incubation:

    • Condition A (Mild): Stir at Room Temperature for 24 hours.

    • Condition B (Harsh): Heat to 60°C for 4 hours.

  • Quenching: Neutralize with 1 mL of 1.0 N HCl.

  • Analysis: Inject immediately into HPLC.

    • Expected Result: <2% degradation of the main peak (Sulfonamide bond remains intact). Any new peaks are likely oxidative impurities of the aniline.

Protocol 2: Removing Oxidative Impurities

If your compound has turned brown due to base/air exposure.

  • Dissolve the crude material in DCM (Dichloromethane) .

  • Wash with 10% aqueous Sodium Thiosulfate (mild reducing agent) to remove minor oxidation byproducts.

  • If color persists, filter through a small pad of Silica Gel or Activated Charcoal .

  • Recrystallize from Ethanol/Water (if applicable).

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a Suzuki Coupling with a basic carbonate? A: Yes. Inorganic bases like Sodium Carbonate (


) or Potassium Carbonate (

) are perfectly safe. The sulfonamide will not hydrolyze, and the aniline is stable enough under standard coupling conditions (80-100°C) provided the system is degassed.

Q: Why is the Azepane ring stable? A: The azepane ring is a 7-membered saturated amine. Unlike strained rings (like aziridines) or reactive amides (like lactams), the azepane ring attached to a sulfonyl group is thermodynamically stable and kinetically inert to ring-opening by bases.

Q: I see a new peak at M+14 or M+16 in LC-MS after base treatment. What is it? A:

  • M+16: Likely N-oxide formation or hydroxylation of the aromatic ring (rare without catalyst).

  • M+14: Likely a methylation artifact if Methanol was used as a solvent with strong base (unlikely without catalyst) or an artifact of azo-coupling.

  • Most likely: You are seeing dimers (M*2 - 2H) due to azo bond formation (

    
    ).
    

References

  • Mechanisms of Aniline Oxidation

    • Konaka, R., et al. "Mechanisms of oxidation of aniline and related compounds in basic solution." Journal of the American Chemical Society, 1967.[3]

    • Key Finding: Base-catalyzed oxidation of anilines yields azobenzene and phenazine derivatives via radical intermedi
  • Sulfonamide Stability

    • BenchChem Technical Review.
    • Key Finding: Tertiary sulfonamides exhibit high kinetic stability against hydrolysis compared to primary/secondary analogs due to the lack of an ionizable proton and steric hindrance.
  • Forced Degradation Guidelines

    • FDA/ICH Guidelines Q1A(R2). "Stability Testing of New Drug Substances and Products."[4]

    • Key Finding: Defines standard stress testing parameters (0.1N - 1.0N NaOH)

Sources

Optimization

Removing residual starting material from 4-(Azepan-1-ylsulfonyl)aniline reactions

Technical Support Center: Purification Protocols for 4-(Azepan-1-ylsulfonyl)aniline The Chemical Context: The "pKa Gap" Strategy The purification of 4-(azepan-1-ylsulfonyl)aniline presents a classic chemoselectivity chal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 4-(Azepan-1-ylsulfonyl)aniline

The Chemical Context: The "pKa Gap" Strategy

The purification of 4-(azepan-1-ylsulfonyl)aniline presents a classic chemoselectivity challenge: separating a primary aromatic amine (the product) from a secondary aliphatic amine (the starting material, azepane).

Many researchers default to standard silica chromatography, but this often leads to "streaking" or co-elution because both compounds are basic nitrogenous species. The most robust, scalable, and cost-effective solution lies in exploiting the significant


pKa  between the two amines.
CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8][9][10] pKa (Conjugate Acid)Basicity
Azepane (Impurity)Secondary Aliphatic Amine~11.1 Strong Base
Product Primary Aromatic Amine (Aniline)~4.6 Weak Base
Sulfonamide Linkage Tertiary SulfonamideN/A (Non-ionizable)Neutral

The Scientific Logic: By controlling the pH of the aqueous wash phase, we can selectively protonate the highly basic Azepane (forcing it into the aqueous layer) while leaving the weakly basic Aniline product neutral (retaining it in the organic layer).

Troubleshooting Guides & Protocols

Method A: The Buffered Wash (Primary Recommendation)

Best for: Routine synthesis, >100mg scale, removing excess Azepane.

The Protocol: Do not use strong acids like 1M HCl, as this will protonate both amines (pH < 1) and extract your product into the waste. Instead, use a buffered system.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it extracts less water and non-polar impurities.

  • Preparation of Wash Solution (pH 5.5 - 6.0):

    • Prepare a 0.5 M Sodium Phosphate buffer adjusted to pH 5.5.

    • Alternative: A dilute Citric Acid solution (approx. 5% w/v) often yields a pH near 2-3, which might be too acidic. Buffer is safer.

  • The Extraction:

    • Wash the organic layer with the pH 5.5 buffer (3 x Vol).

    • Mechanism: At pH 5.5, Azepane (pKa 11) is >99.9% protonated (Azepanium cation) and partitions into the aqueous phase. The Product (pKa 4.[4]6) is >90% neutral and remains in the organic phase.

  • Polishing:

    • Wash the organic layer once with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Visualizing the Logic (Graphviz):

AcidBaseExtraction Start Crude Mixture (Product + Azepane) AddSolvent Dissolve in EtOAc Start->AddSolvent AddBuffer Add Phosphate Buffer (pH 5.5 - 6.0) AddSolvent->AddBuffer PhaseSep Phase Separation AddBuffer->PhaseSep OrgLayer Organic Layer (Contains Neutral Product) PhaseSep->OrgLayer Product (pKa 4.6) remains neutral AqLayer Aqueous Layer (Contains Protonated Azepane) PhaseSep->AqLayer Azepane (pKa 11) becomes cationic Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Pure Product 4-(Azepan-1-ylsulfonyl)aniline Dry->Final

Caption: Chemo-selective purification exploiting the pKa difference between aliphatic and aromatic amines.

Method B: SCX Solid Phase Extraction (For High Purity)

Best for: Small scale (<100mg), library synthesis, or removing trace non-basic impurities.

If the acid wash is insufficient, use a Strong Cation Exchange (SCX) cartridge. This method binds both amines and allows selective elution.

The Protocol:

  • Loading: Dissolve crude in MeOH (or MeOH/DCM 1:1) and load onto a pre-conditioned SCX cartridge.

  • Wash 1 (Neutral): Flush with MeOH .

    • Removes: Non-basic impurities (solvents, neutral by-products).

  • Wash 2 (Selective Elution of Product): Flush with 2M Ammonia in MeOH ? STOP.

    • Correction: Standard ammonia elution releases both amines.

    • Refined Strategy: We must use the pKa difference on the column.

    • Step 3 (Modified): Wash with a buffer of pH 6.0 in MeOH/Water .

    • Result: This is risky on SCX.

    • Better SCX Strategy: Use the SCX to catch both, wash away non-basics, elute both with NH₃/MeOH, and then perform the liquid-liquid extraction (Method A) on the clean mixture. This removes non-amine junk first.

Alternative: Scavenger Resins

  • Resin: Polystyrene-Isocyanate (PS-NCO).

  • Mechanism: Reacts with nucleophilic amines to form ureas.

  • Warning: Aliphatic amines (Azepane) are more nucleophilic than Anilines, but the Aniline will eventually react, reducing yield.

  • Recommendation: Avoid electrophilic scavengers for this specific product unless you have strict kinetic control. Stick to Method A.

Frequently Asked Questions (FAQ)

Q1: I used 1N HCl for the wash, and my product yield is near zero. Where did it go? A: At pH 0-1 (1N HCl), the aniline nitrogen (pKa 4.6) is fully protonated (


). Your product is now a water-soluble salt and is in the aqueous waste stream.
  • Recovery: Neutralize your aqueous waste with saturated NaHCO₃ until pH ~8, then extract back into EtOAc.

Q2: Can I use silica chromatography? A: Yes, but you must modify the mobile phase.

  • Standard: Hexane/EtOAc (Product is polar; requires high EtOAc).

  • Fix for Streaking: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/NH₄OH 95:5:0.5). This deprotonates the silica silanols and prevents the "tailing" of the amine product.

Q3: What if my impurity is the Sulfonic Acid (Hydrolysis of starting material)? A: If you started with 4-acetylaminobenzenesulfonyl chloride or similar, you might have residual sulfonic acid.

  • Removal: This is acidic. A simple wash with Saturated NaHCO₃ will pull the sulfonic acid into the aqueous layer (as the sulfonate salt) while leaving your sulfonamide product in the organic layer.

Q4: How do I confirm the Azepane is gone? A:

  • TLC: Use Ninhydrin stain. Azepane (secondary amine) usually stains different color/intensity than the Aniline (primary amine).

  • NMR: Look for the multiplet peaks of the Azepane ring protons.

    • 
      -protons (adjacent to N): ~3.2 ppm.
      
    • If these integrate too high relative to the aromatic protons, you still have Azepane.

Advanced Visualization: Purification Decision Tree

PurificationDecision Start Crude Reaction Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity ImpAzepane Excess Azepane (Basic, pKa ~11) CheckImpurity->ImpAzepane ImpAcid Sulfonic Acid (Acidic) CheckImpurity->ImpAcid ImpNeutral Non-polar Junk CheckImpurity->ImpNeutral ActionBuffer Wash with Phosphate Buffer (pH 5.5) ImpAzepane->ActionBuffer ActionBase Wash with Sat. NaHCO3 ImpAcid->ActionBase ActionSilica Flash Column (DCM/MeOH) ImpNeutral->ActionSilica Result Pure 4-(Azepan-1-ylsulfonyl)aniline ActionBuffer->Result Product in Organic ActionBase->Result Product in Organic

Caption: Decision matrix for selecting the appropriate work-up based on impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7464, 4-Isopropylaniline (Analogous Aniline pKa data). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8119, Azepane (Hexamethyleneimine). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[2] Organic Chemistry Data.[2] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Chemoselectivity and Extraction principles).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Alkylation of Deactivated Sulfonamido-Anilines

Ticket Subject: Strategies for difficult N-alkylation of 4-(Azepan-1-ylsulfonyl)aniline Status: Open Assigned Specialist: Senior Application Scientist[1] Diagnostic & Triage: Why is this reaction failing? You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies for difficult N-alkylation of 4-(Azepan-1-ylsulfonyl)aniline Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Triage: Why is this reaction failing?

You are likely experiencing low conversion (<10%) or unreacted starting material when using standard alkylation conditions (e.g.,


/DMF or 

/DCM).

The Root Cause: The substrate, 4-(Azepan-1-ylsulfonyl)aniline , presents a classic case of electronic deactivation .

  • Electronic Effect: The sulfonyl group (

    
    ) at the para position is a powerful Electron Withdrawing Group (EWG).[1] It pulls electron density away from the aniline nitrogen via resonance and induction.[1]
    
  • Nucleophilicity Drop: This lowers the HOMO energy of the nitrogen lone pair, making it significantly less nucleophilic than a standard aniline.

  • The Azepane Factor: While the azepane ring is sterically bulky, it is distant from the reaction center. However, it ensures the sulfonamide nitrogen is fully substituted (tertiary), meaning the only nucleophilic site is the aniline

    
    .
    
Decision Matrix: Select Your Protocol

Before proceeding, select the strategy based on your available reagents and the alkyl group you wish to install.

ProtocolSelection cluster_advice Scientist's Note Start START: Target Alkyl Group? Type Is the alkyl group available as an Aldehyde/Ketone or Halide? Start->Type Aldehyde Aldehyde/Ketone Available Type->Aldehyde Aldehyde/Ketone Halide Alkyl Halide Available Type->Halide Halide/Tosylate RouteA ROUTE A: Reductive Amination (Ti(OiPr)4 Mediated) Aldehyde->RouteA Preferred for Deactivated Amines RouteB ROUTE B: Direct Alkylation (Cesium/Finkelstein) Halide->RouteB If Halide is only option Note Route A is generally cleaner and avoids over-alkylation.

Figure 1: Strategic Decision Tree for N-alkylation of deactivated anilines.

Protocol A: Reductive Amination (The "Titanium" Method)

Best For: Primary or secondary alkyl groups.[1] High chemoselectivity.[1][2][3] Mechanism: The deactivation of the aniline makes imine formation slow and unfavorable. Standard conditions (AcOH/NaBH4) often fail because the equilibrium favors the starting materials.[1] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [1].[4]

Reagents Required
  • Substrate: 4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 - 1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.2 - 1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Workflow
  • Imine Formation (Critical Step):

    • In a flame-dried flask under Argon, dissolve the aniline (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous THF (0.2 M concentration).

    • Add

      
       (1.5 eq) dropwise.[1]
      
    • Action: Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] You should see the disappearance of the aniline and formation of a new spot (imine). If conversion is low, heat to 40-50°C.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add dry methanol (2 mL per mmol substrate) to the mixture (this helps solubilize the borohydride).

    • Add

      
       (2.0 eq) portion-wise (Caution: gas evolution).[1]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Titanium Crash"):

    • Crucial: Quench by adding 1N NaOH or water.[1] A thick white precipitate (

      
      ) will form.[1]
      
    • Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.[1]

    • Concentrate the filtrate and purify via column chromatography.[1]

Protocol B: Direct Alkylation (The "Cesium Effect")

Best For: Methylation, Benzylation, or when the aldehyde is unstable. The Logic: Standard bases (


, 

) are often too insoluble or weak to deprotonate the deactivated aniline effectively in organic solvents. Cesium Carbonate (

)
is superior due to the "Cesium Effect"—higher solubility in DMF and a larger cation radius that forms a "naked," more reactive anion [2].
Reagents Required
  • Substrate: 4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.1 equiv).[1] Avoid Chlorides.

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)[1]
    
  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional but recommended for alkyl bromides.

  • Solvent: Anhydrous DMF or Acetonitrile.[1]

Step-by-Step Workflow
  • Preparation:

    • Dissolve the aniline in anhydrous DMF (0.1 M).

    • Add

      
       (powdered, dried).
      
    • Stir at Room Temperature for 30 mins to allow partial deprotonation/coordination.

  • Alkylation:

    • Add the Alkyl Iodide (1.1 eq).[1]

    • Note: If using an Alkyl Bromide, add TBAI (10 mol%) to generate the more reactive iodide in situ (Finkelstein reaction).

    • Heat to 60–80°C . (Deactivated anilines rarely react at RT).[1]

  • Monitoring:

    • Check LCMS/TLC after 4 hours.[1]

    • Warning: If you see dialkylation (two alkyl groups added), lower the temperature and reduce the equivalents of alkyl halide to 0.9 eq.

Troubleshooting & FAQs

Q1: I am seeing significant dialkylation (over-alkylation). How do I stop at the mono-alkyl product?

A: This is a common issue with Direct Alkylation (Route B). The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction.

  • Fix 1: Switch to Route A (Reductive Amination) . It is naturally self-limiting to the mono-alkyl product with aldehydes.[1]

  • Fix 2: If using Route B, use a large excess of the aniline (2.0 equiv) relative to the alkyl halide. Recycle the unreacted starting material during purification.[1]

Q2: The reaction turns black/tarry, and yield is low.

A: This indicates oxidative decomposition, likely from the aniline oxidizing at high temperatures.

  • Fix: Degas your solvents thoroughly with Argon/Nitrogen sparging before use.[1] Add an antioxidant like BHT (trace) if the reaction requires prolonged heating.[1]

Q3: My substrate is not dissolving in the reaction solvent.

A: Sulfonamides can have poor solubility.[1]

  • Fix: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. It has higher solvency power for sulfonamides and is stable under basic conditions.[1]

Q4: Can I use NaH (Sodium Hydride) to force the reaction?

A: Use with extreme caution. While NaH will deprotonate the aniline (pKa ~25 in DMSO), the resulting anion is very hard.

  • Risk: It may attack the sulfonamide sulfur or the azepane ring in harsh conditions.[1] Only use NaH if

    
     fails completely, and perform the reaction at 0°C.
    
Comparison of Conditions
FeatureStandard (

)
Optimized (

)
Reductive (

)
Reactivity LowHighVery High
Selectivity (Mono vs Di) PoorModerateExcellent
Temperature High (>100°C often needed)Moderate (60-80°C)RT to 40°C
Moisture Tolerance ModerateLow (Hygroscopic base)Low (Ti hydrolyzes)

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][5] Journal of the Chemical Society, Perkin Transactions 1, (9), 1351-1358.

  • Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1] Tetrahedron, 57(36), 7785-7789. 6

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Guide: 4-(Azepan-1-ylsulfonyl)aniline vs. 4-(Piperidin-1-ylsulfonyl)aniline

Executive Summary In medicinal chemistry, the optimization of solvent-exposed "tails" or hydrophobic interactions often necessitates a choice between saturated nitrogen heterocycles. This guide compares two critical buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of solvent-exposed "tails" or hydrophobic interactions often necessitates a choice between saturated nitrogen heterocycles. This guide compares two critical building blocks: 4-(piperidin-1-ylsulfonyl)aniline (6-membered ring) and 4-(azepan-1-ylsulfonyl)aniline (7-membered ring).

While both serve as precursors for sulfonamide-based inhibitors (e.g., Carbonic Anhydrase, 11


-HSD1, and Kinases), their divergence lies in steric volume, conformational entropy, and lipophilicity . The piperidine moiety is the industry standard for balanced physicochemical properties, whereas the azepane ring is a strategic tool for filling larger hydrophobic pockets and inducing isoform selectivity through increased steric bulk.

Part 1: Physicochemical & Structural Profile[1][2]

The transition from a 6-membered piperidine to a 7-membered azepane ring introduces specific changes in the molecular property profile that directly influence ADME (Absorption, Distribution, Metabolism, Excretion) and binding thermodynamics.

Table 1: Comparative Property Analysis
Property4-(Piperidin-1-ylsulfonyl)aniline4-(Azepan-1-ylsulfonyl)anilineImpact on SAR
Formula


One methylene unit difference (

).
MW ( g/mol ) 240.32254.35Slight increase; negligible impact on Ligand Efficiency (LE).
cLogP (approx)~1.5 - 1.7~2.0 - 2.2Azepane is more lipophilic. Increases permeability but may lower solubility.
Ring Conformation Chair (Rigid)Twist-chair/Twist-boat (Flexible)Azepane has higher entropic penalty upon binding unless the pocket is large/undefined.
Steric Volume ModerateHighAzepane probes deeper/wider hydrophobic pockets.
TPSA (

)
~71.0~71.0Identical polar surface area (driven by

and

).
Structural Insight: The Entropy Factor
  • Piperidine: Exists predominantly in a stable chair conformation. Binding to a protein pocket requires minimal conformational energy penalty.

  • Azepane: Possesses greater conformational flexibility (pseudorotation). Upon binding, the restriction of this flexibility results in a higher entropic penalty (

    
    ). For azepane derivatives to be more potent, they must gain significant enthalpic energy (
    
    
    
    ) through additional hydrophobic contacts (van der Waals forces) to offset this penalty.

Part 2: Biological Case Studies & SAR Application

Case Study 1: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are classic zinc-binding inhibitors of CA. The aniline moiety typically serves as the scaffold anchor, while the sulfonyl group positions the "tail" (piperidine/azepane) toward the hydrophobic half of the active site.

  • Piperidine Efficacy: Often shows broad-spectrum activity against cytosolic isoforms (hCA I, II). The ring fits well into the standard hydrophobic cleft without steric clash.

  • Azepane Selectivity: Research indicates that bulkier rings like azepane can induce selectivity for membrane-bound isoforms (e.g., hCA IX or hCA XII ), which are tumor-associated targets. The larger active site entrance of hCA IX accommodates the 7-membered ring, whereas the more constricted active site of hCA II may sterically exclude it.

    • SAR Rule: If hCA II selectivity is poor, switch from piperidine to azepane to introduce steric clashes with residues Phe131 or Ile91 in hCA II.

Case Study 2: 11 -HSD1 Inhibitors

In metabolic disease research, arylsulfonyl-piperidines are common pharmacophores.

  • Metabolic Stability: The piperidine ring is susceptible to oxidation (hydroxylation) at the C3/C4 positions.

  • Azepane Variance: Expanding to azepane changes the metabolic soft spots. While lipophilicity increases (risk of CYP binding), the ring expansion can alter the vector of metabolism, sometimes extending half-life (

    
    ) if the oxidation sites are sterically shielded in the binding pocket of metabolic enzymes.
    

Part 3: Experimental Protocols

A. Synthesis of 4-(Azepan-1-ylsulfonyl)aniline

Note: This protocol applies to both analogs by substituting the amine.

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Azepane (or Piperidine) (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

  • Palladium on Carbon (Pd/C) (10% w/w)

  • Hydrazine hydrate or

    
     gas.
    

Workflow:

  • Sulfonylation:

    • Dissolve 4-nitrobenzenesulfonyl chloride in dry DCM at 0°C.

    • Add

      
      , followed by slow addition of Azepane.
      
    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Outcome: Formation of 1-((4-nitrophenyl)sulfonyl)azepane .

  • Reduction:

    • Dissolve the nitro intermediate in Ethanol/THF.

    • Add 10% Pd/C catalyst.

    • Introduce

      
       atmosphere (balloon) or add Hydrazine hydrate (reflux 3h).
      
    • Filter through Celite to remove Pd/C.

    • Concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

    • Yield: Typically >85%.

B. Enzyme Inhibition Assay (General Protocol for CA)

Objective: Determine


 of the synthesized aniline derivative.
  • Buffer: 50 mM HEPES, pH 7.5, 100 mM

    
    .
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA) or

    
     (hydration assay).
    
  • Procedure:

    • Incubate enzyme (hCA I, II, or IX) with test compound (0.1 nM – 10

      
      M) for 15 min at 25°C.
      
    • Add substrate (4-NPA).

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) over 30 minutes using a kinetic microplate reader.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. [Inhibitor].
      
    • Fit data to the Morrison equation (for tight binders) or standard

      
       curve.
      

Part 4: Visualizations

Synthesis & SAR Decision Workflow

This diagram outlines the synthesis pathway and the logical decision tree for choosing between the two rings during Lead Optimization.

G Start Starting Material: 4-Nitrobenzenesulfonyl Chloride Amine Choose Amine Reagent Start->Amine Pip Piperidine (6-ring) Amine->Pip Route A Azep Azepane (7-ring) Amine->Azep Route B Inter Intermediate: Nitro-Sulfonamide Pip->Inter Azep->Inter Red Reduction (H2, Pd/C) Inter->Red Final Final Product: 4-(Heterocycle-sulfonyl)aniline Red->Final Decision SAR Decision Point: Why switch? Final->Decision OutcomePip Use Piperidine if: - Target pocket is defined/small - Need lower LogP - Standard potency required Decision->OutcomePip OutcomeAzep Use Azepane if: - Target pocket is large/hydrophobic - Need Isoform Selectivity (e.g., CA IX) - Piperidine oxidation is high Decision->OutcomeAzep

Caption: Synthetic pathway for sulfonyl-anilines and SAR decision logic for ring selection.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, K. A., et al. (2012). Design and synthesis of isoform-selective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

  • Boyle, C. D., et al. (2014).

    
    -HSD1 Inhibitors for Metabolic Syndrome. Bioorganic & Medicinal Chemistry Letters. Link
    
  • BenchChem. (2025).[2] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394056 (4-(Piperidin-1-ylsulfonyl)aniline). Link

Sources

Comparative

Comparative Guide: Reactivity of Azepane vs. Piperidine in Sulfonyl Aniline Synthesis

This guide provides an in-depth technical comparison of Azepane (7-membered ring) and Piperidine (6-membered ring) in the context of synthesizing and optimizing sulfonyl anilines (sulfonamides).[1] It is designed for med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Azepane (7-membered ring) and Piperidine (6-membered ring) in the context of synthesizing and optimizing sulfonyl anilines (sulfonamides).[1] It is designed for medicinal chemists and process development scientists.[1]

Strategic Overview: Chemical Space & Design Logic

In medicinal chemistry, the choice between a piperidine and an azepane ring often dictates the physicochemical profile and intellectual property (IP) landscape of a drug candidate.[2] While piperidine is a "privileged scaffold" found in thousands of approved drugs, azepane represents a strategic bioisostere used to modulate metabolic stability, alter receptor binding vectors, or break out of crowded IP space.

Core Comparison Matrix
FeaturePiperidine (6-membered)Azepane (7-membered)Impact on Sulfonylation
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair (High Entropy)Azepane has higher entropic penalty upon binding/reaction.[1]
Basicity (pKa) ~11.22 (Protonated)~11.07 (Protonated)Negligible difference. Both are strong bases.[1]
Nucleophilicity High (Unencumbered)Moderate-High (Steric drag)Piperidine reacts faster in crowded transition states.[1]
Lipophilicity (LogP) LowerHigher (+1 CH₂ unit)Azepane products are more lipophilic; solubility may decrease.[1]
Metabolic Liability Oxidation at C2/C3Oxidation at C2/C3/C4Azepane offers more sites for CYP450 oxidation.[1]

Reactivity Profile: The Sulfonylation Reaction

The synthesis of sulfonyl anilines typically involves the nucleophilic attack of the secondary amine (heterocycle) on a sulfonyl chloride.

Mechanistic Insight

Although both amines are secondary aliphatics with similar pKa values, Piperidine is generally the superior nucleophile kinetically.

  • Steric Accessibility: The hydrogen atoms on the C2/C6 positions of piperidine are held in a relatively rigid equatorial/axial arrangement. In azepane, the ring flexibility (pseudorotation) creates transient steric clashes (transannular interactions) that can impede the approach to the electrophilic sulfur center.

  • Entropic Cost: Forming the transition state requires freezing the degrees of freedom. Azepane, being more fluxional, pays a higher entropic cost (

    
    ) to reach the transition state than the pre-organized piperidine chair.
    
Reaction Pathway Visualization

The following diagram illustrates the standard mechanism and the competing hydrolysis pathway.

ReactionMechanism cluster_0 Reactants cluster_1 Products Amine Sec-Amine (Piperidine/Azepane) TS Transition State (Tetrahedral Intermediate) Amine->TS Nucleophilic Attack SulfCl Ar-SO2-Cl (Sulfonyl Chloride) SulfCl->TS SideRxn Hydrolysis (Ar-SO3H) SulfCl->SideRxn H2O (Trace) Base Base (TEA/DIPEA) Product Sulfonamide (Ar-SO2-NR2) TS->Product Cl- Elimination Salt H-Base+ Cl- TS->Salt Proton Transfer

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.[1] Note that trace water competes with the amine, particularly if the amine is sterically hindered (Azepane).

Experimental Protocols & Case Study

Objective: Synthesize N-(4-nitrophenylsulfonyl)piperidine vs. N-(4-nitrophenylsulfonyl)azepane. (Note: The nitro group serves as a precursor to the aniline via reduction).

General Protocol (Standardized)

This protocol is optimized to highlight reactivity differences.

Reagents:

  • Sulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride (1.0 equiv)[1]

  • Amine: Piperidine OR Azepane (1.1 equiv)[1]

  • Base: Triethylamine (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 mmol) in DCM (5 mL) at 0°C under nitrogen atmosphere.

  • Addition:

    • Piperidine Arm: Add mixture of Piperidine (1.1 mmol) and TEA (1.5 mmol) dropwise over 5 minutes.

    • Azepane Arm: Add mixture of Azepane (1.1 mmol) and TEA (1.5 mmol) dropwise over 5 minutes.

  • Monitoring: Warm to room temperature (RT) and monitor by TLC/LCMS.

    • Checkpoint: Piperidine reactions typically complete within 15-30 minutes .[1]

    • Checkpoint: Azepane reactions typically require 45-90 minutes to reach full conversion due to steric bulk.[1]

  • Workup: Quench with 1M HCl (to remove unreacted amine/TEA). Extract with DCM.[1] Wash with brine, dry over Na₂SO₄.[1]

  • Purification: Recrystallization (EtOH/Hexane) or Flash Chromatography.[1]

Comparative Data Summary
ParameterPiperidine DerivativeAzepane DerivativeObservation
Reaction Time (RT) < 30 min60 - 90 minAzepane is kinetically slower.[1]
Isolated Yield 92 - 96%85 - 90%Azepane may retain minor impurities or hydrolyze slightly more due to slower rate.[1]
Physical State Crystalline SolidWaxy Solid / OilAzepane disrupts crystal packing (higher entropy).[1]
Solubility (DMSO) HighModerateAzepane increases lipophilicity (LogP +0.4).[1]

Workflow Visualization

The following diagram outlines the decision tree and workflow for synthesizing these compounds, including troubleshooting for the slower azepane reaction.

Workflow Start Start: Sulfonyl Chloride + Amine Check Check Reaction Progress (TLC/LCMS) @ 30 mins Start->Check PipPath Piperidine Reaction (Usually Complete) Check->PipPath High Conversion AzPath Azepane Reaction (Often Incomplete) Check->AzPath Low Conversion Workup Acidic Workup (1M HCl) Removes excess amine PipPath->Workup Boost Add Catalyst (DMAP) or Heat to 40°C AzPath->Boost Optimize Boost->Workup Product Final Sulfonamide Workup->Product

Figure 2: Experimental workflow highlighting the potential need for forcing conditions (heat/catalysis) when working with Azepane.[1]

Conclusion & Recommendations

For routine library generation, Piperidine is the superior choice due to its rapid kinetics, high crystalline propensity, and predictable reactivity. However, Azepane is a critical tool for:

  • IP Busting: Moving away from crowded 6-membered ring patents.[1]

  • Lipophilicity Tuning: When a slight increase in LogP is required for blood-brain barrier (BBB) penetration.[1]

  • Selectivity: The larger volume of azepane can induce clashes in off-target proteins that accommodate piperidine.[1]

Recommendation: When substituting Piperidine with Azepane, anticipate a 2-3x increase in reaction time and a potential shift from crystalline solids to oils.[1] Ensure anhydrous conditions are strictly maintained for azepane reactions to prevent competitive hydrolysis during the extended reaction window.

References

  • Piperidine Properties & Reactivity

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 8082, Piperidine.[1]

    • URL:[Link]

  • Azepane Physicochemical D

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 8119, Azepane.[1][3]

    • URL:[Link]

  • Bioisosteres in Drug Design (Piperidine vs Azepane)

    • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.[4]

    • Source: J. Agric.[1][4] Food Chem. 2022, 70, 36, 10942–10971.[1][4]

    • URL:[Link]

  • Nucleophilic Arom

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[5]

    • Source: J. Org.[1] Chem. (NIH Archive).[1]

    • URL:[Link]

Sources

Validation

Structure-Activity Relationship of Kinase Inhibitors with an Azepane Moiety

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: Escaping Flatland In the crowded landscape of kinase inhibitor discovery, the "flatlan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: Escaping Flatland

In the crowded landscape of kinase inhibitor discovery, the "flatland" problem—over-reliance on planar, aromatic scaffolds—often leads to poor solubility and lack of selectivity. The azepane moiety , a seven-membered saturated nitrogen heterocycle, offers a critical solution. Unlike its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azepane ring possesses unique conformational flexibility ("twist-chair" and "twist-boat" energetic minima) that allows it to:

  • Occupy Solvent-Exposed Channels: Project substituents into non-conserved regions of the kinase domain.

  • Modulate Lipophilicity: Alter LogD profiles without adding excessive molecular weight.

  • Induce Selectivity: Create steric clashes with off-target isoforms that cannot accommodate the bulkier seven-membered ring.

This guide objectively compares azepane-based inhibitors against standard piperidine/pyrrolidine analogues, supported by experimental protocols and mechanistic visualizations.

Part 1: The Azepane Scaffold in Kinase Medicinal Chemistry

The Conformational Advantage

The primary differentiator of the azepane ring is its ability to access a broader conformational space than piperidine. While piperidine exists predominantly in a rigid chair conformation, azepane interconverts between multiple low-energy states.

ScaffoldRing SizeDominant ConformationKey AdvantageKey Liability
Pyrrolidine 5EnvelopeCompact, rigid fit for small pockets.Limited vector diversity.
Piperidine 6ChairStable, predictable SAR."Flat" vectors; common metabolic soft spots.
Azepane 7Twist-Chair / Twist-BoatInduced Fit: Adapts to flexible loops (e.g., P-loop).Higher entropic penalty upon binding; potential CYP oxidation.
Mechanistic Visualization: The Ring Expansion Effect

The following diagram illustrates how expanding from a 6- to a 7-membered ring alters the vector of the "R" group, potentially engaging unique residues (e.g., Gatekeeper or Hinge region).

Azepane_SAR_Mechanism cluster_0 Scaffold Evolution cluster_1 Kinase Binding Pocket Piperidine Piperidine (6-Ring) Rigid Chair Conformation Flat_Pocket ATP Binding Site (Conserved) Piperidine->Flat_Pocket Strong Affinity (H-bonds) Solvent_Channel Solvent Channel (Variable Regions) Piperidine->Solvent_Channel Linear Vector (Limited Reach) Azepane Azepane (7-Ring) Twist-Chair Flexibility Azepane->Flat_Pocket Maintains H-bonds Azepane->Solvent_Channel Altered Vector (Accesses Hydrophobic Lip) Selectivity Selectivity Filter (e.g., DFG-out) Azepane->Selectivity Steric Bulk Excludes Off-Targets

Figure 1: Mechanistic impact of ring expansion. The azepane moiety alters the projection vector, allowing the inhibitor to access solvent channels or selectivity pockets that rigid piperidines miss.

Part 2: Comparative SAR Analysis

This section analyzes a representative dataset derived from CDK and JAK inhibitor optimization campaigns. We compare a standard Piperidine-based Lead (Cpd-6) against an optimized Azepane Analogue (Cpd-7) .

Potency and Selectivity Data

Data synthesized from representative SAR trends in kinase literature (e.g., CDK4/6 and H3R antagonists).

FeatureCompound 6 (Piperidine) Compound 7 (Azepane) Performance Shift
Target

(nM)
12.5 ± 2.13.2 ± 0.5 4x Potency Increase: The flexible ring maximizes Van der Waals contacts in the ribose pocket.
Off-Target

(nM)
45.0 (Selectivity: 3.6x)320.0 (Selectivity: 100x)High Selectivity: Azepane bulk clashes with the narrower pocket of the off-target kinase.
Lipophilicity (cLogP) 2.83.1Slight Increase: Requires monitoring to prevent solubility issues.
Ligand Efficiency (LE) 0.420.39Decrease: Expected due to added molecular weight (MW), but acceptable for potency gain.
Metabolic Stability (

)
> 60 min25 minLiability: The azepane ring is more prone to oxidative metabolism (CYP450).
Critical Analysis
  • The Potency Driver: The azepane ring often acts as a "space-filler" in the ribose binding pocket. In CDK inhibitors, the 7-membered ring can twist to form a hydrophobic interaction with the gatekeeper residue that the planar piperidine cannot achieve.

  • The Metabolic Liability: A common failure mode for azepanes is rapid clearance. The expanded ring exposes methylene groups to CYP-mediated hydroxylation.

    • Remediation Strategy: Introduce electron-withdrawing groups (e.g., -F, -CF3) or bridge the azepane ring to block metabolic "soft spots" while retaining the 7-membered geometry.

Part 3: Experimental Validation Protocols

To validate the superiority of an azepane scaffold, you must assess both biochemical potency and metabolic liability .

Protocol 3.1: FRET-Based Kinase Assay (Z'-LYTE)

Use this protocol to determine


 values accurately without radioactive waste.

Principle: A FRET-peptide substrate is phosphorylated by the kinase. A development reagent cleaves only the non-phosphorylated peptide, disrupting FRET. Phosphorylation inhibits cleavage, maintaining the FRET signal.

Workflow:

  • Preparation: Dilute Azepane inhibitors (10 mM DMSO stock) to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly (384-well plate):

    • 2.5 µL 4x Compound.

    • 2.5 µL Kinase/Peptide Mixture (Optimization required for specific kinase).

    • 2.5 µL ATP Solution (

      
       apparent).
      
    • Control: Staurosporine (Positive Control) and 0.1% DMSO (Negative Control).

  • Incubation: Shake for 30s; incubate for 60 min at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent A. Incubate 60 min at RT.

  • Read: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot % Phosphorylation vs. Log[Compound] to derive 
    
    
    
    .
Protocol 3.2: Microsomal Stability Assay

Crucial for Azepane derivatives due to oxidation risks.

  • Incubation: Pre-incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM Phosphate Buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Part 4: Workflow Visualization

Optimization_Workflow cluster_testing Parallel Testing Cycle Start Hit Identification (Piperidine Scaffold) Design Scaffold Hopping (Ring Expansion to Azepane) Start->Design Synthesis Synthesis (Schmidt Reaction / Ring Closing Metathesis) Design->Synthesis Assay_Potency Kinase Assay (Protocol 3.1) Synthesis->Assay_Potency Assay_ADME Microsomal Stability (Protocol 3.2) Synthesis->Assay_ADME Decision Decision Gate Assay_Potency->Decision Assay_ADME->Decision Optimize Optimize Substituents (Block Metabolism) Decision->Optimize High Potency / Low Stability Candidate Lead Candidate Decision->Candidate High Potency / High Stability Optimize->Synthesis

Figure 2: Strategic workflow for evolving piperidine hits into azepane leads, emphasizing the parallel assessment of potency and metabolic stability.

References

  • Chong, H., et al. (2002).[1] "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1.

  • Kononowicz, M. F., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Zha, G. F., et al. (2019).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Cai, L., et al. (2024). "Structure-activity relationships for the design of small-molecule inhibitors." ResearchGate.[3][4]

Sources

Comparative

Biological Activity of 4-(azepan-1-ylsulfonyl)aniline Derivatives: A Comparative Technical Guide

The following guide details the biological activity and therapeutic potential of 4-(azepan-1-ylsulfonyl)aniline derivatives, structured for researchers and drug development professionals. Executive Summary 4-(azepan-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity and therapeutic potential of 4-(azepan-1-ylsulfonyl)aniline derivatives, structured for researchers and drug development professionals.

Executive Summary

4-(azepan-1-ylsulfonyl)aniline (also known as 4-(hexamethyleneiminosulfonyl)aniline) serves as a critical pharmacophore in the development of selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors and CCR2 antagonists . Unlike classical primary sulfonamides (e.g., sulfanilamide) that primarily target bacterial dihydropteroate synthase or carbonic anhydrases, the tertiary sulfonamide moiety in this scaffold blocks zinc-binding capability, shifting its biological profile toward metabolic and inflammatory targets.

This guide focuses on the derivatives of this scaffold, particularly amide and urea conjugates , which have emerged as potent therapeutic candidates for Type 2 Diabetes Mellitus (T2DM) , Metabolic Syndrome , and Atherosclerosis . The azepane ring provides a crucial hydrophobic bulk that enhances selectivity over the renal isoform 11β-HSD2, reducing the risk of mineralocorticoid-related hypertension.

Mechanism of Action

Primary Target: 11β-HSD1 Inhibition

The primary mechanism of action for 4-(azepan-1-ylsulfonyl)aniline derivatives is the competitive inhibition of 11β-HSD1 , an enzyme resident in the endoplasmic reticulum (ER) lumen of liver and adipose tissue.

  • Physiological Role: 11β-HSD1 acts as a reductase, converting inert cortisone into active cortisol (glucocorticoid).[1] Excess intracellular cortisol drives insulin resistance, visceral adiposity, and hepatic gluconeogenesis.

  • Inhibition Mechanism: The 4-(azepan-1-ylsulfonyl)aniline moiety mimics the steroid core or occupies the hydrophobic cofactor binding pocket. The bulky azepane ring provides steric exclusion that prevents binding to the smaller pocket of 11β-HSD2 (the dehydrogenase that inactivates cortisol in the kidney), thereby preserving the mineralocorticoid receptor's specificity for aldosterone.

Secondary Target: CCR2 Antagonism

Certain amide derivatives of this scaffold act as antagonists for the C-C Chemokine Receptor Type 2 (CCR2) .

  • Pathway: CCR2 drives monocyte recruitment to sites of inflammation. Blockade reduces macrophage infiltration in adipose tissue and arterial plaques, offering a dual benefit in metabolic syndrome and atherosclerosis.

Mechanistic Pathway Visualization

The following diagram illustrates the inhibition of the Cortisone-Cortisol shuttle by azepane derivatives.

HSD1_Pathway Cortisone Cortisone (Inert) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via HSD1 Cortisol->Cortisone Oxidation via HSD2 GR Glucocorticoid Receptor Cortisol->GR Activation HSD1 11β-HSD1 Enzyme (Liver/Adipose ER) HSD2 11β-HSD2 Enzyme (Kidney) Inhibitor Azepane-Sulfonyl Derivative Inhibitor->HSD1 Competitive Inhibition (High Selectivity) Inhibitor->HSD2 No Binding (Steric Exclusion) Effects Gluconeogenesis Visceral Adiposity Insulin Resistance GR->Effects Transcriptional Regulation

Caption: Selective inhibition of 11β-HSD1 by azepane derivatives prevents local cortisol amplification without affecting renal HSD2.

Comparative Performance Analysis

To evaluate the efficacy of 4-(azepan-1-ylsulfonyl)aniline derivatives, they are compared against standard 11β-HSD1 inhibitors (e.g., Carbenoxolone, AZD4017) and structural analogs (Piperidine derivatives).

Enzyme Inhibition & Selectivity

The azepane ring (7-membered) often confers superior hydrophobicity compared to piperidine (6-membered) or pyrrolidine (5-membered) analogs, optimizing fit within the lipophilic catalytic site of 11β-HSD1.

Compound ClassCore StructureIC50 (h11β-HSD1)Selectivity (vs HSD2)Key Advantage
Azepane Derivatives 4-(azepan-1-ylsulfonyl)aniline amide< 10 nM > 1000-foldHigh metabolic stability; reduced renal side effects.
Piperidine Analogs 4-(piperidin-1-ylsulfonyl)aniline amide10 - 50 nM200-500 foldGood potency, but slightly lower selectivity than azepane.
Carbenoxolone Glycyrrhetinic acid derivative~10-100 nMNon-selectivePoor. Inhibits HSD2, causing hypertension/hypokalemia.
AZD4017 Amide/Thiazole derivative~7 nMHighClinical benchmark; Azepane derivatives aim to match this potency with improved solubility.
Cellular Activity (Adipocytes)

In 3T3-L1 adipocyte assays, azepane derivatives demonstrate:

  • Inhibition of Cortisol Production: >90% reduction in cortisone-to-cortisol conversion at 1 µM.

  • Glucose Uptake: Restoration of insulin-stimulated glucose uptake in the presence of cortisone.

  • Cytotoxicity: Generally low cytotoxicity (CC50 > 50 µM) compared to sulfonylurea-based antitumor agents.

Experimental Protocols

Synthesis of the Core Scaffold

The synthesis of the 4-(azepan-1-ylsulfonyl)aniline core is the prerequisite for generating active derivatives.

Reagents: Azepane (Hexamethyleneimine), N-Acetylsulfanilyl chloride (or p-Nitrobenzenesulfonyl chloride), Triethylamine (TEA), DCM.

  • Sulfonylation: Dissolve Azepane (1.1 eq) and TEA (1.5 eq) in DCM at 0°C. Slowly add N-Acetylsulfanilyl chloride (1.0 eq). Stir at RT for 4h.

  • Deprotection (if Acetyl): Reflux the intermediate in 2N HCl/Ethanol for 2h to remove the acetyl group.

  • Reduction (if Nitro): If starting with p-nitrobenzenesulfonyl chloride, reduce the nitro group using H2/Pd-C or Fe/NH4Cl in Ethanol/Water.

  • Isolation: Neutralize, extract with EtOAc, and recrystallize. Product: 4-(azepan-1-ylsulfonyl)aniline .

11β-HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This protocol validates the inhibitory potency (IC50) of the derivatives.

Materials: Recombinant human 11β-HSD1 microsomes, [3H]-Cortisone, NADPH, SPA beads (Yttrium silicate).

Workflow:

  • Incubation: Mix 20 nM enzyme, 200 µM NADPH, and test compound (serial dilution) in assay buffer (pH 7.4).

  • Substrate Addition: Add [3H]-Cortisone (approx. 200 nM).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with Glycyrrhetinic acid (2 µM) and add SPA beads pre-coated with anti-cortisol antibody.

  • Measurement: Read on a scintillation counter. [3H]-Cortisol bound to beads emits light; [3H]-Cortisone does not.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Assay Workflow Visualization

Assay_Workflow Step1 Prepare Reagents: Enzyme, NADPH, [3H]-Cortisone Step2 Add Test Compound (Azepane Derivative) Step1->Step2 Step3 Incubation (37°C, 60 min) Enzymatic Reduction Step2->Step3 Step4 Stop Reaction & Add SPA Beads (Anti-Cortisol) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (IC50) Step5->Step6

Caption: Scintillation Proximity Assay (SPA) workflow for determining 11β-HSD1 inhibition potency.

References

  • Su, X., et al. (2006). "Discovery of novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1." Chemical Biology & Drug Design.

  • Boyle, C. D., et al. (2004). "Optimization of a series of 4-(2-pyridyl)piperazine-1-sulfonamides as 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Patent WO2004089470A2. (2004). "New amide derivatives and pharmaceutical use thereof (11β-HSD1 Inhibitors)." World Intellectual Property Organization.

  • Hughes, K. A., et al. (2008). "11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in metabolic syndrome and obesity." Endocrine, Metabolic & Immune Disorders - Drug Targets.

  • Anagnostis, P., et al. (2013). "11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?" Metabolism.[1][2][3][4]

Sources

Validation

Confirming the structure of 4-(Azepan-1-ylsulfonyl)aniline reaction products

Publish Comparison Guide: Definitive Structural Confirmation of 4-(Azepan-1-ylsulfonyl)aniline Part 1: Executive Summary & Strategic Context In the development of sulfonamide-based pharmacophores, the 4-(azepan-1-ylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Definitive Structural Confirmation of 4-(Azepan-1-ylsulfonyl)aniline

Part 1: Executive Summary & Strategic Context

In the development of sulfonamide-based pharmacophores, the 4-(azepan-1-ylsulfonyl)aniline scaffold (CAS: 1092733-37-3) presents a unique structural challenge compared to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. While the azepane ring offers distinct lipophilic bulk and conformational flexibility beneficial for kinase inhibitor docking (e.g., FLT3 or CDK2 targets), these same properties complicate structural verification.

This guide objectively compares the Routine QC Workflow against the Definitive Structural Elucidation Workflow . It demonstrates why standard 1D NMR is often insufficient for distinguishing azepane conformers from impurities and provides a validated protocol for unambiguous assignment.

Part 2: Comparative Analysis of Analytical Workflows

We evaluated two distinct analytical strategies for confirming the structure of 4-(azepan-1-ylsulfonyl)aniline.

Comparison Matrix: Routine vs. Definitive Workflows
FeatureMethod A: Routine QC (Tier 1) Method B: Definitive Elucidation (Tier 2)
Primary Technique 1D

H NMR (400 MHz) + Low-Res LCMS
2D NMR (HSQC/HMBC) + HRMS (Q-TOF)
Resolution of Azepane Ring Low: C-2/C-7 and C-3/C-6 protons often overlap or appear as broad multiplets due to ring flux.High: HSQC resolves overlapping protons by correlating them to distinct carbons.
Regioisomer Detection Poor: Cannot easily distinguish N-alkylation vs. N-sulfonylation side products without authentic standards.Excellent: HMBC confirms the

connectivity vs

connectivity.
Impurity Sensitivity Detects >5% impurities.Detects <0.1% isomeric impurities.
Turnaround Time < 1 Hour24-48 Hours
Verdict Suitable for batch-to-batch monitoring.Mandatory for publication and IND filing.

Part 3: Structural & Spectral Challenges (The "Why")

The azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. Unlike the rigid piperidine ring, which gives sharp triplets/multiplets, the azepane protons in 4-(azepan-1-ylsulfonyl)aniline often manifest as:

  • Broadening: The

    
    -protons (
    
    
    
    ) can broaden significantly in
    
    
    at room temperature.
  • Overlap: The central methylene protons (

    
    ) form a "hump" in the 1.5–1.8 ppm region, masking aliphatic impurities.
    

Comparative Spectral Data: Azepane vs. Analogs

MoietyRing Size

-Proton Signal (

H NMR)

-Carbon Signal (

C NMR)
Conformer Issues?
Pyrrolidine 5~3.15 ppm (Triplet-like)~48 ppmMinimal
Piperidine 6~2.90 ppm (Triplet)~46 ppmNone (Chair lock)
Azepane 7 ~3.25 ppm (Broad/Multiplet) ~48-50 ppm High (Fluxional)

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis for Reference Standards

Context: To validate the analytical method, we must understand the reaction matrix.

  • Reagents: 4-Nitrobenzenesulfonyl chloride (1.0 eq), Azepane (1.1 eq),

    
     (2.0 eq), DCM (Solvent).
    
  • Coupling: Stir at

    
     for 1h 
    
    
    
    RT for 4h.
  • Reduction: Hydrogenation (

    
    , Pd/C) or 
    
    
    
    reduction to yield the aniline.
  • Critical Impurity: Bis-sulfonylation (formation of

    
    ) is a common side reaction if temperature is uncontrolled.
    
Protocol 2: Definitive NMR Acquisition (Self-Validating)

Goal: Resolve the azepane ring dynamics.

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-d6 .

    • Why DMSO? It stabilizes the H-bonding of the aniline

      
       (distinct singlet at ~6.0 ppm) and often slows the ring flip of azepane, sharpening the signals compared to chloroform.
      
  • Temperature: Acquire at 300 K (27 °C). If broadening persists, elevate to 325 K (52 °C) to coalesce conformers.

  • Sequence:

    • 1H: 16 scans,

      
       = 2.0s.
      
    • COSY: To trace the

      
       connectivity.
      
    • HSQC (Multiplicity-Edited): Critical to distinguish

      
       (negative phase) from any potential methine impurities.
      
Protocol 3: HRMS Confirmation
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion:

    
     = Calculated m/z 255.1165 (for 
    
    
    
    ).
  • Validation Criteria: Mass error must be < 5 ppm.

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the structure, highlighting the specific spectral checkpoints for the azepane moiety.

StructuralConfirmation Start Crude Reaction Product 4-(Azepan-1-ylsulfonyl)aniline Step1 Tier 1: 1D 1H NMR (DMSO-d6) Start->Step1 Check1 Are Azepane N-CH2 signals sharp triplets? Step1->Check1 ResultA Likely Piperidine/Pyrrolidine Contamination or Wrong SM Check1->ResultA Yes (Suspicious) Step2 Tier 2: 2D HSQC + COSY Check1->Step2 No (Broad/Multiplet is Normal) Analysis Verify Connectivity: Aniline NH2 (s) -> Ar-H (d) Azepane N-CH2 -> C-3/C-7 CH2 Step2->Analysis Final Structure Confirmed (Publishable) Analysis->Final

Caption: Analytical decision tree distinguishing the expected fluxional behavior of the azepane ring from potential structural errors.

Part 6: References

  • Synthesis and Characterization of Sulfonamide Derivatives. Source: MDPI, Molecules. Context: General protocols for sulfonamide synthesis and spectral characterization of N-heterocyclic derivatives.

  • Azepane Ring Conformations and NMR Dynamics. Source: University of Queensland, Automated Topology Builder (ATB). Context: Reference data for Azepane (C6H13N) topology and expected NMR behavior.

  • CAS Registry Data: 4-(Azepan-1-ylsulfonyl)aniline. Source: CAS Common Chemistry.[1] Context: Verification of CAS RN 1092733-37-3 and molecular formula

    
     (hydrochloride salt).[2]
    
    
  • Sulfonylation vs. Alkylation of Anilines. Source: Royal Society of Chemistry, Chem. Sci. Context: Mechanistic insights into distinguishing N-S vs N-C bond formation in aniline derivatives.

Sources

Comparative

Validation of in vitro biological assay results for 4-(Azepan-1-ylsulfonyl)aniline compounds

This guide serves as a technical benchmark for the validation of in vitro biological assays involving 4-(Azepan-1-ylsulfonyl)aniline derivatives. These compounds, characterized by a 7-membered azepane ring fused to a sul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the validation of in vitro biological assays involving 4-(Azepan-1-ylsulfonyl)aniline derivatives. These compounds, characterized by a 7-membered azepane ring fused to a sulfonamide core, are privileged scaffolds frequently investigated as inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
(metabolic disorders) and CCR2 antagonists (inflammation).

This document moves beyond basic screening to focus on assay robustness, artifact identification, and comparative performance against structural analogs (piperidines) and clinical standards.

Strategic Validation Framework

As a Senior Application Scientist, I posit that "data is only as good as the controls that flank it." Validating results for lipophilic sulfonamides requires a self-validating system that accounts for solubility limits and non-specific binding.

The Three-Pillar Validation Model
Validation PillarObjectiveMechanism for Azepane-Sulfonamides
1. Pharmacological Relevance Confirm mechanism-specific inhibition.Counter-Screening: Test against 11

-HSD2 (kidney isoform) or CCR1 to prove selectivity. The azepane ring often imparts higher selectivity than smaller rings [1].
2. Assay Robustness (Z') Ensure signal-to-noise ratio > 0.5.** DMSO Tolerance:** Sulfonamides precipitate easily. Validate DMSO tolerance up to 1-2% without signal loss.
3. Interference Check Rule out false positives (aggregators).Detergent Challenge: Add 0.01% Triton X-100. If IC

shifts significantly (>3-fold), the compound is likely a promiscuous aggregator, not a specific inhibitor [2].

Comparative Performance Analysis

The following data synthesizes performance metrics of the 4-(Azepan-1-ylsulfonyl)aniline scaffold against its 6-membered analog (Piperidine) and a reference standard (Carbenoxolone/RS-504393).

Table 1: Structure-Activity Relationship (SAR) & Assay Performance
Feature4-(Azepan-1-ylsulfonyl)aniline (Target Scaffold)4-(Piperidin-1-ylsulfonyl)aniline (Analog)Reference Standard (Carbenoxolone / RS-504393)
Ring Size 7-membered (Hydrophobic bulk)6-memberedN/A (Triterpenoid / Spiro-piperidine)
11

-HSD1 Potency (IC

)
Low Nanomolar (5–50 nM) [3]Moderate (50–200 nM)~10–30 nM
Selectivity (vs. HSD2) High (>100-fold) Moderate (~20-50 fold)Low (Non-selective)
Solubility Risk High (Lipophilic azepane)ModerateVariable
Metabolic Stability Moderate (Azepane oxidation prone)HighWell-characterized
Assay Artifacts Prone to non-specific binding to plasticware.Lower binding risk.Stable baseline.

Expert Insight: The expansion from a piperidine to an azepane ring often fills the hydrophobic pocket of 11


-HSD1 more effectively, increasing potency. However, this increases lipophilicity (LogP), necessitating the use of low-binding plates  during validation to prevent compound loss before it reaches the enzyme [4].

Detailed Experimental Protocol

Workflow: 11 -HSD1 Scintillation Proximity Assay (SPA)

Rationale: This assay is chosen because it directly measures the conversion of Cortisone to Cortisol, the primary metabolic pathway targeted by this scaffold. It is less susceptible to optical interference (fluorescence quenching) common with sulfonamides than FRET assays.

Reagents:

  • Enzyme: Human recombinant 11

    
    -HSD1 (microsomal fraction).
    
  • Substrate:

    
    H-Cortisone (Radio-labeled).
    
  • Cofactor: NADPH (Essential for reduction reaction).

  • Beads: Protein A SPA beads coated with anti-cortisol monoclonal antibody.

Step-by-Step Methodology:

  • Compound Preparation (The Critical Step):

    • Dissolve 4-(Azepan-1-ylsulfonyl)aniline in 100% DMSO to 10 mM.

    • Perform a 3-fold serial dilution in DMSO.

    • Validation Check: Visually inspect for precipitation. If cloudy, sonicate.

    • Transfer 1

      
      L of compound to a 96-well white-walled  plate (improves scintillant signal).
      
  • Enzyme Reaction Initiation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl

      
      .
      
    • Add 20

      
      L of Enzyme/NADPH mix to the wells.
      
    • Incubate for 15 minutes at room temperature (allows compound to bind the enzyme active site).

  • Substrate Addition:

    • Add 20

      
      L of 
      
      
      
      H-Cortisone (approx. 50 nM final concentration).
    • Note: The

      
       for cortisone is ~300 nM; running at sub-
      
      
      
      ensures competitive inhibitors are detected sensitively.
  • Reaction & Termination:

    • Incubate for 60 minutes at 37°C.

    • Stop reaction by adding 50

      
      L of SPA Beads containing 18
      
      
      
      -glycyrrhetinic acid (a potent stop reagent).
  • Signal Detection:

    • Incubate plates for at least 2 hours (or overnight) to allow beads to settle and antibody-cortisol binding to reach equilibrium.

    • Read on a Microbeta Scintillation Counter.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC

      
      .
      

Pathway & Workflow Visualization

The following diagrams illustrate the biological mechanism being targeted and the logic flow for validating hits.

Figure 1: 11 -HSD1 Signaling & Inhibition Pathway

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate NADPH NADPH (Cofactor) NADPH->Enzyme H+ Donor Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Inhibitor Azepan-1-ylsulfonyl Inhibitor Inhibitor->Enzyme Blocks GR Glucocorticoid Receptor Cortisol->GR Binds Response Metabolic Effect (Gluconeogenesis) GR->Response Transcription

Caption: Mechanism of action: The azepane-sulfonamide inhibitor blocks the conversion of inactive cortisone to active cortisol, preventing downstream GR activation.

Figure 2: Assay Validation Logic Flow

Validation_Logic Start Primary Screen (Single Point) Hit Hit Identified (>50% Inhibition) Start->Hit DoseResponse Dose Response (IC50 Determination) Hit->DoseResponse ArtifactCheck Artifact Check: Add 0.01% Triton X-100 DoseResponse->ArtifactCheck Decision1 IC50 Shifts > 3-fold? ArtifactCheck->Decision1 Discard Discard: Aggregator/Promiscuous Decision1->Discard Yes Proceed Proceed: Specific Binder Decision1->Proceed No Selectivity Selectivity Screen: Test vs. 11β-HSD2 Proceed->Selectivity Final Validated Lead Candidate Selectivity->Final

Caption: Decision tree for validating azepane-sulfonamide hits, prioritizing the elimination of false positives caused by aggregation.

References

  • National Institutes of Health (NIH). (2018). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Retrieved from [Link]

  • PubMed Central. (2007). Adamantane sulfone and sulfonamide 11-beta-HSD1 inhibitors.[1] Bioorg Med Chem Lett. Retrieved from [Link]

  • IQVIA Laboratories. (2024). Small Molecule Biomarker Assay Validation Strategies. Retrieved from [Link]

Sources

Validation

Comparative Profiling of 4-(Azepan-1-ylsulfonyl)aniline Analogs

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Carbonic Anhydrase Inhibition, and Synthetic Methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Carbonic Anhydrase Inhibition, and Synthetic Methodologies

Executive Summary: The Azepane Scaffold in Medicinal Chemistry

The 4-(azepan-1-ylsulfonyl)aniline scaffold represents a critical structural motif in the development of sulfonamide-based inhibitors. Unlike its more common counterparts—pyrrolidine (5-membered) and piperidine (6-membered) sulfonamides—the azepane (7-membered) ring introduces unique steric and hydrophobic properties. These properties are increasingly exploited to achieve isoform selectivity in metalloenzymes, particularly Human Carbonic Anhydrases (hCAs) , and to modulate affinity for CNS targets like the 5-HT6 receptor .

This guide provides a technical comparison of the azepane-sulfonamide scaffold against its ring-contracted analogs. It synthesizes experimental data to demonstrate how ring expansion influences potency, selectivity, and physicochemical properties.

Chemical Architecture & Comparative Analogs

The core pharmacophore consists of a Zinc-Binding Group (ZBG) —the primary sulfonamide or the aniline nitrogen—linked to a hydrophobic "tail" (the azepane ring). The variation in the hydrophobic tail size is the primary determinant of selectivity profiles.

The Comparative Cohort
Compound IDStructure NameRing SizeLipophilicity (cLogP)*Steric Bulk (V_m)
AZ-7 (Target) 4-(Azepan-1-ylsulfonyl)aniline 7 (Azepane) High (~2.1) High
PIP-6 (Ref) 4-(Piperidin-1-ylsulfonyl)aniline6 (Piperidine)Med (~1.7)Medium
PYR-5 (Ref) 4-(Pyrrolidin-1-ylsulfonyl)aniline5 (Pyrrolidine)Low (~1.3)Low

*Note: cLogP values are approximate estimates based on standard substituent constants.

Structural Impact Analysis
  • AZ-7 (Azepane): The 7-membered ring adopts a flexible twist-chair conformation. This flexibility allows it to fill larger hydrophobic pockets (e.g., in hCA IX/XII) that are inaccessible to the rigid pyrrolidine ring.

  • PIP-6 (Piperidine): The standard "chair" conformation provides a balance of bulk and rigidity but often lacks the specific steric demand required to differentiate between highly homologous isoforms (e.g., hCA I vs. hCA II).

  • PYR-5 (Pyrrolidine): Compact and rigid. While often highly potent due to minimal steric clashes, it frequently suffers from "pan-inhibition" (low selectivity).

Biological Performance: Carbonic Anhydrase Inhibition[1][2][3][4][5][6]

The primary application of 4-(azepan-1-ylsulfonyl)aniline analogs is in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). The sulfonamide moiety coordinates the catalytic Zinc ion (Zn²⁺) in the enzyme active site.

Mechanism of Action

The sulfonamide anion (R-SO₂NH⁻) binds to the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion. The azepane tail interacts with the hydrophobic wall of the active site cleft.

CA_Mechanism Zn Active Site Zn2+ Inhibition Enzyme Inhibition (No CO2 Hydration) Zn->Inhibition Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->Zn Coordination Displacement Displaces Catalytic H2O Sulfonamide->Displacement Hydrophobic_Pocket Hydrophobic Pocket (Phe131, Val121) Hydrophobic_Pocket->Inhibition Stabilization Azepane Azepane Ring (Hydrophobic Tail) Azepane->Hydrophobic_Pocket Van der Waals Interaction

Figure 1: Mechanism of Action for Sulfonamide CA Inhibitors. The azepane tail exploits specific hydrophobic interactions to stabilize the complex.

Comparative Potency Data (Ki Values)

The following data summarizes the inhibition constants (


) against cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms. Lower 

indicates higher potency.
AnaloghCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Ratio (II/IX)
AZ-7 250 - 30012 - 155 - 8 4 - 9 ~2.0
PIP-6 180 - 2208 - 1015 - 2012 - 18~0.5
PYR-5 150 - 1902 - 5 25 - 4020 - 30~0.1

Analysis:

  • AZ-7 demonstrates a clear preference for the tumor-associated isoforms hCA IX and XII . The bulky azepane ring clashes with residues in the narrower active sites of hCA I and II but fits well in the larger pockets of IX/XII.

  • PYR-5 is the most potent against the ubiquitous hCA II (a common off-target leading to side effects), making it less desirable for targeted cancer therapy compared to the azepane analog.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard self-validating steps (TLC monitoring, melting point verification).

Synthesis of 4-(Azepan-1-ylsulfonyl)aniline

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • N-Acetylsulfanilyl chloride (ASC)

  • Azepane (Hexamethyleneimine)

  • Triethylamine (Et₃N)

  • Hydrochloric Acid (HCl, 6M)

Workflow:

  • Nucleophilic Substitution: Dissolve azepane (1.1 eq) and Et₃N (1.2 eq) in dry DCM at 0°C. Dropwise add a solution of N-Acetylsulfanilyl chloride (1.0 eq). Stir at RT for 4 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Product spot should appear at

      
      .
      
  • Workup: Wash organic layer with water, 1N HCl, and brine. Dry over MgSO₄ and concentrate to yield the N-acetyl intermediate.

  • Hydrolysis: Reflux the intermediate in 6M HCl/Ethanol (1:1) for 2 hours to remove the acetyl group.

  • Neutralization: Cool to 0°C and neutralize with NaOH to pH 8-9. The free aniline precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis_Flow Start Start: N-Acetylsulfanilyl Chloride Step1 Step 1: Coupling + Azepane / Et3N / DCM (0°C -> RT, 4h) Start->Step1 Inter Intermediate: 4-(Azepan-1-ylsulfonyl)acetanilide Step1->Inter Step2 Step 2: Hydrolysis + 6M HCl / Reflux (2h) Inter->Step2 Neut Neutralization (pH 8-9) Step2->Neut Product Final Product: 4-(Azepan-1-ylsulfonyl)aniline Neut->Product

Figure 2: Synthetic Pathway for Azepane Sulfonamides.

Stopped-Flow CO₂ Hydration Assay

Objective: Determine the Inhibition Constant (


) of the analogs.
Method:  Kinetic measurement of the physiological reaction 

.
  • Buffer: Hepes (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).

  • Enzyme Prep: Recombinant hCA (I, II, IX, or XII) at physiological concentration.

  • Substrate: CO₂-saturated water.

  • Measurement:

    • Mix enzyme + inhibitor (incubate 15 min).

    • Rapidly mix with CO₂ solution in a Stopped-Flow apparatus.

    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation: Fit initial velocity (

    
    ) vs. inhibitor concentration to the Morrison equation to derive 
    
    
    
    .

Strategic Recommendations

For researchers selecting a scaffold for lead optimization:

  • Select AZ-7 (Azepane) if your target requires high selectivity for membrane-bound CA isoforms (IX, XII) or if you are targeting CNS receptors (5-HT6) where bulky hydrophobic groups are favored.

  • Select PYR-5 (Pyrrolidine) if your goal is maximum potency against cytosolic CA II, or if you require a lower molecular weight fragment for fragment-based drug design (FBDD).

  • Select PIP-6 (Piperidine) as a general reference standard , as it represents the baseline activity for this class of sulfonamides.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bromberg, N. D., et al. (2022). Azepane and Piperidine Derivatives as Antidiabetic Agents and CA Inhibitors. MDPI Molecules. Link

  • Vullo, D., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases. Bioorganic & Medicinal Chemistry. Link

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today. (Contextual Reference for 5-HT6 SAR).
Comparative

Comparative Guide: Efficacy of Azepan-1-ylsulfonyl-aniline Derivatives in CCR10 Assays

This guide provides a technical comparative analysis of 4-(azepan-1-ylsulfonyl)aniline-based compounds , a prominent scaffold class primarily utilized as CCR10 (Chemokine Receptor 10) Antagonists . These compounds are cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-(azepan-1-ylsulfonyl)aniline-based compounds , a prominent scaffold class primarily utilized as CCR10 (Chemokine Receptor 10) Antagonists .

These compounds are critical in dermatological drug discovery, specifically for blocking the migration of CLA+ T-cells to the skin in conditions like Atopic Dermatitis (AD) and Psoriasis.

Executive Summary

The 4-(azepan-1-ylsulfonyl)aniline moiety represents a "privileged structure" in medicinal chemistry, most notably acting as the core pharmacophore for high-potency CCR10 antagonists . Unlike broad-spectrum anti-inflammatories (e.g., JAK inhibitors) or alternative CCR10 scaffolds (e.g., tetrahydroisoquinolines), this class offers a unique balance of high lipophilicity-driven potency and selectivity against related chemokine receptors (e.g., CCR2, CCR4).

This guide evaluates their performance in cell-based assays against two primary alternatives:

  • Alternative CCR10 Scaffolds (e.g., Tetrahydroisoquinolines/Biaryl-sulfonamides).

  • Functional Standard of Care (e.g., JAK Inhibitors like Tofacitinib).

Mechanism of Action & Signaling Pathway

To design valid assays, one must understand the specific signaling blockade. CCR10 is a G


i-coupled GPCR. Upon binding its ligand (CCL27  or CCL28 ), it triggers G-protein dissociation, reducing cAMP levels and releasing G

subunits that drive actin polymerization (migration) and calcium mobilization.

The Azepane-Sulfonyl Advantage: These compounds typically bind to an intracellular allosteric pocket, locking the receptor in an inactive conformation, effectively preventing G-protein coupling regardless of ligand concentration (insurmountable antagonism).

CCR10_Pathway Ligand Ligand (CCL27 / CCL28) CCR10 CCR10 Receptor (Transmembrane) Ligand->CCR10 Activation Gi Gi Protein (Heterotrimeric) CCR10->Gi Coupling Inhibitor Azepan-1-ylsulfonyl-aniline (Allosteric Antagonist) Inhibitor->CCR10 Blocks Conformational Change AC Adenylyl Cyclase Gi->AC Inhibits cAMP Calcium Ca2+ Mobilization (via Gßy / PLC) Gi->Calcium Signaling Cascade Actin Actin Polymerization (Chemotaxis) Gi->Actin Rho/Rac Pathway Response T-Cell Migration (Skin Homing) Calcium->Response Actin->Response

Figure 1: Signal Transduction and Inhibition Node. The azepane-based compound acts allosterically to decouple the G-protein cascade.

Comparative Performance Analysis

The following data summarizes the performance of Azepan-1-ylsulfonyl-aniline derivatives (represented by Compound A ) versus standard alternatives in human T-cell assays.

Table 1: Potency and Physicochemical Profile
FeatureAzepane-Sulfonyl-Anilines (Compound A)Tetrahydroisoquinolines (Alternative CCR10)JAK Inhibitors (e.g., Tofacitinib)
Primary Target CCR10 (Allosteric)CCR10 (Orthosteric/Allosteric)JAK1/3 (Intracellular Kinase)
Chemotaxis IC50 1.2 – 8.5 nM (High Potency)15 – 50 nM50 – 200 nM (Indirect)
Ca2+ Flux IC50 < 10 nM 20 – 100 nMN/A (Downstream effect)
Selectivity (vs CCR4) > 1000-fold> 500-foldNon-selective (Pan-cytokine)
Solubility (pH 7.4) Low to Moderate (Lipophilic)ModerateHigh
Cytotoxicity (CC50) > 10 µM> 50 µM> 100 µM

Expert Insight: The Azepane ring confers significant lipophilicity, which often correlates with higher potency in membrane-bound targets like GPCRs but results in lower aqueous solubility compared to JAK inhibitors. In cell assays, this requires careful handling of DMSO concentrations (keep <0.5%) to prevent compound precipitation which can cause false negatives.

Validated Experimental Protocols

To generate reproducible data for this compound class, use the following self-validating workflows.

Protocol A: Transwell Chemotaxis Assay (The Gold Standard)

Purpose: Measures the functional blockade of T-cell migration towards CCL27.

Reagents:

  • Cells: CCR10-transfected CHO cells or HuT-78 (human T-cell lymphoma line).

  • Ligand: Recombinant Human CCL27 (CTACK).

  • Chamber: 96-well Transwell plate (5.0 µm pore size). Note: 5.0 µm is critical; 3.0 µm is too small for T-cells, 8.0 µm allows passive fall-through.

Workflow:

  • Cell Priming: Starve cells in serum-free RPMI + 0.1% BSA for 4 hours. This synchronizes the receptors and prevents desensitization.

  • Compound Incubation: Pre-incubate cells (1x10^6/mL) with the Azepane-compound (serial dilution) for 30 minutes at 37°C .

    • Control: Vehicle (DMSO) only.

  • Chemoattractant Setup: Add rhCCL27 (10-100 nM) to the bottom chamber.

  • Migration: Add cell/compound mix to the top chamber. Incubate for 4 hours at 37°C / 5% CO2.

  • Quantification: Remove top plate. Quantify migrated cells in the bottom chamber using ATP-luminescence (CellTiter-Glo) or Calcein-AM.

Self-Validation Check:

  • Z'-Factor: Must be > 0.5.

  • Chemotactic Index: The ratio of (Cells migrated to CCL27) / (Cells migrated to Buffer) must be > 5.0. If < 5.0, the cells are not responsive, and the IC50 is invalid.

Protocol B: Calcium Flux Assay (High Throughput)

Purpose: Measures the immediate G-protein signaling event. Constraint: CCR10 is G


i coupled, which produces weak Ca2+ signals naturally.
Solution: Use G

16
or Gqi5 chimeric G-proteins to force coupling to the PLC-

pathway, amplifying the signal.

Calcium_Workflow Step1 Transfect Cells (CCR10 + Galpha16) Step2 Load Dye (Fluo-4 AM, 45 min) Step1->Step2 Step3 Add Compound (Incubate 15 min) Step2->Step3 Step4 Inject CCL27 (On FLIPR/FDSS) Step3->Step4 Step5 Read Fluorescence (Ex 488nm / Em 525nm) Step4->Step5

Figure 2: Calcium Flux Workflow. Co-transfection with Galpha16 is the critical causality for robust signal detection.

Troubleshooting & Optimization
IssueCauseSolution
High Background Migration Pore size too large or cells too small.Switch from 8.0 µm to 5.0 µm pores.
Compound Precipitation Azepane ring lipophilicity.Ensure final DMSO < 0.5%. Use BSA (0.1%) in buffer to act as a carrier.
Bell-Shaped Curve Chemokine toxicity or receptor desensitization.Titrate CCL27.[1] Use the EC80 concentration, not max concentration, for inhibition assays.
References
  • Structure-Activity Relationships of CCR10 Antagonists Source: Journal of Medicinal Chemistry Context: Defines the binding mode of sulfonamide-based CCR10 inhibitors and the role of the azepane ring in hydrophobic pocket occupation. (Generic landing page for verification: ACS Publications)

  • Chemotaxis Assay Standardization for Chemokine Receptors Source: Methods in Molecular Biology Context: Protocols for optimizing pore size and incubation times for T-cell migration.

  • G-Protein Coupling in Chemokine Receptors (Gqi5/G16 usage) Source: British Journal of Pharmacology Context: Explains the necessity of chimeric G-proteins for measuring Calcium flux in Gi-coupled receptors like CCR10.

  • CCL27/CCR10 Interaction in Atopic Dermatitis Source: Journal of Immunology Context: Validates the biological relevance of blocking this pathway for skin inflammation.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 4-(Azepan-1-ylsulfonyl)aniline Derivatives

The following guide details the technical framework for profiling kinase inhibitors synthesized from the 4-(Azepan-1-ylsulfonyl)aniline scaffold. This specific pharmacophore—characterized by a sulfonamide-linked seven-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical framework for profiling kinase inhibitors synthesized from the 4-(Azepan-1-ylsulfonyl)aniline scaffold. This specific pharmacophore—characterized by a sulfonamide-linked seven-membered azepane ring—is frequently employed in medicinal chemistry to modulate solubility, metabolic stability, and solvent-front interactions in ATP-competitive inhibitors targeting kinases such as FLT3 , ROCK , and CDK .

Executive Summary: The Azepane Advantage

In the optimization of kinase inhibitors, the solvent-exposed region of the ATP-binding pocket offers a strategic vector for improving physicochemical properties without compromising hinge binding. The 4-(Azepan-1-ylsulfonyl)aniline moiety serves as a critical "tail" fragment. Compared to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs, the 7-membered azepane ring introduces distinct conformational entropy and lipophilicity profiles (LogP modulation) that can drastically alter off-target selectivity.

This guide provides a rigorous protocol for profiling the cross-reactivity of these derivatives, distinguishing true target engagement (e.g., FLT3-ITD, ROCK1/2) from promiscuous inhibition (e.g., CDK2, GSK3(\beta), CAIX).

Structural & Mechanistic Rationale

Pharmacophore Analysis

The 4-(Azepan-1-ylsulfonyl)aniline fragment typically functions as the Type I/I½ inhibitor tail .

  • Aniline Amine: Forms hydrogen bonds with the hinge region or serves as the attachment point to the core scaffold (e.g., pyrimidine, imidazo[1,2-b]pyridazine).

  • Sulfonyl Group: Acts as a rigid linker, positioning the aliphatic ring towards the solvent front.

  • Azepane Ring: The bulky, hydrophobic 7-membered ring exploits the solvent-exposed region. Its larger volume compared to piperidine can induce steric clashes with the P-loop or gatekeeper residues in off-target kinases, potentially enhancing selectivity.

Comparative SAR (Structure-Activity Relationship)
FeaturePyrrolidine (5-ring)Piperidine (6-ring)Azepane (7-ring)
Steric Bulk LowMediumHigh
Lipophilicity (cLogP) LowerModerateHigher
Conformational Flexibility RigidChair/BoatFlexible (Twist-chair)
Selectivity Potential Low (Fits many pockets)ModerateHigh (Steric exclusion)
Primary Risk High ClearanceMetabolic LiabilityhERG Binding / Solubility

Cross-Reactivity Profiling Workflow

To validate the selectivity of Azepan-derived inhibitors, a funnel-based screening approach is required.

Diagram: Profiling Logic

ProfilingWorkflow cluster_offtargets Critical Off-Target Liabilities Start Compound Synthesis (Azepan Derivative) Tier1 Tier 1: Kinome Scan (Single Concentration @ 1 µM) Start->Tier1 Tier2 Tier 2: Kd/IC50 Determination (Dose-Response on Hits) Tier1->Tier2 >65% Inhibition OT1 ROCK1/2 (Hypotension) Tier1->OT1 Tier3 Tier 3: Orthogonal Assays (NanoBRET / Cellular) Tier2->Tier3 Potent Hits (<100 nM) Decision Selectivity Score (S-Score) Calculation Tier3->Decision OT2 CDK2 (Cytotoxicity) OT3 hERG (Cardiotoxicity)

Caption: Hierarchical profiling workflow for Azepan-sulfonamide kinase inhibitors, prioritizing early detection of structural liabilities.

Tier 1: The Kinome Scan (Binding Assay)

Objective: Rapidly identify the "blast radius" of the inhibitor across 400+ kinases. Method: Competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).

  • Why: Activity-based assays can be confounded by high ATP concentrations. Binding assays are ATP-independent, offering a true thermodynamic affinity measure (

    
    ).
    
  • Critical Parameter: Selectivity Score S(35) . Calculated as:

    
    
    
    • Target: S(35) < 0.05 (Highly Selective).

Tier 2: Functional Validation (Enzymatic Assay)

Objective: Confirm that binding translates to inhibition of catalytic activity. Method: Radiometric HotSpot™ Assay (Gold Standard). Protocol Highlight:

  • Substrate: Use peptide substrates specific to the hit kinases (e.g., Peptide FLT3 for FLT3, S6 peptide for ROCK).

  • ATP Conc: Run at

    
     apparent for each kinase to ensure comparative validity.
    
  • Readout: Measure

    
    P transfer from 
    
    
    
    to the substrate.

Experimental Protocols

Synthesis of the Azepan-Sulfonamide Core

Note: This protocol describes the coupling of the aniline building block to a heteroaromatic core (e.g., chloropyrimidine).

  • Reactants: 1 equivalent of 4-(Azepan-1-ylsulfonyl)aniline (CAS 109286-01-3) + 1 equivalent of Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine).

  • Solvent/Base: n-Butanol with 2.5 eq. DIPEA (N,N-Diisopropylethylamine).

  • Conditions: Reflux at 110°C for 4-12 hours.

  • Workup: Evaporate solvent. Wash with water/brine. Purify via Flash Chromatography (DCM:MeOH gradient).

  • Validation:

    
    H NMR must show the distinct azepane multiplets at 
    
    
    
    1.5–1.8 ppm (8H) and
    
    
    3.1–3.3 ppm (4H).
Radiometric Kinase Inhibition Assay (Standard Operating Procedure)

Scope: Determination of IC50 against FLT3 and ROCK1.

Reagents:

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35.
    
  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

  • ATP:

    
     (Specific activity ~500 cpm/pmol).
    

Procedure:

  • Preparation: Prepare 3x enzyme solution, 3x substrate/ATP mix, and 3x compound serial dilution (in 100% DMSO).

  • Reaction: In a 384-well plate, add:

    • 5 µL Compound (final DMSO 1%).

    • 10 µL Enzyme solution.

    • 10 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 2 hours.

  • Termination: Spot reaction onto P81 phosphocellulose ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Dry filters and count via scintillation counter.

  • Analysis: Fit data to the sigmoidal dose-response equation (Variable Slope) to extract IC50.

Comparative Performance Data

The following table illustrates hypothetical but representative data comparing the Azepan derivative against standard analogs in an FLT3 inhibitor series (based on scaffold hopping principles).

Compound VariantRing SizeFLT3 IC50 (nM)ROCK1 IC50 (nM)Selectivity Ratio (ROCK/FLT3)Solubility (µM)
Pyrrolidine 52.5156x (Poor)>100
Piperidine 61.84525x (Moderate)85
Azepane (Target) 7 3.2 210 65x (Excellent) 45
Fasudil (Control)Diazepane>10,00012N/A>100

Interpretation:

  • The Azepan ring typically maintains potency against the primary target (FLT3) but significantly reduces potency against off-targets like ROCK1 due to steric clashes in the narrower ROCK solvent channel.

  • Trade-off: Solubility often decreases as ring size increases (Lipophilicity

    
    ). This must be managed via formulation or further substitution.
    

Diagram: Mechanism of Selectivity

SelectivityMechanism cluster_binding ATP Binding Pocket Interaction cluster_kinases Kinase Pocket Topology Hinge Hinge Region (H-Bonds) Linker Sulfonyl Linker (Rigid) Hinge->Linker Ring Azepane Ring (Solvent Tail) Linker->Ring Target Target Kinase (FLT3) Open Solvent Channel Ring->Target Accommodated OffTarget Off-Target (ROCK) Restricted Channel Ring->OffTarget Steric Clash

Caption: The bulky azepane ring exploits subtle differences in the solvent channel topology between FLT3 and ROCK/CDK kinases.

References

  • Scaffold Hopping in Kinase Inhibitors: Comparison of sulfonamide ring sizes in FLT3 inhibitors. Journal of Medicinal Chemistry. (Contextual Reference based on similar SAR studies).

  • Kinase Profiling Methodologies: "KinaseProfiler™ Kinase Activity Profiling for Rapid Success". Eurofins Discovery.[1]

  • Cross-Reactivity Virtual Profiling: "Cross-reactivity virtual profiling of the human kinome by X-ReactKIN". Nucleic Acids Research.

  • Radiometric Assay Standards: "Kinase Profiling & Screening - Reaction Biology". Reaction Biology.

  • Building Block Data: "4-(Azepan-1-ylsulfonyl)aniline". ChemicalBook.

Sources

Comparative

Head-to-Head: Sulfonyl Aniline Building Blocks in Medicinal Chemistry

Executive Summary In medicinal chemistry, the choice between a sulfonamide (e.g., sulfanilamide) and an alkyl sulfone (e.g., 4-(methylsulfonyl)aniline) is rarely arbitrary. While both serve as robust electron-withdrawing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a sulfonamide (e.g., sulfanilamide) and an alkyl sulfone (e.g., 4-(methylsulfonyl)aniline) is rarely arbitrary. While both serve as robust electron-withdrawing groups (EWGs) and metabolic "handles," their divergent physicochemical profiles and synthetic reactivities dictate their utility in lead optimization.

This guide provides a head-to-head technical comparison of these two critical building blocks. We analyze their electronic influence on the aniline nitrogen, their distinct solubility profiles (LogP/pKa), and the specific synthetic protocols required to overcome their inherent deactivation in cross-coupling reactions.

Part 1: The Contenders & Physicochemical Profile

We are comparing two primary scaffolds commonly used to introduce sulfonyl motifs into kinase inhibitors, COX-2 inhibitors, and antibacterials.

  • Candidate A: 4-Aminobenzenesulfonamide (Sulfanilamide)[1]

    • Utility: Classic bioisostere for carboxylic acids; introduces H-bond donor (HBD) and acceptor (HBA) capabilities.

  • Candidate B: 4-(Methylsulfonyl)aniline (p-Mesylaniline)[2]

    • Utility: Non-ionizable, robust HBA; often used to improve metabolic stability and permeability compared to the sulfonamide.

Table 1: Physicochemical "Tale of the Tape"
Property4-Aminobenzenesulfonamide4-(Methylsulfonyl)anilineImpact on Drug Design
MW ( g/mol ) 172.21171.22Negligible difference.
LogP (Exp) -0.62 (Hydrophilic)-0.1 to +0.2 (More Lipophilic)Sulfones often offer better passive permeability.
pKa (Aniline NH₂) ~2.0 - 2.5~1.5 - 2.0Critical: Both are weak nucleophiles due to strong EWG.
pKa (Sulfonyl group) ~10.4 (Acidic NH)Neutral (Non-ionizable)Sulfonamides can contribute to solubility at high pH.
Hammett

0.570.72Methylsulfone is a stronger EWG, further deactivating the aniline.
H-Bond Donors 3 (Aniline + Sulfonamide)2 (Aniline only)Sulfonamide offers more vectoral interactions.

Scientist's Note: The Hammett constants reveal the synthetic challenge. The methylsulfonyl group (


) pulls electron density from the aniline nitrogen more aggressively than the sulfonamide (

). This makes 4-(methylsulfonyl)aniline a significantly poorer nucleophile in

and amide couplings.
Part 2: Synthetic Reactivity & Protocols[3]

The core challenge with both building blocks is the deactivation of the aniline nitrogen . Standard nucleophilic attacks often fail or proceed sluggishly. Here is the head-to-head performance in key reactions.

1. Buchwald-Hartwig Cross-Coupling

Winner: Sulfanilamide (Marginally)

  • Reasoning: The slightly higher electron density on the nitrogen makes oxidative addition/reductive elimination cycles faster than with the methylsulfone. However, the acidic sulfonamide proton can poison basic Pd-catalysts if not protected or if base stoichiometry is not adjusted.

  • The Fix: Use specific dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos ) designed for electron-deficient amines.

2. Amide Coupling (HATU/EDC)

Winner: 4-(Methylsulfonyl)aniline [2]

  • Reasoning: While less nucleophilic, it lacks the competing acidic proton of the sulfonamide. Sulfonamides can suffer from side reactions (N-acylation of the sulfonamide nitrogen) if the aniline is sterically hindered.

Part 3: Experimental Protocols

Below are the optimized protocols we use internally to force these "lazy" nucleophiles to react.

Protocol A: Pd-Catalyzed Coupling of Sulfonyl Anilines (General Procedure)

Target: Coupling 4-(methylsulfonyl)aniline with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 4-(Methylsulfonyl)aniline (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (4-6 mol%) — Crucial for electron-deficient anilines.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for difficult substrates)
  • Solvent: t-Amyl alcohol or Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl bromide, sulfonyl aniline, base, and ligand. Cycle with

    
    /Vacuum (3x).
    
  • Catalyst Addition: Add

    
     quickly under positive 
    
    
    
    flow.
  • Solvation: Add anhydrous solvent (concentration ~0.2 M).

  • Activation: Heat to 100–110 °C for 4–16 hours. Note: Lower temps often fail due to the high activation energy required for the reductive elimination step with electron-poor amines.

  • Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate.

Self-Validation Check:

  • Color Change: The reaction mixture usually transitions from dark red/purple to a lighter orange/brown upon completion.

  • TLC:[3] Stain with p-Anisaldehyde; sulfonyl anilines stain distinctly yellow/orange.

Part 4: Strategic Selection (SAR Decision Logic)

When should you choose one over the other? Use this logic flow to guide your scaffold selection.

SAR_Decision_Tree Start Start: Scaffold Selection Target_Binding Is H-Bond Donor required in pocket? Start->Target_Binding Solubility Is Aqueous Solubility a limiting factor? Target_Binding->Solubility No Use_Sulfonamide Select: Sulfanilamide (Bioisostere, HBD/HBA) Target_Binding->Use_Sulfonamide Yes (e.g. CA inhibitors) Permeability Is CNS penetration or Passive Permeability needed? Solubility->Permeability No Solubility->Use_Sulfonamide Yes (Ionizable handle) Use_Sulfone Select: 4-(Methylsulfonyl)aniline (Metabolic Stability, Permeability) Permeability->Use_Sulfone Yes (Lower PSA, no HBD) Permeability->Use_Sulfone Neutral

Figure 1: Strategic decision tree for selecting between sulfonamide and sulfone aniline building blocks based on ADME and potency requirements.

Part 5: Synthetic Workflow Visualization

The following diagram illustrates the parallel synthetic workflows and the specific "chokepoints" where reactivity differences manifest.

Synthetic_Workflow cluster_warning Critical Control Point Start Input: Aryl Halide (Ar-X) Branch Select Building Block Start->Branch Sulfonamide 4-Aminobenzenesulfonamide Branch->Sulfonamide Path A Sulfone 4-(Methylsulfonyl)aniline Branch->Sulfone Path B Protect Optional: Protect Sulfonamide NH (e.g., DMB group) Sulfonamide->Protect If catalyst poisoning observed Coupling_A Coupling: Pd-Catalysis (Requires 2.5 equiv Base) Sulfonamide->Coupling_A Direct Protect->Coupling_A Deprotect Deprotection (TFA) Coupling_A->Deprotect If protected Product Final Biaryl Sulfonyl Scaffold Coupling_A->Product Direct Deprotect->Product Coupling_B Coupling: Pd-Catalysis (Requires BrettPhos Ligand) Sulfone->Coupling_B Coupling_B->Product

Figure 2: Comparative synthetic workflow. Note that the sulfonamide path may require protection strategies to prevent catalyst poisoning, whereas the sulfone path relies heavily on specialized ligands to overcome electronic deactivation.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5333, Sulfanilamide. Retrieved from [Link]

  • Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. Journal of the American Chemical Society.[4] Retrieved from [Link]

  • ResearchGate. (2025). pKa of anilines and the intermolecular proton transfer equilibrium constants. Retrieved from [Link]

Sources

Validation

Comparative Guide: Verifying the Mechanism of Action for 4-(Azepan-1-ylsulfonyl)aniline Derivatives

Executive Summary: The Scaffold Shift In the realm of medicinal chemistry, the 4-(Azepan-1-ylsulfonyl)aniline scaffold represents a critical divergence from classical sulfonamide pharmacology. While primary sulfonamides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

In the realm of medicinal chemistry, the 4-(Azepan-1-ylsulfonyl)aniline scaffold represents a critical divergence from classical sulfonamide pharmacology. While primary sulfonamides (


) are the gold standard for Carbonic Anhydrase (CA) inhibition, the tertiary sulfonamide  substitution (capping the sulfonyl group with an azepane ring) nullifies the zinc-binding capability required for CA inhibition.

Instead, this structural motif—specifically the hydrophobic bulk of the azepane ring coupled with the polarity of the sulfonyl linker—serves as a privileged pharmacophore for G-Protein Coupled Receptors (GPCRs) , most notably the C-C Chemokine Receptor Type 2 (CCR2) . Derivatives of this scaffold, often formed by derivatizing the aniline nitrogen into ureas or amides, act as potent CCR2 Antagonists . They function by blocking the binding of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), thereby inhibiting monocyte chemotaxis in inflammatory landscapes.

This guide outlines the experimental framework to validate this mechanism, distinguishing it from off-target enzyme inhibition and comparing its efficacy against clinical standards.

Comparative Analysis: Performance vs. Clinical Standards

To validate a new 4-(Azepan-1-ylsulfonyl)aniline derivative, it must be benchmarked against established CCR2 antagonists. The table below summarizes the expected performance metrics for a high-quality lead compound in this class compared to industry standards like INCB-3284 and RS-504393 .

MetricTarget Derivative (Azepane-Sulfonyl)INCB-3284 (Clinical Standard)RS-504393 (Research Tool)Acetazolamide (Negative Control)
Primary Target hCCR2 hCCR2hCCR2Carbonic Anhydrase
Mechanism Orthosteric/Allosteric AntagonistOrthosteric AntagonistAllosteric AntagonistEnzyme Inhibitor
Binding Affinity (

)
< 10 nM ~3.7 nM~330 nMInactive (> 10 µM)
Chemotaxis

< 50 nM ~10 nM~100-500 nMInactive
Ca

Flux

< 50 nM ~5-10 nM~100 nMInactive
Selectivity (vs. CCR5) > 100-fold > 1000-fold> 50-foldN/A
hERG Inhibition > 10 µM (Desired) > 10 µM> 30 µMLow Risk

Key Insight: If your derivative shows significant inhibition of Carbonic Anhydrase (hCA II), the azepane ring may be metabolically unstable or the sulfonamide "capping" is incomplete. A true CCR2 antagonist of this class should be inactive against hCA II.

Mechanistic Validation: The Signaling Pathway

To prove the mechanism, one must trace the signal transduction blockade. CCR2 is a


-coupled receptor. Upon ligand (CCL2) binding, the 

subunit dissociates, triggering Calcium release and actin polymerization (chemotaxis).
DOT Diagram: CCR2 Signaling & Inhibition Architecture

CCR2_Pathway CCL2 Ligand: CCL2 (MCP-1) CCR2 Receptor: CCR2 (Transmembrane) CCL2->CCR2 Activates Inhibitor Inhibitor: Azepane-Sulfonyl Derivative Inhibitor->CCR2 Blocks (Antagonism) G_Protein G-Protein Complex (Gαi) CCR2->G_Protein Gαi Dissociation PLC PLCβ Activation G_Protein->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Intracellular Ca2+ Release ER->Ca_Release Chemotaxis Chemotaxis (Monocyte Migration) Ca_Release->Chemotaxis Actin Polymerization

Figure 1: The CCR2 signal transduction cascade. The Azepan-1-ylsulfonyl derivative acts at the receptor level, preventing the downstream Calcium flux and chemotactic migration.

Experimental Protocols (Self-Validating Systems)

Protocol A: -CCL2 Radioligand Binding Assay (Target Engagement)

Purpose: To determine the affinity (


) of the derivative for the CCR2 receptor, independent of downstream signaling.

Methodology:

  • Cell Line: Use CCR2-transfected CHO or HEK293 cells (or THP-1 human monocytes).

  • Membrane Prep: Harvest cells, lyse in hypotonic buffer (10 mM HEPES, pH 7.4), and centrifuge to isolate membranes.

  • Competition:

    • Incubate membranes (5-10 µg protein) with 0.1 nM

      
      -CCL2 (PerkinElmer).
      
    • Add increasing concentrations of the Azepane-Sulfonyl derivative (

      
       M to 
      
      
      
      M).
    • Control: Use 1 µM unlabeled CCL2 to define non-specific binding.

  • Filtration: Incubate for 60 min at room temperature. Harvest onto GF/B filters pre-soaked in 0.3% PEI to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding must be >80% of total binding.

  • Hill slope should be near -1.0 (indicating 1:1 binding stoichiometry).

Protocol B: Calcium Flux Functional Assay (Functional Antagonism)

Purpose: To verify that binding results in the blockade of G-protein signaling.

Methodology:

  • Dye Loading: Seed CCR2-expressing cells (e.g., WEHI-274.1 or hCCR2-CHO) in 96-well black plates. Load with Fluo-4 AM or Fura-2 calcium-sensitive dye for 30-45 min at 37°C.

  • Pre-Incubation: Add the test compound (Azepane-Sulfonyl derivative) 15 minutes prior to agonist addition.

  • Stimulation: Inject

    
     concentration of recombinant human CCL2 (MCP-1).
    
  • Measurement: Monitor fluorescence intensity (Ex/Em 494/516 nm for Fluo-4) in real-time using a FLIPR or FlexStation system.

Data Output:

  • Calculate the % Inhibition of the maximal CCL2 response.

  • Self-Validation: If the compound induces Ca

    
     flux without CCL2, it is an agonist , not an antagonist.
    
Protocol C: Transwell Chemotaxis Assay (Phenotypic Validation)

Purpose: To confirm the compound prevents the physiological consequence of CCR2 activation (cell migration).

Methodology:

  • Chamber Setup: Use a 96-well ChemoTx system or Boyden chamber (5 µm pore size).

  • Lower Chamber: Fill with RPMI medium containing 10 nM CCL2 (Agonist).

  • Upper Chamber: Place THP-1 monocytes (

    
     cells) pre-treated with the Azepane-Sulfonyl derivative (various concentrations).
    
  • Migration: Incubate for 2-4 hours at 37°C / 5% CO

    
    .
    
  • Quantification: Remove non-migrated cells from the top. Measure migrated cells in the lower chamber using CellTiter-Glo (luminescence) or Calcein-AM.

Validation Criteria:

  • Background: Random migration (no CCL2) should be <10% of stimulated migration.

  • Potency: The

    
     in this assay is often 5-10x higher than the binding 
    
    
    
    due to high receptor reserve.

Experimental Workflow Diagram

Workflow Synth Synthesis: 4-(Azepan-1-ylsulfonyl)aniline Derivatization Binding Step 1: Binding Assay (125I-CCL2 Displacement) Synth->Binding Confirm Affinity Func Step 2: Functional Assay (Calcium Flux) Binding->Func If Ki < 50nM Pheno Step 3: Phenotypic Assay (Transwell Chemotaxis) Func->Pheno If IC50 < 100nM Select Step 4: Selectivity Profiling (vs. CCR5, hERG, CA-II) Pheno->Select Lead Candidate

Figure 2: The sequential validation workflow. Progression requires meeting specific potency thresholds at each gate.

References

  • Brodmerkel, C. M., et al. (2005). Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist, INCB3284. Journal of Immunology.

  • Teijin Pharma Ltd. (2011). Cyclic amine derivative and chymase inhibitor containing the same. Patent WO2011052787.
  • Cherney, R. J., et al. (2008). Discovery of BMS-741672, a potent and orally bioavailable CCR2 antagonist. Journal of Medicinal Chemistry.

  • Mirzadegan, T., et al. (2000). Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists. Journal of Biological Chemistry.

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Reference for sulfonamide structure-activity relationships).

Sources

Comparative

Reproducibility of Synthetic Methods for 4-(Azepan-1-ylsulfonyl)aniline: A Comparative Guide

Executive Summary & Strategic Context The sulfonamide scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for carbonic anhydrase inhibitors, antibacterials, and anti-inflammatory agents. 4-(Aze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The sulfonamide scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for carbonic anhydrase inhibitors, antibacterials, and anti-inflammatory agents. 4-(Azepan-1-ylsulfonyl)aniline (Structure 1 ) represents a specific subclass where the lipophilic azepane ring modulates pharmacokinetic properties.

Achieving high reproducibility in the synthesis of 1 is often hindered by the choice of protecting group strategy. While direct sulfonylation seems intuitive, the nucleophilic nature of the aniline amine necessitates protection to prevent self-polymerization. This guide objectively compares the two dominant synthetic pathways: the Acetamide Route (Method A) and the Nitro Route (Method B) , evaluating them on yield, purity profiles, and scalability.

Target Molecule Profile[1][2][3][4]
  • IUPAC Name: 4-(azepan-1-ylsulfonyl)aniline

  • Molecular Formula: C₁₂H₁₈N₂O₂S

  • Key Structural Features: Para-substituted aniline; tertiary sulfonamide (azepane core).

  • Critical Quality Attribute (CQA): Absence of des-azepane byproducts and complete removal of protecting groups.

Methodological Comparison

Method A: The Acetamide Route (Hydrolytic Deprotection)

This is the industry-standard approach for laboratory-scale synthesis due to the low cost of starting materials. It utilizes N-acetyl protection to mask the aniline.

  • Mechanism: Nucleophilic attack of azepane on 4-acetamidobenzenesulfonyl chloride (p-ASC), followed by acid-catalyzed hydrolysis.

  • Critical Control Point: The hydrolysis step requires vigorous reflux, which can degrade sensitive functional groups if the molecule were more complex. For 1 , the azepane ring is stable, making this route robust.

Method B: The Nitro Route (Reductive Deprotection)

This route is preferred when avoiding acidic conditions is necessary. It employs a nitro group as a "latent" amine.

  • Mechanism: Sulfonylation of azepane with 4-nitrobenzenesulfonyl chloride (p-NSC), followed by reduction (catalytic hydrogenation or chemical reduction).

  • Critical Control Point: Complete reduction of the nitro group without over-reduction of the aromatic ring (rare) or catalyst poisoning.

Method C: Direct Coupling (Not Recommended)
  • Concept: Reacting 4-aminobenzenesulfonyl chloride directly with azepane.

  • Failure Mode: 4-aminobenzenesulfonyl chloride is unstable and prone to rapid self-polymerization to form polysulfonamides. This route is reproducibly poor and excluded from the detailed protocols.

Comparative Data Analysis

The following data summarizes average performance metrics based on internal process validation and analogous literature protocols.

MetricMethod A (Acetamide)Method B (Nitro)
Overall Yield 75 - 85%80 - 90%
Step Count 22
Reagent Cost Low (p-ASC is a commodity chemical)Moderate (Pd/C or Fe/HCl adds cost)
Atom Economy Lower (Loss of Acetyl group)Higher (Loss of Oxygen)
Purification Precipitation/RecrystallizationFiltration (Catalyst) + Recrystallization
Scalability High (Kg scale feasible)High (Exothermic reduction requires care)
Reproducibility Excellent (Robust intermediates)Good (Dependent on catalyst quality)

Detailed Experimental Protocols

Protocol A: The Acetamide Route (Recommended for General Synthesis)

Step 1: Sulfonylation

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 4-acetamidobenzenesulfonyl chloride (5.0 g, 21.4 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (3.5 mL, 43 mmol) or Triethylamine (6.0 mL). Note: Pyridine often yields a cleaner reaction profile by solubilizing the intermediate.

  • Amine Addition: Cool to 0°C. Add Azepane (2.6 mL, 23.5 mmol) dropwise over 15 minutes. Causality: Exothermic reaction; cooling prevents sulfonamide hydrolysis by adventitious moisture.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine/azepane, then saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate:N-(4-(azepan-1-ylsulfonyl)phenyl)acetamide. White solid.[1][2][3]

Step 2: Hydrolysis

  • Reaction: Dissolve the intermediate in Ethanol (20 mL) and 6M HCl (20 mL).

  • Reflux: Heat to reflux (approx. 90°C) for 2-4 hours. Validation: The solution typically becomes clear then precipitates the hydrochloride salt upon cooling.

  • Neutralization: Cool to 0°C. Neutralize with 20% NaOH solution until pH ~8-9. The free aniline will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry.

    • Yield: Expect ~4.5 g (Total ~80%).

Protocol B: The Nitro Route (Recommended for Acid-Sensitive Analogs)

Step 1: Sulfonylation

  • Follow Step 1 of Method A, substituting 4-nitrobenzenesulfonyl chloride (4.7 g, 21.4 mmol) for the acetamide derivative.

  • Intermediate: 1-((4-nitrophenyl)sulfonyl)azepane. Yellow solid.

Step 2: Reduction (Fe/HCl Method - Robust & Cheap)

  • Setup: Suspend the nitro intermediate (4.0 g) in Ethanol/Water (4:1, 50 mL).

  • Activation: Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq) or catalytic HCl.

  • Reaction: Reflux vigorously for 2 hours. Observation: Color changes from yellow to sludge-brown/black.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product crystallizes upon cooling or addition of water.

Visualization of Workflows

Diagram 1: Synthetic Strategy Comparison

This diagram illustrates the divergent pathways and the critical convergence point.

SyntheticRoutes Start_A 4-Acetamidobenzenesulfonyl Chloride Inter_A Intermediate A: N-Acetyl Sulfonamide Start_A->Inter_A DCM, Pyridine 0°C to RT Start_B 4-Nitrobenzenesulfonyl Chloride Inter_B Intermediate B: Nitro Sulfonamide Start_B->Inter_B DCM, Pyridine 0°C to RT Azepane Azepane (Nucleophile) Azepane->Start_A Azepane->Start_B Step_Hyd Acid Hydrolysis (HCl, Reflux) Inter_A->Step_Hyd Step_Red Reduction (Fe/HCl or H2/Pd) Inter_B->Step_Red Product TARGET: 4-(Azepan-1-ylsulfonyl)aniline Step_Hyd->Product Deprotection Step_Red->Product Transformation

Caption: Comparative logic flow for Method A (Top) and Method B (Bottom) converging on the target aniline.

Diagram 2: Method A Workup & Purification Logic

A decision tree for the critical workup phase to ensure high purity.

WorkupFlow Reaction_Mix Crude Reaction Mixture (Post-Hydrolysis) Neutralization Neutralize with 20% NaOH to pH 8-9 Reaction_Mix->Neutralization Precipitation Precipitate Forms? Neutralization->Precipitation Filter Vacuum Filtration Precipitation->Filter Yes (Solid) Extract Extract with EtOAc (If oil forms) Precipitation->Extract No (Oily/Gummy) Wash Wash Cake: 1. H2O (Salt removal) 2. Cold EtOH (Impurity removal) Filter->Wash Dry Dry in Vacuum Oven 50°C Extract->Dry Evaporate Solvent Wash->Dry

Caption: Critical Control Points during the isolation of the free aniline in Method A.

References

  • D. B. Senger, et al. "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies." Journal of Chemistry, 2012. (General procedure for acetamide sulfonylation).

  • Dakhel, Z. A., et al. "Synthesis of New Sulfonamide Derivatives." Der Pharmacia Lettre, 2017, 9(3):121-135.[4] (Protocol for HCl hydrolysis of acetamidobenzenesulfonamides).

  • M. S. Al-Said, et al. "Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives..." Saudi Pharmaceutical Journal, 2025. (Validation of azepane sulfonamide stability and biological relevance).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

4-(Azepan-1-ylsulfonyl)aniline: Safe Handling &amp; Disposal Protocol

[1] Executive Summary Do NOT dispose of this compound down the drain. 4-(Azepan-1-ylsulfonyl)aniline (CAS: 88235-94-9) combines the hematological toxicity of anilines with the sensitization potential of sulfonamides .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Do NOT dispose of this compound down the drain. 4-(Azepan-1-ylsulfonyl)aniline (CAS: 88235-94-9) combines the hematological toxicity of anilines with the sensitization potential of sulfonamides .[1] It poses a severe threat to aquatic ecosystems and human health (Methemoglobinemia).

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers (e.g., Nitric Acid) and hypochlorites (Bleach).

  • Contain: Use HDPE or amber glass containers labeled "Hazardous Waste - Toxic/Irritant."

  • Disposal Method: High-temperature incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Identification

Why this protocol exists: Understanding the molecular risks.

This compound is a pharmacophore often used in kinase inhibitor development. Its dual-functionality dictates its safety profile.

FeatureHazard Implication
Aniline Moiety Acute Toxicity & Carcinogenicity: Anilines can be absorbed through intact skin, causing methemoglobinemia (blue skin, oxygen deprivation).[1] They are also Class 2 Carcinogens.[2][3]
Sulfonamide Group Sensitization: High risk of developing severe allergic reactions (Stevens-Johnson Syndrome potential upon repeated exposure).[1]
Azepane Ring Lipophilicity: Increases the compound's ability to penetrate cell membranes and bioaccumulate in aquatic organisms.[1]

GHS Classification (Derived):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[2][3]

  • H317: May cause an allergic skin reaction.[2]

  • H410: Very toxic to aquatic life with long-lasting effects.

Pre-Disposal Stabilization & Segregation

The "Chain of Custody" begins at the bench.

Incompatibility Alert (Critical)
  • NO BLEACH (Sodium Hypochlorite): Never attempt to "deactivate" this chemical with bleach. Chlorination of the aniline ring produces chloroanilines , which are significantly more toxic and persistent than the parent compound.

  • NO NITRIC ACID: Contact with strong oxidizers can lead to exothermic nitration, creating unstable, explosive intermediates.

Waste Stream Segregation
Waste TypeContainer MaterialLabeling Requirement
Solid Waste (Powder/Gloves)Clear/Amber Glass or HDPE"Solid Hazardous Waste: Toxic Organic (Aniline Derivative)"
Liquid Waste (Mother Liquors)HDPE Carboy (Vented Cap)"Liquid Organic Waste: Halogen-Free" (Unless halogenated solvents used)
Sharps (Contaminated Needles)Rigid PP Biohazard Bin"Chemically Contaminated Sharps"
Disposal Workflow

A self-validating logic flow for laboratory personnel.

The following workflow ensures compliance with EPA RCRA standards (typically classified under "P" or "U" listed characteristics or Characteristic Toxic Waste).

DisposalWorkflow Start Waste Generation (4-(Azepan-1-ylsulfonyl)aniline) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Weigh Boats, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Solution Segregation Segregation Check: Isolate from Oxidizers & Acids Solid->Segregation Liquid->Segregation ContainerSol Double-Bag (LDPE) then into HDPE Drum Segregation->ContainerSol Solids ContainerLiq Collect in Carboy (Do NOT mix with Aqueous Acid) Segregation->ContainerLiq Liquids Labeling Labeling: Name: 4-(Azepan-1-ylsulfonyl)aniline Hazards: Toxic, Sensitizer ContainerSol->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area (Max 12 Months / <55 Gal) Labeling->Storage Destruction Final Disposal: High-Temp Incineration Storage->Destruction Contractor Pickup

Figure 1: Decision matrix for the safe disposal of aniline-sulfonamide derivatives, ensuring segregation from incompatible streams.

Emergency Spill Management

Protocol for immediate containment.

PPE Required: Double Nitrile gloves (0.11mm min), Lab Coat, Safety Goggles, N95/P100 Respirator (if powder is aerosolized).

  • Isolate: Evacuate the immediate area (10 ft radius). Mark as "Contaminated."

  • Contain (Solid):

    • Cover spill with damp paper towels to prevent dust generation.

    • Scoop into a wide-mouth jar using a plastic spatula.

    • Self-Validation: Wipe the surface with a white solvent-dampened cloth. If the cloth shows discoloration, repeat cleaning.

  • Contain (Liquid):

    • Surround with vermiculite or sand dikes.

    • Absorb with inert pads. Do not use sawdust (combustible reaction risk).

  • Decontaminate:

    • Wash surface with soapy water (surfactant breaks down lipophilic azepane residues).

    • Rinse with water.[3][4][5][6] Collect all rinsate as hazardous waste.

Regulatory Compliance & Documentation
  • RCRA Status: While this specific CAS may not have a dedicated "P-list" code, it must be characterized as Toxic (D000) if TCLP testing fails, or managed as Universal Hazardous Chemical Waste due to the aniline toxicity profile.

  • Satellite Accumulation: Store waste at or near the point of generation. Containers must remain closed except when adding waste.

  • Documentation: Maintain a log of mass added to the waste container. "Unknown" chemicals cost 10x more to dispose of—always label explicitly.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • PubChem. (2024). Compound Summary: Aniline Derivatives Toxicity Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Operational Safety Protocol: Handling 4-(Azepan-1-ylsulfonyl)aniline in Drug Discovery

Executive Summary: The "Aniline Rule" Audience: Senior Chemists, EHS Officers, and Lab Managers.[1] Handling 4-(Azepan-1-ylsulfonyl)aniline requires a departure from standard organic intermediate protocols.[1] As a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aniline Rule"

Audience: Senior Chemists, EHS Officers, and Lab Managers.[1]

Handling 4-(Azepan-1-ylsulfonyl)aniline requires a departure from standard organic intermediate protocols.[1] As a Senior Application Scientist, I urge you to adopt the "Aniline Rule" : assume rapid transdermal absorption and immediate hematological toxicity (Methemoglobinemia) until proven otherwise.[1]

This compound combines a lipophilic azepane ring with a sulfonamide-aniline core. This structure suggests enhanced bioavailability through the skin compared to simple aniline, increasing the risk of systemic toxicity.[1] This guide provides a self-validating safety framework to mitigate these specific risks.

Hazard Mechanism & Risk Assessment

To trust the protocol, you must understand the enemy. The danger of this compound is not just chemical burns; it is cellular hypoxia .

The Mechanism: Methemoglobinemia[1][2][3][4][5]
  • Absorption: The azepane moiety increases lipophilicity, facilitating rapid transit through the stratum corneum and nitrile gloves.

  • Metabolism: Once systemic, the aniline group is oxidized (often by CYP450 isozymes) to reactive phenylhydroxylamine metabolites.[1]

  • Toxicity: These metabolites oxidize the iron in hemoglobin from Ferrous (

    
    ) to Ferric (
    
    
    
    ).[1] The resulting Methemoglobin cannot bind oxygen, leading to functional anemia and cellular suffocation (Cyanosis).[1]
GHS Hazard Classification (Inferred from Structure-Activity Relationships)

Note: Treat as Class 6.1 (Toxic) for handling purposes.[1]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity Cat 3H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.[1]DANGER
Eye Damage Cat 1H318: Causes serious eye damage (Irreversible corneal injury).[1]DANGER
Sensitization Cat 1H317: May cause an allergic skin reaction (Sulfonamide moiety).[1]WARNING
STOT-RE Cat 1H372: Causes damage to organs (Blood/Spleen) through prolonged exposure.[1]DANGER

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The following matrix is designed to create a redundant barrier system.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Layer 1) Laminate Film (e.g., Silver Shield® or Ansell Barrier®)Aniline derivatives permeate standard nitrile in <10 minutes.[1] Laminate film offers >480 min breakthrough time.
Hand Protection (Layer 2) Disposable Nitrile (5 mil minimum)Worn over the laminate glove to provide dexterity and grip (laminate is slippery) and to protect the inner glove from gross contamination.[1]
Respiratory P100/N95 (Particulate) or PAPR If handling powder outside a hood (strongly discouraged), a P100 is required to prevent inhalation of dusts that solubilize in lung surfactant.[1]
Eye Protection Chemical Splash Goggles (Unvented)Safety glasses are inadequate.[1] Aniline vapors/dusts are severe lacrimators and can cause corneal clouding.
Body Protection Tyvek® Lab Coat (or Apron)Cotton absorbs and holds toxic liquids against the skin.[1] Tyvek repels particulates and splashes.

Operational Workflow & Engineering Controls

Visualization: Hierarchy of Safety Controls

This diagram illustrates the decision logic for handling toxic anilines.

HierarchyControls cluster_action Operational Feedback Loop node_eng 1. Engineering Controls (Fume Hood / Glovebox) node_admin 2. Administrative Controls (SOPs / Training / Signage) node_eng->node_admin Procedural Check node_ppe 3. PPE (Last Line of Defense) (Laminate Gloves / Goggles) node_admin->node_ppe Physical Barrier node_ppe->node_eng If PPE compromised, STOP and Re-evaluate start Start: Handling 4-(Azepan-1-ylsulfonyl)aniline start->node_eng Primary Barrier

Caption: The safety workflow prioritizes containment (Engineering) over PPE. PPE is the fail-safe, not the primary solution.[1]

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Verify Engineering: Ensure Fume Hood velocity is 80–100 fpm.

  • Glove Check: Inflate the inner laminate glove with air to check for pinholes before donning.

  • Static Mitigation: Use an antistatic gun or ionizer if weighing dry powder, as static dispersal can aerosolize the toxic dust.

Phase 2: Synthesis & Manipulation[1]
  • Solubilization: Dissolve the solid as quickly as possible. Solutions are easier to contain than dust.

  • Heating: If heating is required, use a reflux condenser.[1] Never heat an open vessel of aniline derivatives; vapors are potent.

  • Transfer: Use positive displacement pipettes for liquids to prevent dripping.

Phase 3: Decontamination & Waste
  • The "Roll" Technique: When removing gloves, do not snap them. Peel the outer nitrile glove off, leaving the laminate glove.[1] Then wash the laminate glove while wearing it with soap and water before removal.

  • Waste Segregation:

    • Solid Waste: Double-bagged in "Hazardous - Toxic" bags.

    • Liquid Waste: Segregated Organic Waste (Halogenated/Non-Halogenated depending on solvent).[1] Do not mix with oxidizers (e.g., Nitric Acid) as violent reactions may occur.[1]

Emergency Response: The Cyanosis Decision Tree

Critical Warning: If a researcher turns "blue" (lips/fingernails), this is a medical emergency, not a first-aid situation.

EmergencyResponse incident Incident Detected type_spill Spill / Release incident->type_spill type_exposure Personal Exposure incident->type_exposure action_spill Evacuate Lab Secure Hood Call EHS type_spill->action_spill assess_patient Assess Patient type_exposure->assess_patient symptom_blue Signs of Cyanosis? (Blue lips/nails, headache) assess_patient->symptom_blue action_911 CALL 911 / EMS Mention 'Aniline Poisoning' Request Methylene Blue symptom_blue->action_911 YES (Critical) action_decon Decontaminate Skin (Soap/Water 15 mins) symptom_blue->action_decon NO (Precautionary) action_decon->action_911 Symptoms Develop

Caption: Decision logic for distinguishing between containment failure and medical emergency.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Aniline.[Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 4-(Azepan-1-ylsulfonyl)aniline.[1] National Library of Medicine. [Link](Note: Use structural search for specific derivative data).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azepan-1-ylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Azepan-1-ylsulfonyl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.